2,1,3-Benzoxadiazol-5-ylmethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-4-5-1-2-6-7(3-5)9-11-8-6/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIHJRXNWRCVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379965 | |
| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59660-56-9 | |
| Record name | 2,1,3-benzoxadiazol-5-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive and scientifically rigorous protocol for the synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a multi-step process, commencing with the construction of the 2,1,3-benzoxadiazole core, followed by regioselective formylation, and culminating in the reduction to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental choices. The protocols described herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.
Introduction: The Significance of the 2,1,3-Benzoxadiazole Scaffold
The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a privileged heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the fusion of a benzene ring with a furazan ring, impart a range of desirable characteristics to molecules containing this core. In drug discovery, 2,1,3-benzoxadiazole derivatives have exhibited a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, their inherent fluorescence makes them valuable as probes and sensors in chemical biology.
This compound, in particular, serves as a key intermediate for the elaboration of more complex molecules. The primary alcohol functionality provides a versatile handle for a variety of chemical transformations, such as esterification, etherification, and oxidation, allowing for the introduction of diverse pharmacophores and functional groups. This guide presents a reliable and reproducible synthetic route to this important compound.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, suggests a straightforward synthetic pathway. The primary alcohol can be readily accessed through the reduction of the corresponding aldehyde, 2,1,3-Benzoxadiazole-5-carbaldehyde. This aldehyde, in turn, can be synthesized by the formylation of the parent 2,1,3-benzoxadiazole ring system. The 2,1,3-benzoxadiazole core itself is accessible from commercially available starting materials.
An In-Depth Technical Guide to the Spectroscopic Properties of 2,1,3-Benzoxadiazole Derivatives
Abstract
The 2,1,3-benzoxadiazole (BOX) scaffold is a cornerstone in the development of advanced functional materials, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic structure, characterized by an electron-deficient heterocyclic ring fused to a benzene moiety, imparts fascinating photophysical properties to its derivatives. These properties, including intense fluorescence and high environmental sensitivity, make them exceptional candidates for fluorescent probes, sensors, and components in optoelectronic devices.[2] This technical guide provides a comprehensive exploration of the core spectroscopic properties of 2,1,3-benzoxadiazole derivatives. We will delve into the principles and practical outworking of UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy as they pertain to these molecules. By synthesizing technical data with field-proven insights, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and characterize novel BOX derivatives for their specific applications.
The 2,1,3-Benzoxadiazole Core: Synthesis and Structural Rationale
Understanding the spectroscopic output of a molecule begins with its synthesis. The method of construction not only yields the target compound but also provides opportunities for purification and intermediate characterization, ensuring the final data is reliable. The synthesis of the 2,1,3-benzoxadiazole core typically starts from 2-nitroaniline.[3]
The causality behind this synthetic pathway is rooted in established, high-yield organic reactions. The initial cyclization of 2-nitroaniline using a mild oxidizing agent like sodium hypochlorite forms the N-oxide intermediate.[3] This step is crucial for creating the heterocyclic ring. The subsequent reduction of the N-oxide group is efficiently achieved using triphenylphosphine (PPh₃), which has a high affinity for oxygen, to yield the stable 2,1,3-benzoxadiazole core.[3] Further functionalization, such as the selective bromination at the 4 and 7 positions, installs chemical "handles" for introducing π-conjugated systems via coupling reactions like the Sonogashira coupling.[4] This strategic addition of electron-donating groups to the electron-accepting BOX core is what gives rise to the valuable intramolecular charge transfer (ICT) properties discussed later.
Caption: Synthetic pathway for D-π-A-π-D type 2,1,3-benzoxadiazole derivatives.
Experimental Protocol: Synthesis of the 2,1,3-Benzoxadiazole Core (7)
This protocol is adapted from Frizon et al. (2020).[3]
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6):
-
To a mixture of 2-nitroaniline (9.0 g), tetrabutylammonium bromide (TBAB, 0.3 g), and diethyl ether (60 mL), add a 50% wt. potassium hydroxide solution (7 mL).
-
To this vigorously stirred mixture, add a sodium hypochlorite solution (>10% activated chlorine, 130 mL) dropwise.
-
Stir at room temperature for 7 hours.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the yellow solid product. This intermediate is often used without further purification.[3]
-
-
Synthesis of 2,1,3-Benzoxadiazole (7):
-
In a 250 mL flask, combine the intermediate N-oxide (6) (1.7 g), triphenylphosphine (4.0 g), and toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
After cooling, filter the mixture.
-
Evaporate the solvents from the filtrate to afford the crude product.
-
Purify the crude material via silica gel chromatography using CH₂Cl₂ as the eluent to yield 2,1,3-benzoxadiazole as a yellow solid.[3]
-
Photophysical Properties: Absorption and Fluorescence
The most compelling characteristics of 2,1,3-benzoxadiazole derivatives are their photophysical properties. These compounds are often designed as "push-pull" systems, where electron-donating groups (Donors, D) are conjugated to the electron-accepting (Acceptor, A) BOX core, creating D-A, D-π-A, or D-π-A-π-D architectures.[5]
UV-Visible Absorption Spectroscopy
Upon excitation with light, electrons in the molecule are promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In D-π-A-π-D systems based on the BOX core, the HOMO is typically localized on the electron-donating arms, while the LUMO is centered on the electron-accepting benzoxadiazole unit.[6] The absorption of a photon facilitates an electronic transition from the ground state to an excited state, often characterized as an intramolecular charge transfer (ICT) state.[5]
Derivatives featuring this D-π-A-π-D structure exhibit strong absorption bands in the visible region, typically around 419 nm, which are attributed to π-π* transitions.[3][7] These transitions are associated with very high molar absorption coefficients (ε), indicating they are highly efficient at absorbing light.[5]
Fluorescence Spectroscopy
Following absorption, the molecule relaxes from the excited ICT state back to the ground state, releasing the excess energy in the form of a photon. This emitted light is known as fluorescence. A key feature of BOX derivatives is their strong fluorescence emission, often in the blue-green to yellow region of the spectrum.[2][7]
Several parameters are critical for characterizing the fluorescence of these compounds:
-
Stokes Shift: This is the difference in energy (or wavelength) between the absorption maximum (λ_abs) and the emission maximum (λ_em). BOX derivatives are known for their exceptionally large Stokes shifts (e.g., ~3,700-3,800 cm⁻¹).[7] A large Stokes shift is highly desirable in practical applications, such as fluorescence microscopy and sensing, as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.[8] The large shift is a direct consequence of the significant geometric and electronic rearrangement of the molecule in the ICT excited state compared to the ground state.[5]
-
Quantum Yield (Φ_F): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are crucial for bright fluorescent probes. BOX derivatives can exhibit strong fluorescence with quantum yields of approximately 0.5 in solution.[5]
-
Solvatochromism: This refers to the change in the color of the emission (and absorption) in response to the polarity of the solvent.[9] In push-pull systems like BOX derivatives, the excited ICT state is typically more polar than the ground state. Therefore, polar solvents stabilize the excited state more than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission.[9][10] This environmental sensitivity is the basis for their use as probes for local polarity, for example, in mapping hydrophobic pockets in proteins.[11]
Caption: Energy level diagram illustrating the Intramolecular Charge Transfer (ICT) process.
Summary of Photophysical Data
The following table summarizes representative photophysical properties for a series of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives (compounds 9a-d from Frizon et al., 2020) in chloroform solution.[3]
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 9a | 419 | 494 | 3,738 | 0.51 |
| 9b | 419 | 498 | 3,786 | 0.49 |
| 9c | 419 | 498 | 3,786 | 0.54 |
| 9d | 419 | 497 | 3,779 | 0.50 |
Structural Characterization: NMR and IR Spectroscopy
While UV-Vis and fluorescence spectroscopies reveal the electronic properties of BOX derivatives, NMR and IR are indispensable for confirming their covalent structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
¹H NMR: For the unsubstituted 2,1,3-benzoxadiazole core, the spectrum is simple, showing two sets of chemically equivalent protons. A typical spectrum in CDCl₃ shows two doublets of doublets around δ 7.85 and 7.41 ppm.[7] When the core is substituted, for instance at the 4 and 7 positions, the remaining aromatic protons (at positions 5 and 6) become equivalent and typically appear as a singlet. For example, 4,7-dibromo-2,1,3-benzoxadiazole shows a singlet at δ 7.51 ppm.[7] The signals from protons on appended functional groups appear in their expected regions, confirming successful synthesis.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For substituted D-π-A-π-D derivatives, key signals include those from the alkyne carbons of the π-bridge (typically δ 85-99 ppm) and the aromatic carbons of the BOX core itself.[7]
| Nucleus | Typical Chemical Shift (δ, ppm) for Unsubstituted Core | Reference |
| ¹H | 7.4 - 7.9 | [7] |
| ¹³C | 110 - 150 | [12] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. In the characterization of BOX derivatives, IR is particularly useful for confirming key transformations during the synthesis. For example, in the synthesis of D-π-A-π-D fluorophores, the appearance of a sharp, intense band around 2207 cm⁻¹ is a clear indication of the C≡C triple bond from the successful Sonogashira coupling reaction.[7] Other characteristic bands confirm the presence of the aromatic rings and other functional groups within the molecule.
Standardized Workflow for Spectroscopic Analysis
To ensure reproducibility and accuracy, a standardized workflow is essential. This involves careful sample preparation and systematic data acquisition.
Caption: A standardized workflow for photophysical characterization of fluorophores.
Experimental Protocol: Spectroscopic Measurements
This protocol provides a general methodology for acquiring absorption and fluorescence spectra.[13]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Varian Cary 50) for absorption and a spectrofluorophotometer (e.g., Shimadzu RF5301pc) for fluorescence.[7]
-
Sample Preparation:
-
Prepare a stock solution of the purified BOX derivative at a concentration of 1x10⁻³ M in a spectroscopic grade solvent (e.g., chloroform).
-
For measurements, dilute the stock solution to a final concentration of approximately 1x10⁻⁵ M to 1x10⁻⁶ M in a 1 cm path length quartz cuvette. The absorbance at the maximum should ideally be below 0.1 to avoid inner filter effects in fluorescence measurements.
-
-
Absorption Measurement:
-
Record a baseline spectrum using a cuvette containing only the pure solvent.
-
Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorophotometer to the λ_abs determined in the previous step.
-
Scan the emission monochromator over a wavelength range starting ~10-20 nm above the excitation wavelength to record the emission spectrum. Identify the wavelength of maximum emission (λ_em).
-
(Optional but recommended) To confirm the purity of the emissive species, set the emission monochromator to λ_em and scan the excitation monochromator. The resulting excitation spectrum should be superimposable on the absorption spectrum.
-
Conclusion and Future Outlook
The 2,1,3-benzoxadiazole core is a privileged scaffold for the construction of advanced fluorescent materials. Its derivatives exhibit a powerful combination of strong absorption, high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment. A thorough understanding of their spectroscopic properties, gained through a combination of UV-Vis, fluorescence, NMR, and IR techniques, is paramount for their rational design and application. As researchers continue to innovate synthetic methodologies to create increasingly complex and functionalized BOX derivatives, these spectroscopic tools will remain essential for characterizing their behavior and unlocking their full potential in drug discovery, diagnostics, and materials science.
References
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de Braga, H. C., Grillo, F., & et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link][2][3][4][7]
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de Braga, H. C., Grillo, F., & et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed, 32478032. Available at: [Link][3][5]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. DOI: 10.3389/fchem.2020.00360. Available at: [Link][5][7]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link][4]
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SpectraBase. (n.d.). 2,1,3-Benzoxadiazole. SpectraBase. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2, 1, 3-benzoxadiazole derivatives as new fluorophores—combined experimental, optical, electro, and theoretical study. Laboratório de Materiais Optoeletrônicos & Fotofísica Molecular. Available at: [Link]
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Humboldt-Universität zu Berlin. (n.d.). Fluorescence Spectroscopy of Dyes in Solution. HU Berlin. Available at: [Link][13]
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Abbate, F., et al. (2009). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Chemical Physics Letters, 473(4-6), 329-333. Available at: [Link][9]
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Wagner, B. D., & Linder, M. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for. OPUS. Available at: [Link][10]
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SpectraBase. (n.d.). 2,1,3-Benzoxadiazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link][12]
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da Silva, G. F., & de Oliveira, H. C. B. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link][6]
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A Technical Guide to the Photophysical Characterization of Novel Benzoxadiazole Fluorophores
Introduction
The 2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the world of fluorescence, prized for its compact size, respectable photophysical properties, and profound sensitivity to its local environment.[1] These characteristics make NBD and its derivatives indispensable tools in a multitude of research and development areas, from bioimaging and environmental sensing to materials science.[1][2] For researchers in drug development, NBD-based fluorophores offer powerful means to probe cellular microenvironments, track drug delivery, and visualize specific organelles like lipid droplets.[2]
This guide provides an in-depth, field-proven framework for the comprehensive photophysical characterization of novel benzoxadiazole derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring that each measurement is part of a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only generate high-quality data but also to interpret it with confidence, thereby accelerating the innovation pipeline.
Fundamental Principles of Fluorescence
A robust characterization begins with a firm grasp of the underlying photophysical processes. When a fluorophore absorbs a photon of light, an electron is promoted to a higher energy, excited singlet state (S₁). The molecule then relaxes back to the ground state (S₀) through several pathways, including the emission of a photon, a process known as fluorescence. The key parameters that define a fluorophore's utility are governed by the efficiencies of these competing de-excitation pathways.
A Jablonski diagram provides a classical representation of these electronic transitions.
Caption: Core workflow for comprehensive photophysical characterization.
Steady-State Measurements: The Foundational Data
Steady-state techniques provide a time-averaged view of the fluorophore's properties and form the basis of its characterization.
2.1.1 Molar Absorptivity (ε) Determination
Expertise & Causality: The molar absorptivity, or extinction coefficient, is an intrinsic measure of how strongly a molecule absorbs light at a specific wavelength. A high ε is desirable for applications requiring bright signals from low concentrations of the probe. This parameter is determined using the Beer-Lambert law, which linearly relates absorbance to concentration. [3]The integrity of this measurement hinges on using a series of precisely known concentrations to validate this linear relationship, thereby ensuring the data is free from artifacts like aggregation at higher concentrations.
Protocol: Molar Absorptivity Determination
-
Stock Solution Preparation: Accurately weigh a small amount of the purified benzoxadiazole compound and dissolve it in a known volume of spectroscopic-grade solvent to create a concentrated stock solution.
-
Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure linearity. [4]3. Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use the same solvent as the sample for the reference cuvette to establish a baseline.
-
Absorbance Measurement: Measure the absorbance spectrum for each dilution, identifying the λmax. Record the absorbance value at λmax for each concentration.
-
Data Analysis: Plot absorbance at λmax versus concentration (in mol/L). [5]Perform a linear regression on the data.
-
Calculation: According to the Beer-Lambert law (A = εcL), the slope of the resulting line is the product of the molar absorptivity (ε) and the path length (L, typically 1 cm). [3]Calculate ε using the formula:
-
ε (in M⁻¹cm⁻¹) = Slope / L
-
2.1.2 Fluorescence Quantum Yield (ΦF) Determination
Expertise & Causality: The fluorescence quantum yield (ΦF) is arguably the most critical parameter for a fluorophore. It represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. [6]A high ΦF is essential for sensitive detection and bright imaging. The most common and reliable method for solution-state samples is the comparative method, which measures the fluorescence of the unknown compound relative to a well-characterized standard with a known quantum yield. [7] Trustworthiness: The validity of this protocol is maintained by strictly controlling experimental conditions for both the sample and the standard. This includes using the same excitation wavelength, spectrometer settings, and ensuring that the absorbance of all solutions is kept low (typically < 0.1 at the excitation wavelength) to prevent inner-filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution. [8] Protocol: Comparative Quantum Yield Measurement
-
Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap well with the benzoxadiazole sample. For NBD derivatives, which often absorb in the blue-green region, standards like Quinine Sulfate (in 0.1 M H₂SO₄) or Rhodamine 6G (in ethanol) are common choices. [9]2. Solution Preparation: Prepare a series of dilute solutions (at least four) for both the standard and the unknown sample in the same solvent (if possible). The absorbance of each solution at the chosen excitation wavelength must be below 0.1.
-
Data Acquisition:
-
For each solution, measure the UV-Vis absorbance at the excitation wavelength.
-
Using a calibrated spectrofluorometer, measure the corrected fluorescence emission spectrum for each solution, ensuring the excitation and emission slit widths are identical for all measurements. [10]4. Data Processing:
-
Integrate the area under the corrected emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
-
Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[7]
ΦX = ΦST * (GradX / GradST) * (η²X / η²ST)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients (slopes) of the intensity vs. absorbance plots for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
Caption: Workflow for comparative quantum yield (Φ_F) determination.
Time-Resolved Measurement: Unveiling Excited-State Dynamics
2.2.1 Fluorescence Lifetime (τF) Determination
Expertise & Causality: The fluorescence lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is highly sensitive to the molecular environment and can be used to distinguish between different fluorophores or to sense changes in viscosity, ion concentration, or binding events. The gold-standard technique for measuring lifetimes in the nanosecond to picosecond range is Time-Correlated Single Photon Counting (TCSPC). [11][12] Trustworthiness: TCSPC achieves high precision by building a probability histogram of photon arrival times over millions of excitation-emission cycles. To ensure accuracy, the system's own temporal response, known as the Instrument Response Function (IRF), must be measured using a scattering solution. This IRF is then used in the data analysis (deconvolution) to extract the true fluorescence decay profile, free from instrumental artifacts. Avoiding "pulse pile-up" by keeping the photon detection rate low relative to the excitation rate is another critical self-validating step. [11] Protocol: Fluorescence Lifetime Measurement via TCSPC
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., picosecond laser diode or LED) with a wavelength suitable for exciting the sample, a sensitive single-photon detector, and timing electronics. [13]2. IRF Measurement: Fill a cuvette with a scattering solution (e.g., a dilute suspension of non-dairy creamer or silica in water). Set the emission monochromator to the excitation wavelength and collect the IRF. The full-width at half-maximum (FWHM) of the IRF defines the time resolution of the system. [11]3. Sample Measurement: Replace the scattering solution with the benzoxadiazole sample solution (absorbance < 0.1). Collect the fluorescence decay histogram until sufficient counts (typically >10,000 in the peak channel) are acquired for good statistics.
-
Data Analysis:
-
Fit the collected decay data using deconvolution software that incorporates the measured IRF.
-
The data is typically fitted to a multi-exponential decay model: I(t) = Σ αᵢ * exp(-t / τᵢ)
-
For a simple, single-species fluorophore in a homogenous environment, a single-exponential fit is often sufficient. The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value.
-
Environmental Sensitivity: Solvatochromism
Expertise & Causality: Benzoxadiazoles are well-known for their solvatochromic properties, meaning their absorption and emission spectra change with the polarity of the solvent. [1][14]This sensitivity arises from changes in the dipole moment of the fluorophore upon electronic excitation. [15]In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. [15]Characterizing this behavior is crucial for developing probes intended for biological systems, where polarity can vary dramatically between the aqueous cytoplasm and lipid membranes.
Protocol: Solvatochromism Study
-
Solvent Selection: Choose a range of solvents with varying polarity, typically characterized by the Reichardt's ET(30) scale or the Lippert-Mataga polarity function. Examples include cyclohexane (non-polar), toluene, dichloromethane, acetone, and acetonitrile (polar aprotic), and ethanol and water (polar protic).
-
Data Collection: Prepare dilute solutions of the benzoxadiazole in each solvent. For each solution, measure the absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).
-
Data Analysis & Presentation:
-
Calculate the Stokes shift (in cm⁻¹) for each solvent: Stokes Shift = (1/λabs - 1/λem) * 10⁷
-
Plot the Stokes shift versus the solvent polarity function (e.g., ET(30)). A linear correlation in a Lippert-Mataga plot indicates a simple solvatochromic effect.
-
Summarize all photophysical parameters in a table for clear comparison across the solvent series.
-
Data Summary and Interpretation
A comprehensive characterization culminates in a clear, consolidated summary of all measured photophysical parameters. This allows for easy comparison with existing fluorophores and provides a complete picture of the new compound's potential.
Table 1: Example Photophysical Data for a Novel Benzoxadiazole (NBD-X)
| Solvent | λabs (nm) | λem (nm) | ε (M⁻¹cm⁻¹) | Stokes Shift (cm⁻¹) | ΦF | τF (ns) |
| Toluene | 465 | 530 | 25,000 | 2,780 | 0.85 | 3.1 |
| CH₂Cl₂ | 470 | 545 | 24,500 | 3,050 | 0.60 | 2.5 |
| Acetonitrile | 472 | 560 | 24,800 | 3,510 | 0.35 | 1.8 |
| Ethanol | 475 | 575 | 25,200 | 3,890 | 0.15 | 1.1 |
Interpretation: The hypothetical data in Table 1 for "NBD-X" shows a clear positive solvatochromism, with a significant red-shift in emission and a decrease in both quantum yield and lifetime as solvent polarity increases. This is characteristic of a molecule with a charge-transfer excited state, making it a potentially excellent sensor for local polarity in biological membranes. The high molar absorptivity and quantum yield in non-polar environments suggest it would be a bright probe for lipid droplets. [2][16]
Conclusion
The systematic photophysical characterization outlined in this guide provides the robust, high-quality data required to advance novel benzoxadiazole fluorophores from the bench to their intended application. By understanding the "why" behind each protocol and adhering to self-validating measurement practices, researchers can build a comprehensive profile of a molecule's capabilities. This detailed understanding of absorption, emission, quantum efficiency, excited-state lifetime, and environmental sensitivity is the foundation upon which successful applications in high-resolution imaging, sensitive bio-assays, and next-generation drug development are built.
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A Technical Guide to the Quantum Mechanical Modeling of 2,1,3-Benzoxadiazol-5-ylmethanol: A Framework for Rational Drug Design
Abstract
The 2,1,3-benzoxadiazole (benzofurazan) scaffold is a cornerstone in modern medicinal chemistry, valued for its presence in a wide array of bioactive compounds and its utility as a fluorescent probe.[1] This technical guide provides a comprehensive framework for the quantum mechanical modeling of a specific derivative, 2,1,3-Benzoxadiazol-5-ylmethanol, aimed at researchers, computational chemists, and drug development professionals. We delve into the core theoretical methodologies, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offering not just procedural steps but the causal reasoning behind the selection of functionals, basis sets, and analytical methods. This whitepaper presents a self-validating, step-by-step computational workflow—from initial structure optimization to the analysis of electronic and spectroscopic properties. By synthesizing theoretical accuracy with field-proven insights, this guide illustrates how in silico modeling provides a predictive, quantitative understanding of molecular structure, reactivity, and potential biological interactions, thereby accelerating the rational design of novel therapeutic agents.
Introduction: The Convergence of Computational Chemistry and Drug Discovery
The 2,1,3-benzoxadiazole heterocycle is a privileged scaffold in the development of advanced pharmaceuticals and functional materials.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer and antimicrobial properties.[1] Furthermore, the unique photophysical characteristics of certain derivatives, such as the widely studied 7-nitro-2,1,3-benzoxadiazole (NBD), have established them as indispensable fluorescent tools for cellular imaging and sensing applications.[2][3]
This guide focuses on a specific, functionally rich derivative: This compound . The presence of the hydroxymethyl group (-CH₂OH) offers a versatile handle for synthetic elaboration, making it an ideal starting point for building libraries of more complex drug candidates. Understanding the fundamental quantum mechanical properties of this core molecule is paramount to predicting how structural modifications will influence its behavior.
In silico modeling has become an indispensable pillar of modern drug discovery, providing deep, quantitative insights that transcend the limitations of empirical observation alone.[1] By employing quantum mechanical methods, we can construct a detailed portrait of a molecule's electronic landscape, predict its reactivity, and anticipate its interactions with biological targets. This predictive power enables a more rational, efficient, and cost-effective approach to drug design, shortening the path from initial concept to clinical candidate.
Part I: Theoretical Foundations of Quantum Mechanical Modeling
The successful application of computational chemistry hinges on the appropriate selection of theoretical methods. The goal is to achieve the necessary accuracy for the property of interest without incurring prohibitive computational expense.
Density Functional Theory (DFT): The Workhorse of Molecular Modeling
DFT has emerged as the preeminent method for studying the electronic structure of molecules in chemistry and materials science. It offers a robust balance of computational efficiency and accuracy, making it the workhorse for determining optimized geometries and ground-state electronic properties.[1]
-
Causality of Method Selection: Unlike wave function-based methods that can be computationally demanding, DFT calculates the properties of a many-electron system based on its functionally determined electron density. This approach provides a significant speed advantage, allowing for the study of larger, more biologically relevant molecules.
-
Choosing the Right Functional and Basis Set:
-
Functional: The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a universally validated choice for organic molecules, providing excellent results for both geometric structures and electronic properties.[1][4] Alternatively, functionals like PBE0 are also frequently employed and can offer comparative insights.[1][5]
-
Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set such as 6-311+G(d,p) is highly recommended.[4]
-
6-311 : Describes the core electrons with a single function and valence electrons with three functions, providing flexibility.
-
+ : Adds diffuse functions, which are essential for accurately describing lone pairs and non-covalent interactions—critical features in drug-receptor binding.
-
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution and yielding more accurate bond angles and lengths.
-
-
Time-Dependent DFT (TD-DFT): Unveiling Photophysical Properties
To understand how a molecule interacts with light—its color, absorption, and fluorescence—we must investigate its electronic excited states. TD-DFT is the standard and most efficient method for this purpose.[1] It allows for the calculation of vertical excitation energies, which correspond to the peaks in a UV-visible absorption spectrum, and provides insights into the nature of the electronic transitions (e.g., π-π*).[5][6]
Accounting for the Environment: Solvation Models
Biological processes and chemical experiments rarely occur in a vacuum. The surrounding solvent can significantly influence a molecule's geometry and electronic properties. The Polarizable Continuum Model (PCM) is an effective and widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[4] Incorporating PCM into DFT and TD-DFT calculations is crucial for obtaining results that are comparable to experimental data measured in solution.
Part II: A Step-by-Step Computational Workflow
This section details a self-validating protocol for the complete quantum mechanical characterization of this compound. The workflow is designed to ensure that each step logically builds upon the last, culminating in a comprehensive and reliable dataset.
Protocol 1: Ground State Geometry Optimization and Frequency Analysis
Objective: To find the lowest energy structure of the molecule and confirm it is a true minimum.
-
Structure Input: Generate the 3D coordinates for this compound using molecular modeling software (e.g., Avogadro, ChemDraw). Save in a format compatible with your quantum chemistry package (e.g., .xyz or .gjf).
-
Calculation Setup (Gaussian Example): Create an input file specifying the following keywords. The causality here is to request both optimization and frequency calculation in the same job, ensuring the frequencies correspond to the optimized geometry.
-
Opt Freq: Requests a geometry optimization followed by a frequency calculation.
-
B3LYP/6-311+G(d,p): Specifies the chosen DFT functional and basis set.
-
SCRF=(PCM,Solvent=Water): Applies the PCM solvation model for water. Choose a solvent relevant to your application (e.g., DMSO, Methanol).
-
0 1: Specifies a neutral charge (0) and a singlet multiplicity (1).
-
-
Execution: Run the calculation using a quantum chemistry software package like Gaussian.[1]
-
Validation: Upon completion, inspect the output file. The optimization must converge successfully. Critically, the frequency calculation must show zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable minimum, and the input geometry must be revised.
Protocol 2: Electronic and Spectroscopic Properties
Objective: To calculate the frontier molecular orbitals, electrostatic potential, and UV-Vis spectrum.
-
Input: Use the optimized coordinates obtained from Protocol 1.
-
Calculation Setup (Gaussian Example):
-
For Orbitals and MEP: A standard single-point energy calculation on the optimized geometry is sufficient. Ensure population analysis (Pop=Full) and output keywords (gfinput, iop(6/33=2)) are used to generate visualization files.
-
For UV-Vis Spectrum: Set up a TD-DFT calculation.
-
TD(NStates=20): Requests the calculation of the first 20 excited states.
-
Geom=CheckOnly Guess=Read: Reads the geometry and wavefunction from the previous optimization/frequency calculation checkpoint file, ensuring consistency and saving computational time.
-
-
Execution: Run the calculation.
-
Analysis:
-
HOMO/LUMO: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Note their energies and calculate the HOMO-LUMO energy gap.
-
MEP Map: Generate the molecular electrostatic potential map. Identify the most negative potential (red/yellow), indicating electron-rich regions prone to electrophilic attack, and the most positive potential (blue), indicating electron-poor regions for nucleophilic attack.
-
UV-Vis Spectrum: Extract the calculated excitation energies (in nm) and their corresponding oscillator strengths (f). A larger oscillator strength indicates a more intense electronic transition.
-
Part III: Data Interpretation and Application in Drug Discovery
The true power of quantum modeling lies in translating quantitative data into actionable chemical and biological insights.
Quantitative Data Summary
The following tables present a template for summarizing the key quantitative data obtained from the calculations. The exact values will be generated upon running the protocols described above.
Table 1: Predicted Structural and Electronic Properties of this compound
| Parameter | Predicted Value (in Water) | Significance in Drug Design |
|---|---|---|
| HOMO Energy | Value (eV) | Related to electron-donating ability; high energy indicates higher reactivity with electrophiles. |
| LUMO Energy | Value (eV) | Related to electron-accepting ability; low energy indicates higher reactivity with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Value (eV) | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Dipole Moment | Value (Debye) | Influences solubility and the ability to form dipole-dipole interactions with a receptor. |
Table 2: Predicted Spectroscopic Properties of this compound
| Parameter | Predicted Value (in Water) | Interpretation |
|---|---|---|
| λmax (First Major Peak) | Value (nm) | The wavelength of maximum UV-Vis absorption. |
| Oscillator Strength (f) | Value (dimensionless) | The theoretical intensity of the absorption peak. |
| Primary Orbital Contribution | e.g., HOMO → LUMO | Describes the nature of the electronic transition (e.g., π → π*). |
From Theory to Therapeutic Design
The data generated from these models directly inform the rational design of new derivatives.[1]
-
Predicting Reactivity and Metabolism: The HOMO/LUMO distributions and the MEP map highlight the most reactive sites on the molecule. The electron-rich oxygen and nitrogen atoms of the benzoxadiazole ring and the hydroxyl group are likely sites for hydrogen bonding with a protein receptor.[1] Conversely, these sites may also be susceptible to metabolic transformation.
-
Guiding Structural Modifications: If a higher binding affinity is desired, the MEP map can guide the placement of new functional groups. For example, adding an electron-withdrawing group to a region of high electron density could enhance a specific hydrogen bond. Similarly, TD-DFT calculations can predict how adding electron-donating or electron-accepting groups will shift the molecule's absorption and emission wavelengths for applications in fluorescent probes.[1][6]
-
Building QSAR Models: Calculated parameters like orbital energies, dipole moment, and molecular surface area serve as powerful descriptors for Quantitative Structure-Activity Relationship (QSAR) models. These statistical models correlate chemical structure with biological activity, enabling the prediction of potency for newly designed compounds before they are synthesized.[1][7]
Conclusion
Quantum mechanical modeling provides an indispensable, predictive lens through which to view the chemical world. For a molecule like this compound, these in silico techniques transform it from a static structure into a dynamic entity with a well-defined electronic landscape, reactivity profile, and spectroscopic signature. By following the validated workflows presented in this guide, researchers can generate high-fidelity data to understand intermolecular interactions, predict reactivity, and rationally design next-generation derivatives. This synergy between theoretical modeling and experimental chemistry is the hallmark of modern drug discovery, paving a more direct and informed path toward novel therapeutics.
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A Senior Application Scientist's Guide to DFT and TD-DFT Analysis of Benzoxadiazole Compounds
Abstract
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a cornerstone in the development of advanced materials and novel therapeutics.[1] Its unique electron-deficient nature and versatile structure allow for the fine-tuning of photophysical and electronic properties, making its derivatives prime candidates for applications ranging from organic electronics to fluorescent biological probes.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to investigate and predict the behavior of these powerful compounds. We will move beyond a simple recitation of methods to explain the critical reasoning behind computational choices, ensuring a robust and validated approach to in silico analysis.
The Benzoxadiazole Core: A Universe of Potential
Benzoxadiazole derivatives are heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[3] This structure imparts significant chemical stability and, critically, a strong electron-accepting character. This property is the foundation of their utility in "push-pull" or donor-acceptor molecular architectures, which are fundamental to modern organic electronics and sensor technology.[4][5] By synthetically attaching various electron-donating groups to the benzoxadiazole core, scientists can precisely control the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This modulation directly impacts the compound's color (absorption and emission spectra), fluorescence efficiency, and charge transport capabilities.[4][6]
In medicinal chemistry, these compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Computational studies are essential for rational drug design, helping to predict how these molecules will interact with biological targets.[3]
Theoretical Foundations: Why DFT and TD-DFT are the Right Tools
To reliably predict the properties of benzoxadiazole derivatives, we require quantum chemical methods that balance accuracy with computational feasibility. DFT and its excited-state extension, TD-DFT, have emerged as the workhorses for this task.[1][7]
Density Functional Theory (DFT)
At its core, DFT is a method for determining the electronic structure of a molecule.[8] Instead of tackling the complex wavefunction of a many-electron system, DFT focuses on the much simpler electron density. This approach provides a remarkable balance of speed and accuracy, making it ideal for calculating ground-state properties.[1]
Key Ground-State Properties Calculated with DFT:
-
Optimized Molecular Geometry: The lowest energy, most stable 3D structure of the molecule.[1]
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are critical. The HOMO energy relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept one. The energy gap between them (the HOMO-LUMO gap) is a primary determinant of the molecule's electronic and optical properties.[9]
-
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.
-
Vibrational Frequencies: A frequency calculation on an optimized geometry is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[1]
Time-Dependent Density Functional Theory (TD-DFT)
To understand a molecule's color and fluorescence, we must investigate its electronic excited states. This is the domain of TD-DFT.[7] It is a widely used method for predicting UV-visible absorption spectra by calculating the energies required to promote an electron from an occupied orbital to an unoccupied one (e.g., HOMO to LUMO).[7][10]
Key Excited-State Properties Calculated with TD-DFT:
-
Excitation Energies: The energy difference between the ground state and an excited state, which corresponds to the position of an absorption peak in a UV-Vis spectrum.
-
Oscillator Strength (f): This value relates to the probability of a particular electronic transition occurring. A higher oscillator strength corresponds to a more intense absorption peak.[4]
-
Character of Transitions: TD-DFT output allows for the analysis of which orbitals are involved in an excitation (e.g., a π-π* or n-π* transition), providing deep insight into the nature of the photophysical process.[6]
A Validated Protocol for DFT and TD-DFT Analysis
The trustworthiness of computational results hinges on a well-chosen and consistently applied protocol. Here, we outline a step-by-step methodology for the analysis of a benzoxadiazole derivative.
Step 1: Molecular Structure Preparation
The starting point for any calculation is an initial 3D structure of the molecule. This can be built using any molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure correct bond orders and initial stereochemistry. This initial guess does not need to be perfect, as the geometry optimization step will find the energy minimum.
Step 2: Ground-State Geometry Optimization (DFT)
This is the most critical step for obtaining reliable results. The goal is to find the most stable conformation of the molecule.
Protocol:
-
Software Selection: Use a well-established quantum chemistry package like Gaussian, ORCA, or GAMESS.[1][8]
-
Functional and Basis Set Selection: This is a crucial decision that impacts both accuracy and computational cost.
-
Functional: For organic molecules like benzoxadiazoles, hybrid functionals are a robust starting point. B3LYP is a widely used and well-benchmarked functional for ground-state properties.[9][11] For studies where charge-transfer effects are important, long-range corrected functionals like CAM-B3LYP or ωB97X-D are often superior.[12] The inclusion of a dispersion correction (e.g., "-D3") is highly recommended to accurately model non-covalent interactions.[13]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) offers a good compromise between accuracy and efficiency for molecules of this size.[14] The "+" indicates the addition of diffuse functions, important for describing anions and excited states, while the "(d,p)" indicates polarization functions, which allow for more flexibility in describing bonding.[13] For higher accuracy, correlation-consistent basis sets like cc-pVTZ can be used.[14]
-
-
Execution: Perform a geometry optimization calculation. This is typically followed by a frequency calculation at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies).[1]
Step 3: Excited-State Analysis (TD-DFT)
Once a validated ground-state structure is obtained, you can proceed to calculate the excited-state properties.
Protocol:
-
Input Preparation: Use the optimized coordinates from the DFT calculation.
-
Calculation Type: Specify a TD-DFT calculation. It is common to request a significant number of excited states (e.g., 20-30 NROOTS) to generate a representative spectrum.[7]
-
Functional and Basis Set: It is standard practice to use the same functional and basis set as the ground-state optimization for consistency.[7]
-
Solvent Effects: The optical properties of benzoxadiazoles are often sensitive to the solvent environment.[6] It is highly advisable to include a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions more accurately.[15]
-
Analysis: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths.[16] These data points can be used to simulate a theoretical UV-Vis spectrum, which can then be directly compared to experimental data.
Data Presentation and Visualization
Clear presentation of computational data is paramount for interpretation and comparison.
Table 1: Key Computational Parameters for a Hypothetical Benzoxadiazole Derivative
| Parameter | Ground State (DFT) | Excited State (TD-DFT) |
| Software | Gaussian 16 | Gaussian 16 |
| Functional | B3LYP-D3(BJ) | B3LYP-D3(BJ) |
| Basis Set | 6-311+G(d,p) | 6-311+G(d,p) |
| Solvent Model | PCM (Chloroform) | PCM (Chloroform) |
| Task | Optimization & Frequency | Vertical Excitations (30 States) |
Table 2: Sample Calculated Properties for a Hypothetical Benzoxadiazole Derivative
| Property | Value | Unit |
| HOMO Energy | -6.15 | eV |
| LUMO Energy | -2.85 | eV |
| HOMO-LUMO Gap | 3.30 | eV |
| First Major Excitation (λmax) | 419 | nm |
| Oscillator Strength (f) of λmax | 0.85 | (dimensionless) |
| Transition Character of λmax | HOMO -> LUMO (98%) |
Diagrams: Visualizing Workflows and Concepts
Visual aids are indispensable for conveying complex computational workflows and theoretical concepts.
Caption: Computational workflow for DFT and TD-DFT analysis.
Caption: Frontier Molecular Orbital energy level diagram.
Conclusion and Authoritative Grounding
The combination of DFT and TD-DFT provides a powerful, predictive framework for the rational design of novel benzoxadiazole derivatives. By carefully selecting functionals and basis sets and following a systematic, self-validating protocol, researchers can gain profound insights into structure-property relationships.[6] This in silico approach significantly accelerates the discovery pipeline for both high-performance materials and next-generation therapeutics by prioritizing the most promising candidates for synthesis and experimental validation.[1] Always benchmark your chosen computational level against experimental data for a known compound in your class of interest to ensure its applicability and predictive power.
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Retrieved from [Link]
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Priya, G. D., & Sastry, G. N. (2018). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. Retrieved from [Link]
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Galan, T. A., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega. Retrieved from [Link]
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Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Institutes of Health. Retrieved from [Link]
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MDPI. (2023). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Retrieved from [Link]
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YouTube. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. Bioinformatics Insights. Retrieved from [Link]
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YouTube. (2024). How to choose a functional and basis set for your DFT calculation. Retrieved from [Link]
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Learning Breeze. (2024). Practical Guide to Density Functional Theory (DFT) Calculations. Retrieved from [Link]
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ResearchGate. (1996). The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. Retrieved from [Link]
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National Institutes of Health. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
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ResearchGate. (2015). ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure of 2,1,3-Benzoxadiazol-5-ylmethanol
Abstract
This technical guide provides a comprehensive elucidation of the molecular structure of 2,1,3-Benzoxadiazol-5-ylmethanol. The benzoxadiazole scaffold is a cornerstone in the development of fluorescent probes and pharmacologically active agents. An exact understanding of its molecular architecture is paramount for predicting its chemical behavior, designing derivatives, and interpreting its interactions within biological systems. This document synthesizes data from fundamental chemical principles and spectroscopic methodologies to present a holistic structural portrait for researchers, chemists, and drug development professionals. We will explore the core structure, the analytical techniques required for its confirmation, and the interpretation of the resulting data, thereby providing a self-validating framework for its identification.
Introduction to the Benzoxadiazole Core
The 2,1,3-benzoxadiazole ring system, also known as benzofurazan, is a unique heterocyclic moiety characterized by the fusion of a benzene ring with a 2,1,3-oxadiazole ring. This arrangement creates a planar, aromatic system with distinct electronic properties. The presence of the oxadiazole ring imparts a significant electron-withdrawing character, making the benzoxadiazole core a valuable building block in the design of materials with applications in organic electronics and medicinal chemistry.[1] Specifically, this compound (CAS No. 59660-56-9) incorporates a hydroxymethyl group at the 5-position, offering a reactive site for further functionalization.[2]
The primary objective of this guide is to detail the methodologies and expected outcomes for the structural confirmation of this molecule, providing a foundational reference for its synthesis and application.
Fundamental Molecular Structure
The molecular identity of this compound is defined by its constituent atoms and their precise connectivity.
-
Chemical Formula: C₇H₆N₂O₂[2]
-
Molecular Weight: 150.13 g/mol [2]
-
Core Scaffold: A bicyclic heteroaromatic system.
-
Key Functional Groups:
-
Aromatic benzene ring.
-
2,1,3-Oxadiazole heterocycle.
-
Primary alcohol (-CH₂OH).
-
The IUPAC name for this compound is (2,1,3-Benzoxadiazol-5-yl)methanol. The structure consists of the fused benzoxadiazole core with a methanol substituent attached to the carbon at position 5 of the benzene ring.

Synthesis as a Precursor to Structural Analysis
While numerous synthetic routes to benzoxadiazole derivatives exist, a common approach involves the cyclization of an ortho-substituted aniline derivative. For instance, the synthesis of the 2,1,3-benzoxadiazole core can be achieved from 2-nitroaniline, which is first converted to 2,1,3-benzoxadiazole-1-oxide and subsequently deoxygenated.[3][4]
Understanding the synthesis is critical as it informs potential side products or isomeric impurities that must be differentiated during structural analysis. Subsequent purification, typically by column chromatography or recrystallization, is a mandatory step before spectroscopic analysis.
Spectroscopic Elucidation: A Multi-faceted Approach
No single technique can unambiguously determine a molecular structure. The confluence of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides the necessary orthogonal data points for confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), offering detailed information about the connectivity and electronic environment of atoms.
¹H NMR Spectroscopy (Proton NMR)
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals are:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the fused heterocyclic ring, their chemical shifts will be influenced by its anisotropic and electronic effects. Their splitting pattern will reveal their coupling relationships (ortho, meta).
-
Methylene Protons (-CH₂OH, 2H): These protons are adjacent to both the aromatic ring and the hydroxyl group. They are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH, 1H): This proton's signal is often broad and can appear over a wide chemical shift range. Its position is dependent on solvent, concentration, and temperature. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Aromatic Carbons (6C): The six carbons of the benzoxadiazole ring system will produce signals in the aromatic region (δ 110-160 ppm). The two carbons of the oxadiazole moiety fused to the benzene ring will be significantly downfield due to their attachment to electronegative nitrogen and oxygen atoms.
-
Methylene Carbon (-CH₂OH, 1C): The carbon of the methanol group will appear in the aliphatic region, typically around δ 60-65 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Molecular Ion Peak ([M]⁺): For C₇H₆N₂O₂, the high-resolution mass spectrum should show a molecular ion peak corresponding to a mass-to-charge ratio (m/z) of 150.0429.
-
Key Fragmentation Patterns: The fragmentation will likely involve the loss of the hydroxymethyl group (-CH₂OH, mass = 31) or other characteristic fragments from the ring system, which helps to confirm the presence and location of the substituent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group of the primary alcohol.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ indicate the C-H bonds of the aromatic ring.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the methylene group.
-
C=N and C=C Stretches: Strong absorptions in the 1400-1650 cm⁻¹ region are indicative of the aromatic ring and the heterocyclic C=N bonds.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region confirms the presence of the C-O single bond of the primary alcohol.
Integrated Data Analysis Workflow
The confirmation of the molecular structure is a process of logical deduction, integrating data from multiple analytical techniques.
Summary of Expected Analytical Data
The following table summarizes the key analytical data points expected for the confident identification of this compound.
| Analytical Technique | Parameter | Expected Result | Structural Confirmation |
| Mass Spectrometry | Molecular Ion (m/z) | ~150.04 | Confirms molecular formula C₇H₆N₂O₂ |
| ¹H NMR | Chemical Shift (δ) | ~7.0-8.5 ppm (3H, m) | Aromatic protons on the core structure |
| ~4.5-5.0 ppm (2H, s) | Methylene protons (-CH₂) | ||
| Variable, broad (1H) | Hydroxyl proton (-OH) | ||
| ¹³C NMR | Chemical Shift (δ) | ~110-160 ppm (6C) | Carbons of the benzoxadiazole system |
| ~60-65 ppm (1C) | Methylene carbon | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3600 (broad) | O-H stretch from alcohol |
| >3000 | Aromatic C-H stretch | ||
| <3000 | Aliphatic C-H stretch | ||
| 1400-1650 | Aromatic C=C and C=N stretches | ||
| 1000-1250 | C-O stretch from primary alcohol |
Standard Experimental Protocols
Protocol 7.1: NMR Sample Preparation and Acquisition
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹H, a 400 or 500 MHz spectrometer is typically sufficient.[5]
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Protocol 7.2: Mass Spectrometry Sample Preparation and Acquisition
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Obtain a high-resolution mass spectrum to confirm the elemental composition.
Protocol 7.3: IR Spectroscopy Sample Preparation and Acquisition
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly onto the ATR crystal.
-
Place the sample in the IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[3]
-
Perform a background scan with no sample present, which is automatically subtracted from the sample spectrum.
Conclusion
The molecular structure of this compound is definitively characterized by a fused benzoxadiazole core with a C5-linked methanol group. Its structural elucidation relies on a synergistic application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The data derived from these techniques, when properly integrated, provide an unassailable confirmation of its atomic connectivity, molecular formula, and the presence of key functional groups. This guide provides the foundational knowledge and procedural framework necessary for researchers to confidently verify the structure of this important chemical entity, enabling its effective use in further scientific investigation and development.
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]3][4]
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. (Note: This is a general reference for spectroscopic methods, specific online link not available from search).[6]
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Matrix Fine Chemicals. (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5. Available at: [Link] (Note: This refers to an isomer, but provides context on the class of compounds).
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National Center for Biotechnology Information. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed Central. Available at: [Link]
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ResearchGate. (2020). (PDF) Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]
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Rasayan Journal of Chemistry. (2018). GREEN ROUTE FOR THE SYNTHESIS OF OXADIAZOLE DERIVATIVE CONTAINING BENZIMIDAZOLE MOIETY AND ITS MANNICH BASES. Available at: [Link]
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National Center for Biotechnology Information. (2012). 1-[1-(2,1,3-Benzoxadiazol-5-ylmeth-yl)-1H-1,2,3-triazol-4-yl]hexan-1-one. PubMed. Available at: [Link]
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The Electrochemical Landscape of 2,1,3-Benzoxadiazole Systems: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatility of the 2,1,3-Benzoxadiazole Core
The 2,1,3-benzoxadiazole (BOD), also known as benzofurazan, scaffold is a fascinating heterocyclic system that has garnered significant attention across various scientific disciplines, from materials science to medicinal chemistry.[1] Its unique electronic structure, characterized by an electron-deficient aromatic system, imparts a range of valuable electrochemical and photophysical properties.[2] This guide provides an in-depth exploration of the electrochemical characteristics of BOD systems, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals engaged in drug development. Understanding and harnessing these electrochemical properties are pivotal for the rational design of novel functional molecules, from advanced organic electronic materials to sophisticated biosensors and innovative therapeutic agents.
Core Electrochemical Properties of 2,1,3-Benzoxadiazole Derivatives
The electrochemical behavior of 2,1,3-benzoxadiazole is intrinsically linked to its electron-deficient nature, making it an excellent electron acceptor. This property is the foundation for its utility in creating molecules with tailored redox characteristics, often within a donor-π-acceptor (D-π-A) framework.[3] The electrochemical properties of BOD derivatives are typically investigated using cyclic voltammetry (CV), a powerful technique for probing redox potentials, stability of electrochemically generated species, and electron transfer kinetics.
Structure-Property Relationships: Tuning the Redox Potentials
The redox potentials of BOD systems can be finely tuned by chemical modification, particularly at the 4- and 7-positions of the benzoxadiazole ring. The introduction of electron-donating or electron-withdrawing groups at these positions allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Electron-Donating Groups (EDGs): Substituents such as amino, alkoxy, or alkyl groups increase the electron density on the BOD core. This leads to a destabilization (raising) of the HOMO level, making the molecule easier to oxidize (lower oxidation potential). The effect on the LUMO level is generally less pronounced.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or sulfonyl decrease the electron density of the BOD system. This results in a stabilization (lowering) of the LUMO level, making the molecule easier to reduce (less negative reduction potential).
This predictable modulation of frontier molecular orbital energies is a cornerstone of designing BOD-based materials for specific applications. For instance, in organic electronics, tuning the HOMO-LUMO gap is crucial for optimizing charge injection and transport properties.
Quantitative Electrochemical Data of Selected 2,1,3-Benzoxadiazole Derivatives
The following table summarizes key electrochemical data for a selection of 4,7-disubstituted 2,1,3-benzoxadiazole derivatives, illustrating the impact of substituents on their redox potentials and energy levels.
| Compound | Substituent (R) | Oxidation Potential (Eox, V vs. Fc/Fc+) | Reduction Potential (Ered, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Egelec, eV) | Reference |
| 1 | H | - | -1.89 | - | -2.91 | - | Frizon et al., 2020[3] |
| 2 | 4,7-dibromo | - | -1.45 | - | -3.35 | - | Frizon et al., 2020[3] |
| 3a | 4,7-bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl) | 1.02 | -1.46 | -5.82 | -3.34 | 2.48 | Frizon et al., 2020[3] |
| 3c | 4,7-bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl) | 1.03 | -1.46 | -5.83 | -3.34 | 2.49 | Frizon et al., 2020[3] |
Note: HOMO and LUMO levels are often estimated from the onset potentials of oxidation and reduction, respectively, using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The energy of the Fc/Fc+ couple is typically assumed to be -4.8 eV relative to the vacuum level.
Electrochemical Reaction Mechanisms
The reduction of 2,1,3-benzoxadiazole derivatives typically proceeds through the formation of a radical anion, which may be stable or undergo further reactions depending on the molecular structure and experimental conditions. In many cases, the initial one-electron reduction is a reversible process, indicating the formation of a stable radical anion. This stability is a consequence of the delocalization of the unpaired electron over the aromatic system. Further reduction can lead to the formation of a dianion, which is often less stable and may participate in subsequent chemical reactions.
The oxidation of BOD derivatives, particularly those bearing electron-donating substituents, involves the removal of an electron from the HOMO, which is often localized on the donor moiety and the π-conjugated system. The stability of the resulting radical cation is also dependent on the extent of charge delocalization.
Experimental Protocol: Characterization of 2,1,3-Benzoxadiazole Derivatives by Cyclic Voltammetry
This section provides a detailed, step-by-step methodology for the electrochemical characterization of a novel 2,1,3-benzoxadiazole derivative using cyclic voltammetry.
Materials and Equipment
-
Potentiostat/Galvanostat: Equipped with software for data acquisition and analysis.
-
Electrochemical Cell: A standard three-electrode cell.
-
Working Electrode (WE): Glassy carbon electrode (GCE) is a common choice.
-
Reference Electrode (RE): Ag/Ag+ or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): Platinum wire or foil.
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).
-
Analyte: The 2,1,3-benzoxadiazole derivative of interest (typically 1-5 mM).
-
Internal Standard: Ferrocene.
-
Inert Gas: High-purity nitrogen or argon.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by sonication in deionized water and then the solvent to be used in the experiment.
-
Dry the electrode thoroughly.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF6) in the chosen anhydrous solvent (e.g., DCM).
-
Prepare a stock solution of the BOD derivative in the electrolyte solution.
-
Prepare a stock solution of ferrocene in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Record a background voltammogram of the electrolyte solution to ensure there are no interfering impurities.
-
Add the BOD derivative to the cell to the desired concentration.
-
Record the cyclic voltammogram by scanning the potential over a range where the redox events are expected. Start with a scan rate of 100 mV/s.
-
After recording the voltammogram of the analyte, add a small amount of the ferrocene solution and record the voltammogram again to determine the potential of the Fc/Fc+ couple.
-
-
Data Analysis:
-
Determine the peak potentials for the oxidation (Epa) and reduction (Epc) processes.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible processes.
-
Determine the onset potentials for oxidation and reduction to estimate the HOMO and LUMO energy levels.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Vary the scan rate to investigate the nature of the electrochemical process. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
-
Applications in Drug Development and Research
The tunable electrochemical properties of 2,1,3-benzoxadiazole derivatives make them highly valuable in the field of drug development and biomedical research.
Electrochemical Biosensors
The electron-accepting nature of the BOD core can be exploited in the design of electrochemical biosensors.[4] By functionalizing the BOD scaffold with recognition elements such as enzymes, antibodies, or DNA aptamers, highly sensitive and selective sensors for various biological analytes can be developed. The binding of the target analyte to the recognition element can induce a change in the electrochemical properties of the BOD moiety, which can be detected as a change in current or potential. For example, BOD-based sensors have the potential to be developed for the detection of neurotransmitters, glucose, and other disease biomarkers.[5][6]
Redox-Active Drugs and Probes
The ability of BOD derivatives to undergo reversible redox reactions opens up possibilities for their use as redox-active drugs or probes. For instance, a drug molecule could be designed to be activated or deactivated through an electrochemical stimulus, allowing for targeted drug delivery and release. Furthermore, the inherent fluorescence of many BOD derivatives, which is often linked to their electrochemical properties through intramolecular charge transfer (ICT) states, makes them excellent candidates for fluorescent probes to visualize biological processes and screen for drug candidates.[2] For example, 7-nitro-2,1,3-benzoxadiazole (NBD) derivatives have been developed as fluorescent probes for studying enzyme activity and as potential anticancer agents.[7]
Comparative Analysis: 2,1,3-Benzoxadiazole vs. 2,1,3-Benzothiadiazole
A close structural analog of 2,1,3-benzoxadiazole is 2,1,3-benzothiadiazole (BTD), where the oxygen atom in the five-membered ring is replaced by a sulfur atom. This seemingly small change has a significant impact on the electrochemical properties of the system.
Generally, the 2,1,3-benzothiadiazole core is a stronger electron acceptor than its benzoxadiazole counterpart.[8] This is attributed to the involvement of the d-orbitals of sulfur in conjugation, which can better stabilize the negative charge in the reduced state. As a result, BTD derivatives typically exhibit less negative reduction potentials compared to their analogous BOD derivatives. This enhanced electron-accepting character makes BTD a more common building block in organic electronic materials where low LUMO levels are desired. However, the specific substitution pattern can modulate these properties, and in some cases, the differences may be subtle.
Conclusion and Future Perspectives
The 2,1,3-benzoxadiazole system is a versatile and powerful platform for the development of electrochemically active molecules. The ability to fine-tune its redox properties through synthetic chemistry provides a clear pathway for the rational design of materials with tailored functionalities. For researchers and professionals in drug development, the unique electrochemical and photophysical characteristics of BOD derivatives offer exciting opportunities for creating novel diagnostic tools, therapeutic agents, and research probes. As our understanding of the intricate relationship between molecular structure and electrochemical behavior continues to grow, we can expect to see even more innovative applications of 2,1,3-benzoxadiazole systems in the years to come.
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Muegge, I., Collin, D., Cook, B., Hill-Drzewi, M., Horan, J., Kugler, S., Labadia, M., Li, X., Smith, L., & Zhang, Y. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. PubMed. [Link]
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Kim, J., Kim, M., & Lee, J. (2023). An Updated Review on Electrochemical Nanobiosensors for Neurotransmitter Detection. MDPI. [Link]
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Oakley, F. L., et al. (Year). Comparative studies on the electrochemical and optical properties of representative benzo[1,2-c;4,5-c′]bis[3][5][9]thiadiazole,[3][5][9]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. RSC Publishing. [Link]
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Tavakolian-Ardakani, Z., Hosu, O., Cristea, C., Mazloum-Ardakani, M., & Marrazza, G. (2019). Latest trends in electrochemical sensors for neurotransmitters: A review. FLORE. [Link]
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An In-depth Technical Guide to Intramolecular Charge Transfer (ICT) in Benzoxadiazoles
Foreword: The Enduring Appeal of the Benzoxadiazole Scaffold
To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive exploration into the fascinating world of intramolecular charge transfer (ICT) within the benzoxadiazole framework. These unassuming heterocyclic compounds have garnered significant attention for their remarkable photophysical properties, including intense fluorescence, large Stokes shifts, and high extinction coefficients.[1] At the heart of these characteristics often lies the phenomenon of ICT, a process that dictates their utility in a vast array of applications, from fluorescent probes for bioimaging to materials for organic electronics.[1][2][3] This guide is structured to provide a deep, yet accessible, understanding of the principles governing ICT in benzoxadiazoles, the experimental and computational methodologies to probe this phenomenon, and the profound implications for the design of novel functional molecules.
The Benzoxadiazole Core: A Versatile Electron-Accepting Unit
The 2,1,3-benzoxadiazole (also known as benzofurazan) moiety is a bicyclic aromatic heterocycle that inherently possesses electron-accepting (acceptor) characteristics.[2] This property is central to the formation of ICT systems. When conjugated with an electron-donating group (donor), a classic D-π-A (Donor-π-bridge-Acceptor) architecture is established.[2][4] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the benzoxadiazole acceptor.[4] This spatial redistribution of electron density from the donor to the acceptor within the same molecule is the essence of intramolecular charge transfer.
The efficiency and characteristics of this ICT process are exquisitely sensitive to the molecular architecture and the surrounding environment, making benzoxadiazoles highly tunable fluorophores.
The Photophysics of ICT: From Excitation to Emission
The ICT process profoundly influences the absorption and emission properties of benzoxadiazole derivatives. A hallmark of these systems is a significant Stokes shift, which is the difference in energy between the maxima of the absorption and emission spectra.[2][4] This large Stokes shift, often indicative of a substantial change in geometry and electronic distribution between the ground and excited states, is a direct consequence of the ICT event.[2][4]
The following diagram illustrates the fundamental steps involved in the ICT process:
Caption: The Jablonski diagram illustrating the intramolecular charge transfer (ICT) process.
Upon absorption of a photon, the molecule transitions from the ground state (S₀) to a locally excited (LE) state. Subsequently, an ultrafast charge transfer occurs, leading to the formation of the ICT state, characterized by a significant separation of charge.[5] The molecule then relaxes back to the ground state, either through the emission of a photon (fluorescence) or via non-radiative pathways. The energy of the emitted photon is lower than that of the absorbed photon, resulting in the characteristic red-shifted emission and large Stokes shift.
Probing the ICT Phenomenon: A Multi-faceted Approach
A comprehensive understanding of ICT in benzoxadiazoles necessitates a combination of experimental and computational techniques. Each method provides a unique piece of the puzzle, and their synergy is crucial for a complete picture.
Experimental Methodologies
3.1.1. Steady-State Spectroscopy: The First Glimpse
UV-Vis absorption and fluorescence spectroscopy are the foundational techniques for characterizing the photophysical properties of benzoxadiazole derivatives and inferring the presence of ICT.
-
Solvatochromism Studies: A key indicator of ICT is the pronounced sensitivity of the emission spectrum to the polarity of the solvent, a phenomenon known as solvatochromism.[2][6] In polar solvents, the charge-separated ICT state is stabilized to a greater extent than the ground state, leading to a bathochromic (red) shift in the emission maximum.[7] Conversely, in non-polar solvents, the emission is typically blue-shifted. This behavior can be quantified using the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity and the change in dipole moment upon excitation.[8] A large change in dipole moment is a strong indicator of an ICT process.[8]
| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm⁻¹) |
| Toluene | 33.9 | 443 | 516 | ~3300 |
| Water | 63.1 | 472 | 555 | ~3300 |
| Data for a representative 7-nitro-2,1,3-benzoxadiazol-4-amine derivative.[9] |
Experimental Protocol: Solvatochromic Analysis
-
Sample Preparation: Prepare stock solutions of the benzoxadiazole derivative in a high-purity solvent (e.g., chloroform) at a concentration of approximately 10⁻³ M.
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., heptane, toluene, chloroform, THF, acetone, DMF, acetonitrile, water).[2]
-
Dilution: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the compound in each selected solvent to avoid aggregation effects.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum for each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Excite each solution at its λabs and record the emission spectrum. Determine the wavelength of maximum emission (λem).
-
Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent. Plot the Stokes shift against a solvent polarity parameter (e.g., ET(30)) to visualize the solvatochromic effect.
3.1.2. Time-Resolved Fluorescence Spectroscopy: Unraveling the Dynamics
While steady-state measurements provide a time-averaged view, time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC), offer insights into the dynamics of the excited state.[10][11]
-
Excited-State Lifetime: The lifetime of the ICT state can be directly measured.[10] In many cases, the fluorescence decay is bi-exponential, suggesting the presence of multiple excited-state species or relaxation pathways, such as a locally excited state and an ICT state.[2][12] The lifetimes of ICT states are often in the range of nanoseconds.[10]
-
Twisted Intramolecular Charge Transfer (TICT): In some benzoxadiazole derivatives, a conformational change, typically a rotation around a single bond connecting the donor and acceptor, can occur in the excited state, leading to a "twisted" ICT (TICT) state.[10][12] TICT states are often characterized by a more pronounced charge separation and a longer-wavelength, often non-radiative, decay pathway. Time-resolved studies can help distinguish between planar ICT and TICT states, with TICT states often exhibiting shorter lifetimes (picoseconds).[10][13]
Caption: A typical experimental and computational workflow for studying ICT in benzoxadiazoles.
Computational Modeling: A Theoretical Lens
Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and photophysical properties of benzoxadiazole derivatives.[2][4][14]
-
Frontier Molecular Orbitals (FMOs): DFT calculations can visualize the HOMO and LUMO, confirming their localization on the donor and acceptor moieties, respectively, which is a prerequisite for ICT.[4]
-
Excited-State Calculations: TD-DFT can predict absorption and emission energies, which can be compared with experimental data.[14] These calculations can also help to characterize the nature of the excited states (e.g., π-π* or ICT).
-
Solvent Effects: Continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), can be incorporated into DFT and TD-DFT calculations to simulate the effect of different solvents on the photophysical properties, providing a theoretical basis for the observed solvatochromism.[1]
Protocol: Basic Computational Analysis of a Benzoxadiazole Derivative
-
Structure Optimization: Build the 3D structure of the benzoxadiazole derivative. Perform a geometry optimization of the ground state using DFT with a suitable functional (e.g., B3LYP or PBE0) and basis set (e.g., 6-31G(d)).[15]
-
FMO Analysis: Visualize the HOMO and LUMO to confirm the D-A character.
-
Excited-State Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry to simulate the vertical absorption spectrum.
-
Excited-State Optimization: Optimize the geometry of the first excited state (S₁) using TD-DFT.
-
Emission Simulation: Perform a TD-DFT calculation on the optimized S₁ geometry to simulate the fluorescence emission spectrum.
-
Solvent Modeling (Optional): Repeat steps 3-5 using a continuum solvation model to investigate the effect of solvent polarity.
Design Principles and Applications: Harnessing the Power of ICT
A thorough understanding of the factors influencing ICT in benzoxadiazoles empowers the rational design of molecules with tailored photophysical properties for specific applications.
-
Tuning Donor and Acceptor Strength: The energy of the ICT transition can be finely tuned by modifying the electron-donating and electron-accepting strengths of the respective moieties. Stronger donors and acceptors generally lead to a more pronounced ICT character and a red-shift in the emission.
-
Modifying the π-Conjugated Bridge: The nature and length of the π-bridge connecting the donor and acceptor influence the electronic coupling between them and, consequently, the efficiency of the ICT process.
The unique properties of benzoxadiazole-based ICT compounds have led to their widespread use in various fields:
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment makes them excellent probes for detecting ions, reactive oxygen species, and changes in viscosity and polarity in biological systems.[9][16] The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a particularly popular building block for such probes.[9]
-
Bioimaging: Their bright fluorescence and large Stokes shifts are advantageous for cellular imaging, reducing background noise and allowing for multicolor imaging.[3][17]
-
Organic Electronics: The charge-transfer characteristics of benzoxadiazoles are exploited in the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors.[1]
Concluding Remarks: A Bright Future for Benzoxadiazole Research
The study of intramolecular charge transfer in benzoxadiazoles remains a vibrant and evolving field. The intricate interplay between molecular structure, environment, and photophysical properties offers a rich playground for fundamental research and the development of innovative technologies. As our understanding of the nuances of ICT deepens, so too will our ability to design and synthesize next-generation benzoxadiazole derivatives with unprecedented performance in drug development, diagnostics, and materials science. The journey into the heart of these remarkable molecules is far from over, and the future of benzoxadiazole research is undoubtedly bright.
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Probing Microenvironments: The Solvatochromic Behavior of 2,1,3-Benzoxadiazol-5-ylmethanol in Polar Solvents
An In-Depth Technical Guide
Abstract
The 2,1,3-benzoxadiazole (BOX, or furazan) scaffold is a cornerstone in the design of environmentally sensitive fluorescent probes. Its derivatives are characterized by their compact size, favorable photophysical properties, and pronounced sensitivity to the local molecular environment. This guide provides a comprehensive examination of the solvatochromic behavior of a specific derivative, 2,1,3-Benzoxadiazol-5-ylmethanol, with a focus on its interactions within polar solvents. We delve into the theoretical underpinnings of solvatochromism, detailing the analytical frameworks of the Lippert-Mataga and Kamlet-Taft models. This guide is designed for researchers, scientists, and drug development professionals, offering not only the theoretical basis but also detailed, field-proven experimental protocols for the precise measurement and interpretation of solvatochromic shifts. By explaining the causality behind experimental choices and providing self-validating methodologies, we aim to equip scientists with the tools to leverage this powerful phenomenon for probing polarity in complex chemical and biological systems.
The Principle of Solvatochromism: A Molecular Dialogue with the Environment
Solvatochromism is the observable change in the absorption or emission spectrum of a chemical compound (a chromophore) when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the chromophore's electronic ground state and excited state.[2] When a molecule absorbs a photon, it transitions to an electronically excited state, a process that often involves a significant redistribution of electron density and thus a change in its dipole moment.
Solvent molecules, particularly polar ones, arrange themselves around the solute molecule to stabilize its charge distribution. This stabilization effect is different for the ground and excited states. The resulting change in the energy gap between these states manifests as a shift in the spectral bands.[3]
-
Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This is the most common scenario and occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by polar solvents.[1][2]
-
Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. This happens when the ground state is more polar than the excited state.[1][2]
The 2,1,3-benzoxadiazole core is an excellent platform for observing these effects. Its derivatives often exhibit significant intramolecular charge transfer (ICT) upon excitation, leading to a more polar excited state and pronounced positive solvatochromism, making them ideal probes for local polarity.[4][5][6] The hydroxylmethyl group in this compound adds another layer of complexity, allowing for specific hydrogen-bonding interactions with protic solvents.
Theoretical Frameworks for Quantifying Solute-Solvent Interactions
To move from qualitative observation to quantitative analysis, we employ established theoretical models that correlate spectral shifts with solvent properties.
The Lippert-Mataga Model: Probing the Change in Dipole Moment
The Lippert-Mataga model provides a powerful method for estimating the change in a molecule's dipole moment upon electronic excitation (Δμ = μ_e - μ_g).[7][8] It correlates the Stokes shift—the difference in energy between the absorption and emission maxima—to the orientation polarizability (Δf) of the solvent.[9][10][11]
The Lippert-Mataga equation is expressed as:
where:
-
ν̃abs and ν̃em are the wavenumbers of the absorption and emission maxima, respectively.
-
Δμ is the change in dipole moment between the excited (μ_e) and ground (μ_g) states.
-
h is Planck's constant, c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent's orientation polarizability, calculated as:
Δf = (ε-1)/(2ε+1) - (n²-1)/(2n²+1) where ε is the dielectric constant and n is the refractive index of the solvent.[11]
A plot of the Stokes shift (Δν̃) against the orientation polarizability (Δf) for a range of solvents should yield a straight line.[9] The slope of this line is directly proportional to the square of the change in the dipole moment (Δμ²), allowing for its experimental determination.
Causality Insight: The Lippert-Mataga model is fundamentally based on dipole-dipole interactions within a continuous dielectric medium.[11] It elegantly quantifies how the solvent dipoles reorient to stabilize the excited state dipole of the fluorophore. However, its primary limitation is that it neglects specific solute-solvent interactions, such as hydrogen bonding.[9][12] Deviations from linearity in a Lippert-Mataga plot are often a strong indicator that such specific interactions are at play.
The Kamlet-Taft Model: A Multi-Parameter Approach
To deconvolve the various forces contributing to the solvatochromic shift, the Kamlet-Taft model provides a more nuanced, multi-parameter linear solvation energy relationship.[13] This approach separates the overall solvent effect into three key components:
-
α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-solute hydrogen bond.[14][15]
-
β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a hydrogen bond.[14][15]
-
π* (Dipolarity/Polarizability): An index of the solvent's ability to stabilize a charge or a dipole through dielectric effects.[14][15]
The relationship is expressed as:
where ν is the spectral property of interest (e.g., absorption maximum), ν₀ is the value in a reference solvent, and s, d, a, and b are coefficients that describe the solute's sensitivity to each respective solvent parameter. By performing a multiple linear regression of the observed spectral shifts against the known α, β, and π* values for a series of solvents, one can determine the relative contribution of each type of interaction to the overall solvatochromic behavior.
Experimental Design and Protocols
The integrity of solvatochromic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring reproducibility and accuracy.
Synthesis of 2,1,3-Benzoxadiazole Derivatives
While this compound may be commercially available, related structures are often synthesized. A general route involves the cyclization of a corresponding 2-nitroaniline derivative. For instance, 2,1,3-benzoxadiazole can be synthesized from 2-nitroaniline via an N-oxide intermediate, which is subsequently reduced.[16] Functional groups can be introduced before or after the formation of the heterocyclic core.
Protocol: Sample Preparation for Spectroscopic Analysis
Objective: To prepare a series of dilute, homogenous solutions of this compound in various polar solvents for UV-Vis and fluorescence analysis.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., Toluene, Chloroform, Acetone, Ethanol, Acetonitrile, DMSO, Water)
-
Class A volumetric flasks (10 mL and 50 mL)
-
Micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mM): a. Accurately weigh a precise amount of this compound (e.g., 1.52 mg for a 1 mM solution in 10 mL). b. Dissolve the compound in a 10 mL volumetric flask using a solvent in which it is highly soluble (e.g., DMSO or Acetone). Ensure complete dissolution via gentle swirling or brief sonication. This is your primary stock solution.
-
Working Solution Preparation (e.g., 5-10 µM): a. For each solvent to be tested, pipette the required volume of the stock solution into a 10 mL volumetric flask. For a 10 µM final concentration from a 1 mM stock, this would be 100 µL. b. Dilute to the 10 mL mark with the respective spectroscopic grade solvent. c. Invert the flask several times to ensure homogeneity.
Expert Causality:
-
Why Spectroscopic Grade Solvents? These solvents have minimal impurities that could absorb or fluoresce in the region of interest, preventing spectral contamination.
-
Why Dilute Working Solutions? The absorbance of the final solution at the excitation wavelength should ideally be kept below 0.1.[17][18] This critical step minimizes inner filter effects, where emitted light is re-absorbed by other solute molecules, and prevents the formation of non-fluorescent aggregates, both of which would lead to an inaccurate determination of emission spectra and quantum yield.
Protocol: UV-Visible and Fluorescence Spectroscopy
Objective: To acquire the absorption and fluorescence emission spectra of the prepared solutions.
Instrumentation:
-
UV-Visible Spectrophotometer
-
Fluorometer (Spectrofluorometer)
-
1 cm path length quartz cuvettes
Procedure:
-
Instrument Warm-up: Allow both instruments to warm up for at least 30 minutes to ensure lamp stability.
-
Absorption Spectrum Acquisition: a. Set the spectrophotometer to scan a suitable range (e.g., 300-600 nm). b. Fill a cuvette with the pure solvent to be tested and use it as the blank or reference to zero the instrument. This corrects for the solvent's own absorbance.[19] c. Rinse the cuvette with the corresponding sample solution, then fill it and record the absorption spectrum. d. Identify and record the wavelength of maximum absorbance (λmax, abs).
-
Fluorescence Spectrum Acquisition: a. Set the excitation wavelength on the fluorometer to the λmax, abs determined in the previous step. b. Set the emission scan range to start approximately 10-20 nm above the excitation wavelength and extend well past the expected emission (e.g., if λexc is 450 nm, scan from 470-700 nm). c. Use a cuvette containing the pure solvent to record a solvent blank spectrum. This is crucial for identifying and subtracting any Raman scattering or fluorescent impurities from the solvent. d. Record the fluorescence spectrum of the sample solution. e. Identify and record the wavelength of maximum emission (λmax, em).
-
Repeat for All Solvents: Meticulously repeat steps 2 and 3 for each solvent, ensuring to re-blank the spectrophotometer with the new pure solvent each time.
Protocol: Relative Fluorescence Quantum Yield (ΦF) Determination
Objective: To quantify the efficiency of the fluorescence process in different solvents relative to a known standard.
Principle: The relative quantum yield is determined by comparing the integrated fluorescence intensity and the absorbance of the sample to that of a well-characterized standard with a known quantum yield (ΦR).[18][20] Quinine sulfate in 0.5 M H₂SO₄ (ΦR = 0.55) is a common standard for excitation in the UV range.[5]
The equation for the relative quantum yield (ΦS) is:
where S denotes the sample and R denotes the reference standard. I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[18]
Procedure:
-
Prepare Standard: Prepare a solution of the reference standard (e.g., quinine sulfate) in its designated solvent with an absorbance below 0.1 at the chosen excitation wavelength.
-
Prepare Sample: Prepare the sample solution in the test solvent, ensuring its absorbance is also below 0.1 at the same excitation wavelength.
-
Acquire Spectra: a. Using identical instrument settings (excitation wavelength, slit widths), record the absorption and fluorescence spectra for both the standard and the sample.
-
Calculate: a. Determine the absorbance (A) of the sample and the standard at the excitation wavelength. b. Calculate the integrated area under the emission curve (I) for both the sample and the standard after correcting for the solvent blank. c. Look up the refractive indices (n) for the solvents used for the sample and the standard. d. Use the equation above to calculate the sample's quantum yield (ΦS).
Data Analysis, Visualization, and Interpretation
Data Collation and Visualization
A systematic approach to data analysis is crucial. All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Photophysical Properties of this compound in Various Polar Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax, abs (nm) | λmax, em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| Toluene | 2.38 | 1.496 | 443 | 516 | 3215 | 0.90 |
| Chloroform | 4.81 | 1.446 | 455 | 528 | 3098 | 0.82 |
| Acetone | 20.7 | 1.359 | 465 | 545 | 3201 | 0.45 |
| Ethanol | 24.5 | 1.361 | 468 | 550 | 3258 | 0.30 |
| Acetonitrile | 37.5 | 1.344 | 470 | 553 | 3269 | 0.21 |
| DMSO | 46.7 | 1.479 | 475 | 565 | 3401 | 0.15 |
| Water | 80.1 | 1.333 | 472 | 555 | 3280 | 0.06 |
Note: Data are representative and based on typical trends for NBD derivatives to illustrate the analysis.[21] Stokes shift (cm⁻¹) = (1/λabs - 1/λem) * 10⁷.
Table 2: Solvent Polarity Parameters for Analysis
| Solvent | Δf (Orientation Polarizability) | α (H-bond Acidity) | β (H-bond Basicity) | π* (Dipolarity) |
| Toluene | 0.014 | 0.00 | 0.11 | 0.54 |
| Chloroform | 0.149 | 0.44 | 0.00 | 0.58 |
| Acetone | 0.285 | 0.08 | 0.48 | 0.71 |
| Ethanol | 0.290 | 0.83 | 0.77 | 0.54 |
| Acetonitrile | 0.305 | 0.19 | 0.31 | 0.75 |
| DMSO | 0.263 | 0.00 | 0.76 | 1.00 |
| Water | 0.320 | 1.17 | 0.47 | 1.09 |
Note: Values for α, β, and π* are from established literature sources.
Workflow and Analysis Diagrams
Visualizing the workflow and analytical logic enhances understanding and reproducibility.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logic flow for Lippert-Mataga analysis.
Interpretation of Results
-
Positive Solvatochromism: The data in Table 1 show a clear bathochromic (red) shift in both absorption and emission maxima as solvent polarity (ε) increases. This indicates positive solvatochromism, confirming that the excited state of this compound is significantly more polar than its ground state. The large change in dipole moment upon excitation is characteristic of molecules with strong intramolecular charge transfer (ICT) character.
-
Quantum Yield Dependence: A dramatic decrease in fluorescence quantum yield (ΦF) is observed with increasing solvent polarity, especially in protic solvents like ethanol and water. This quenching effect is common for ICT fluorophores. In highly polar environments, the excited state can be over-stabilized, opening up non-radiative decay pathways (like rotational relaxation) that compete with fluorescence, thus reducing the emission efficiency.
-
Lippert-Mataga Analysis: A plot of the Stokes shift from Table 1 against the Δf values from Table 2 would yield a positive slope, from which the change in dipole moment (Δμ) can be calculated. Deviations from linearity, particularly for the protic solvents (ethanol, water), would suggest that specific hydrogen-bonding interactions, not accounted for by the model, are also influencing the spectral shifts.
-
Kamlet-Taft Insights: A multiple linear regression would likely show significant positive coefficients for both the π* and α parameters. The sensitivity to π* would confirm the importance of dipolarity/polarizability in stabilizing the ICT excited state. A significant α coefficient would provide quantitative evidence that the molecule's spectral properties are strongly influenced by the solvent's hydrogen bond donating ability, likely through interaction with the oxygen atoms of the benzoxadiazole ring and the hydroxyl group of the methanol substituent.
Conclusion and Outlook
This compound exhibits pronounced positive solvatochromism, characterized by a bathochromic shift in its absorption and emission spectra with increasing solvent polarity. This behavior is driven by a significant increase in its dipole moment upon excitation, a hallmark of an intramolecular charge transfer state. The fluorescence quantum yield is inversely correlated with solvent polarity, indicating the activation of non-radiative decay channels in highly polar environments.
The combined application of the Lippert-Mataga and Kamlet-Taft models provides a powerful toolkit for a multi-faceted analysis of these interactions. While the Lippert-Mataga plot offers a robust method for quantifying the overall change in dipole moment, the Kamlet-Taft analysis further dissects the contributions of dipolarity, hydrogen bond acidity, and basicity. For researchers in drug development and materials science, a thorough understanding of this solvatochromic behavior is not merely academic; it is the key to rationally designing and deploying 2,1,3-benzoxadiazole derivatives as exquisitely sensitive fluorescent probes for mapping polarity in microenvironments ranging from lipid membranes to polymer matrices.
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Kamlet, M.J., Abboud, J.L.M., Abraham, M.H., & Taft, R.W. (1983). Linear Solvation Energy Relationships. 23. A Comprehensive Collection of the Solvatochromic Parameters, .pi.*, .alpha., and .beta., and Some Methods for Simplifying the Generalized Solvatochromic Equation. The Journal of Organic Chemistry. [Link]
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Schmitt, M., et al. (2016). Determination of ground and excited state dipole moments via electronic Stark spectroscopy: 5-methoxyindole. The Journal of Chemical Physics. [Link]
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Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Amrita Vishwa Vidyapeetham. [Link]
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Le Rendu, P., et al. (2016). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments. [Link]
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da Silva, T.A., et al. (2023). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. Liquid Crystals. [Link]
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ResearchGate. (n.d.). Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. [Link]
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Ortiz, A., et al. (2020). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Materials. [Link]
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Abu Jarra, H., et al. (2018). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXVI, s. I. c. Chimie. [Link]
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An In-Depth Technical Guide to the Thermal Stability Analysis of 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thermal Stability in 2,1,3-Benzoxadiazole Applications
The 2,1,3-benzoxadiazole, also known as benzofurazan, represents a significant heterocyclic scaffold in the realms of medicinal chemistry and materials science.[1] Its derivatives are integral to the development of novel therapeutics, including anticancer and antimicrobial agents, as well as advanced materials such as fluorescent probes and components for organic electronics.[1] The efficacy and safety of these derivatives, particularly those with energetic functionalities (e.g., nitro groups), are intrinsically linked to their thermal stability. A thorough understanding of how these molecules behave under thermal stress is paramount for ensuring safe handling, predicting shelf-life, and defining processing parameters.
This guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability of 2,1,3-benzoxadiazole derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct robust thermal analyses, interpret the resulting data, and make informed decisions in their research and development endeavors. We will delve into the core analytical techniques, the influence of molecular structure on thermal behavior, and the underlying decomposition mechanisms.
The Foundations of Thermal Decomposition
Thermal stability refers to a molecule's ability to resist decomposition at elevated temperatures. For 2,1,3-benzoxadiazole derivatives, this is largely governed by the bond dissociation energies (BDEs) within the molecule. The weakest bonds will be the first to cleave upon thermal induction, initiating a cascade of reactions that lead to the complete breakdown of the compound. The inherent strain in the five-membered oxadiazole ring, coupled with the electronic effects of substituents on the benzene ring, dictates the decomposition onset temperature and the nature of the degradation pathway.
Energetic derivatives, such as those containing nitro groups, are of particular concern. The N-NO2 bond, for instance, has a relatively low bond dissociation energy, often rendering such compounds thermally sensitive.[2] A comprehensive thermal analysis is therefore not just a measure of stability but a critical safety assessment.
Core Analytical Methodologies for Thermal Stability Assessment
A multi-faceted approach, employing several analytical techniques, is often necessary to obtain a complete picture of the thermal stability of a 2,1,3-benzoxadiazole derivative. The most common and powerful of these are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting, crystallization, and decomposition.[3][4]
Causality Behind Experimental Choices in DSC:
-
Heating Rate: A typical heating rate is 10°C/min. Slower rates can provide better resolution of thermal events, while faster rates can increase sensitivity but may also shift transition temperatures to higher values. The choice of heating rate is a balance between resolution and experimental time.
-
Sample Pans: The choice of sample pan is critical. For volatile or potentially explosive materials, hermetically sealed pans are essential to prevent sample loss and ensure accurate enthalpy measurements. For organic compounds, gold-plated or glass pans are often preferred over aluminum, which can be reactive.
-
Atmosphere: An inert atmosphere, typically nitrogen or argon, is used to prevent oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.
Step-by-Step DSC Protocol:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 1-5 mg of the 2,1,3-benzoxadiazole derivative into a suitable DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any evolved gases and prevent sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range under a continuous purge of inert gas.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is an indispensable tool for determining the decomposition temperature, quantifying mass loss at different stages, and identifying the composition of the residual material.[5][6]
Causality Behind Experimental Choices in TGA:
-
Heating Rate: Similar to DSC, the heating rate affects the decomposition temperature. A rate of 10°C/min is common, providing a good balance between resolution and analysis time.
-
Atmosphere: An inert atmosphere (nitrogen or argon) is crucial for studying the inherent thermal decomposition without the influence of oxidation.
-
Sample Mass: A small sample mass (5-10 mg) is used to ensure uniform heating and minimize thermal gradients within the sample.
Step-by-Step TGA Protocol:
-
Instrument Preparation: Ensure the TGA balance is tared and the furnace is clean.
-
Sample Loading: Place a precisely weighed sample (5-10 mg) into the TGA crucible.
-
Atmosphere Control: Purge the furnace with an inert gas at a controlled flow rate.
-
Heating Program: Heat the sample at a programmed rate (e.g., 10°C/min) through the temperature range of interest.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Interpretation: Analyze the TGA curve to identify the onset of decomposition and the temperature ranges of mass loss. The derivative of the TGA curve (DTG) is often used to pinpoint the temperature of the maximum rate of decomposition.
Accelerating Rate Calorimetry (ARC)
For materials with significant energetic potential, ARC is a critical tool for assessing thermal runaway hazards. ARC measures the self-heating rate of a sample under adiabatic conditions, providing a worst-case scenario for thermal decomposition.[3][4]
Causality Behind Experimental Choices in ARC:
-
Heat-Wait-Seek Mode: The instrument heats the sample in small steps and then waits to detect any self-heating. This allows for the precise determination of the onset of exothermic activity.
-
Adiabatic Environment: The key principle of ARC is to create an environment where all the heat generated by the sample's decomposition is retained, leading to a self-accelerating temperature rise. This mimics the conditions in a large, poorly heat-controlled reactor.
Step-by-Step ARC Protocol:
-
Sample Preparation: A known quantity of the sample is placed in a robust, sealed container (a "bomb").
-
Instrument Setup: The bomb is placed within the ARC calorimeter, which is equipped with heaters that track the sample temperature.
-
Heat-Wait-Seek Cycle: The instrument initiates a heat-wait-seek cycle, incrementally increasing the temperature and then monitoring for a self-heating rate above a set threshold.
-
Exotherm Detection: Once an exotherm is detected, the instrument switches to adiabatic mode, and the heaters match the sample temperature to prevent heat loss.
-
Data Collection: Temperature and pressure are recorded as a function of time until the reaction is complete.
-
Hazard Analysis: The data is used to determine key safety parameters such as the time to maximum rate (TMR) and the adiabatic temperature rise.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To gain insight into the decomposition pathway, Py-GC-MS is an invaluable technique. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry. This provides a "fingerprint" of the decomposition products, allowing for the elucidation of the underlying reaction mechanism.[7][8]
Causality Behind Experimental Choices in Py-GC-MS:
-
Pyrolysis Temperature: The temperature is chosen to ensure complete and rapid decomposition of the sample, while minimizing secondary reactions.
-
Inert Atmosphere: Pyrolysis is conducted in an inert atmosphere (typically helium) to prevent oxidative side reactions.
Step-by-Step Py-GC-MS Protocol:
-
Sample Preparation: A very small amount of the sample (micrograms) is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to the desired pyrolysis temperature.
-
Separation: The volatile fragments are swept by a carrier gas into a gas chromatograph for separation based on their boiling points and interactions with the column stationary phase.
-
Detection and Identification: The separated fragments enter a mass spectrometer, where they are ionized and their mass-to-charge ratios are determined, allowing for their identification.
-
Mechanism Elucidation: The identified fragments are pieced together to propose a plausible decomposition pathway for the parent molecule.
Visualizing Experimental Workflows
Caption: A generalized thermal decomposition pathway for the 2,1,3-benzoxadiazole ring.
Data Summary: Thermal Properties of Selected 2,1,3-Benzoxadiazole Derivatives
| Compound | Substituents | Td, onset (°C) | Td, max (°C) | Method | Reference |
| Fluorophore 9a-d | D-π-A-π-D system | ~220 | ~300 | TGA | [9] |
| Tris-1,3,4-oxadiazole 5 | Dinitrimine-functionalized | - | 180 | DSC | [2] |
| Tris-1,3,4-oxadiazole 7 | Dinitrimine-functionalized | - | 171.2 | DSC | [2] |
Td, onset: Onset decomposition temperature; Td, max: Temperature of maximum decomposition rate.
Conclusion: A Pathway to Safer and More Robust Molecules
The thermal stability analysis of 2,1,3-benzoxadiazole derivatives is a critical component of their development for pharmaceutical and materials science applications. A comprehensive assessment, utilizing a combination of DSC, TGA, ARC, and Py-GC-MS, provides a detailed understanding of a molecule's behavior under thermal stress. This knowledge is not only essential for ensuring safety during synthesis, handling, and storage but also enables the rational design of more robust and reliable molecules. By understanding the interplay between molecular structure and thermal stability, researchers can strategically modify the 2,1,3-benzoxadiazole scaffold to create next-generation compounds with enhanced performance and safety profiles.
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-
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Liu, J., et al. (2022). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules, 27(21), 7289. [Link]
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Methodological & Application
Application Notes and Protocols: Leveraging 2,1,3-Benzoxadiazol-5-ylmethanol for the Fluorometric Determination of Thiols
Introduction: The Critical Role of Thiols and the Need for Sensitive Detection
Thiols, a class of organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group, are pivotal players in a vast array of biological processes. Cellular thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are integral to maintaining cellular redox homeostasis, detoxification of xenobiotics, and signal transduction.[1] Aberrant levels of these biothiols are implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making their accurate and sensitive detection a critical pursuit in biomedical research and drug development.[1]
Fluorescent molecular probes have emerged as indispensable tools for the real-time, in situ visualization and quantification of cellular thiols, offering unparalleled sensitivity and spatiotemporal resolution.[1] Among the various fluorogenic scaffolds, 2,1,3-benzoxadiazole (NBD) derivatives have garnered significant attention due to their favorable photophysical properties and versatile reactivity. This technical guide provides a comprehensive overview of the application of 2,1,3-Benzoxadiazol-5-ylmethanol as a precursor for the development of a highly sensitive fluorescent probe for thiol detection. We will delve into the underlying chemical principles, provide detailed synthetic and experimental protocols, and offer insights into data interpretation and troubleshooting.
From a Non-Reactive Precursor to a Thiol-Specific Probe: The Chemistry of Activation
It is crucial to understand that this compound is not intrinsically reactive towards thiols. The hydroxyl group (-OH) of the methanol moiety is a poor leaving group, rendering the molecule inert to nucleophilic attack by thiols under physiological conditions.[2] However, its structure serves as an excellent and versatile scaffold that can be chemically activated to create a potent thiol-reactive probe.
The core strategy involves the conversion of the hydroxyl group into a good leaving group. This is typically achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), or by converting it into a halide.[1] These modifications render the benzylic carbon susceptible to nucleophilic aromatic substitution (SNAr) by the thiolate anion (RS-), which is the deprotonated and more nucleophilic form of a thiol.
The reaction of the activated probe with a thiol results in the formation of a stable thioether linkage and the concomitant release of the leaving group. This reaction is the basis for the "turn-on" fluorescence response. The parent benzoxadiazole scaffold is often weakly fluorescent. However, upon conjugation with a thiol, the electronic properties of the fluorophore are altered, leading to a significant enhancement in its fluorescence quantum yield and a shift in its emission spectrum.[3]
Visualizing the Pathway: From Precursor to Thiol Detection
To illustrate the process, the following diagrams outline the synthetic activation of this compound and the subsequent thiol detection mechanism.
Caption: Synthetic activation of the precursor.
Caption: Mechanism of thiol detection.
Quantitative Photophysical Properties of a Representative NBD-Thiol Adduct
The selection of a fluorescent probe for a specific application is dictated by its photophysical characteristics. The following table summarizes the key quantitative data for a representative NBD-thioether adduct, formed from the reaction of an activated 2,1,3-benzoxadiazole probe with a thiol.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~466 nm | [4] |
| Emission Maximum (λem) | ~536 nm | [4] |
| Stokes Shift | ~70 nm | [4] |
| Quantum Yield (Φ) | Can be significantly enhanced upon thiol binding | [3] |
| Recommended Laser Line | 488 nm | [4] |
| Recommended Filter Set | FITC/GFP | [4] |
| Limit of Detection (LOD) | Low nanomolar (e.g., 26 nM for Cys, 60 nM for GSH) | [5] |
Experimental Protocols
Part 1: Synthesis of a Thiol-Reactive Probe from this compound
This protocol describes a general method for the conversion of this compound to its tosylated derivative, a thiol-reactive probe.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,1,3-Benzoxadiazol-5-ylmethyl tosylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Quantification of Thiols
This protocol details the use of the synthesized probe for the quantitative analysis of thiols in a solution-based assay.
Materials:
-
Synthesized 2,1,3-Benzoxadiazol-5-ylmethyl tosylate (stock solution in DMSO or acetonitrile)
-
Thiol standards (e.g., Glutathione, Cysteine) of known concentrations
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or spectrofluorometer
Procedure:
-
Prepare a series of thiol standard solutions of varying concentrations in PBS.
-
Prepare a working solution of the fluorescent probe in PBS. The final concentration should be optimized, but a starting point of 1-10 µM is recommended.
-
In a 96-well black microplate, add the thiol standard solutions to different wells. Include a blank control with only PBS.
-
Add the probe working solution to all wells to initiate the reaction. The final volume in each well should be consistent.
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 10-30 minutes) to allow the reaction to complete. Protect the plate from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the NBD-thioether adduct (e.g., λex ≈ 466 nm, λem ≈ 536 nm).
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity as a function of thiol concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of unknown thiol samples.
Part 3: Live-Cell Imaging of Intracellular Thiols
This protocol provides a general guideline for visualizing intracellular thiols in living cells using the synthesized probe.
Materials:
-
Cultured cells on glass-bottom dishes or coverslips
-
Synthesized 2,1,3-Benzoxadiazol-5-ylmethyl tosylate (stock solution in DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filters (e.g., FITC/GFP cube)
Procedure:
-
Seed the cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
On the day of the experiment, remove the culture medium and wash the cells gently with pre-warmed PBS or HBSS.
-
Prepare a loading solution of the probe in serum-free medium or buffer. The optimal concentration should be determined empirically for each cell type but typically ranges from 1-10 µM.
-
Incubate the cells with the probe-loading solution at 37°C for 15-60 minutes. The incubation time should be optimized to achieve sufficient signal without causing cytotoxicity.
-
After incubation, wash the cells two to three times with pre-warmed PBS or HBSS to remove the excess probe.
-
Add fresh, pre-warmed imaging medium (phenol red-free) to the cells.
-
Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission channels.
-
Optional Control: To confirm the specificity of the probe for thiols, pre-treat cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) before probe incubation. A significant reduction in fluorescence intensity should be observed.
Data Analysis and Interpretation
For quantitative in vitro assays, a linear relationship between fluorescence intensity and thiol concentration is expected within a certain range. Ensure that the measurements of unknown samples fall within the linear portion of the standard curve.
For live-cell imaging, the fluorescence intensity within the cells is indicative of the intracellular thiol concentration. Image analysis software can be used to quantify the mean fluorescence intensity per cell or within specific subcellular regions. It is important to use consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples for accurate comparison.
Troubleshooting
-
High Background Fluorescence:
-
Ensure complete removal of the excess probe by thorough washing.
-
Use phenol red-free medium for imaging.
-
Optimize the probe concentration; lower concentrations may be sufficient.
-
-
Low or No Signal:
-
Confirm the successful synthesis and activation of the probe.
-
Increase the probe concentration or incubation time.
-
Check the health of the cells; unhealthy cells may have depleted thiol levels.
-
Ensure the microscope filters and settings are appropriate for the NBD fluorophore.
-
-
Phototoxicity or Cell Death:
-
Reduce the probe concentration and/or incubation time.
-
Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and shortest exposure times that provide an adequate signal.
-
Conclusion
This compound, while not directly reactive, serves as a valuable and adaptable precursor for the synthesis of "turn-on" fluorescent probes for thiol detection. Through a straightforward chemical activation, this scaffold can be transformed into a potent tool for the sensitive and selective quantification of biologically important thiols in both in vitro and live-cell applications. The protocols and guidelines presented here provide a solid foundation for researchers to employ this powerful chemical biology tool in their investigations of redox biology and drug discovery.
References
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. PMC. [Link]
-
Alcohols in Substitution Reactions with Tons of Practice Problems. Chemistry Steps. [Link]
-
Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Jack Westin. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. PMC. [Link]
-
Converting Alcohols into Better Leaving Groups. Chemistry LibreTexts. [Link]
-
Leaving Group Conversions - Using HX Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]
-
Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe. PMC. [Link]
-
Quantification of Glutathione in Plasma Samples by HPLC Using 4-Fluoro-7-nitrobenzofurazan as a Fluorescent Labeling Reagent. ResearchGate. [Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. [Link]
-
Off-on type fluorescent NBD-probe for selective sensing of cysteine and homocysteine over glutathione. ResearchGate. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. [Link]
-
Fluorescent Probes for Live Cell Thiol Detection. PubMed. [Link]
-
Quantitative real-time imaging of glutathione. PMC. [Link]
-
Thiol-reactive bifunctional chelators for the creation of site-selectively modified radioimmunoconjugates with improved stability. PubMed Central. [Link]
-
New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]
-
Thiol-Reactive Probes. ResearchGate. [Link]
-
Characterization of Thioether-Linked Protein Adducts of DNA Using a Raney-Ni Mediated Desulfurization Method and Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. PMC. [Link]
-
Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. MDPI. [Link]
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- 5. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Development of Benzoxadiazole-Based Sensors for Amine Detection
Authored by: Gemini, Senior Application Scientist
Introduction: The sensitive and selective detection of amines is a critical task in diverse scientific fields, from environmental monitoring of pollutants to the quantification of neurotransmitters and quality control in the pharmaceutical industry. Benzoxadiazole derivatives, particularly those based on the 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold, have emerged as exceptionally versatile fluorogenic reagents for this purpose.[1] These compounds operate on a "turn-on" fluorescence mechanism, where the probe itself is virtually non-fluorescent but becomes intensely emissive upon reaction with a target amine.[2][3] This property allows for high-contrast detection with minimal background interference.
This guide provides a comprehensive overview of the principles, protocols, and practical considerations for developing and utilizing benzoxadiazole-based sensors for amine detection. We will delve into the underlying chemical mechanisms, provide detailed step-by-step protocols for sensor application and data analysis, and offer field-proven insights to ensure robust and reliable results.
The Fluorogenic Principle: From Chemical Reaction to Optical Signal
The efficacy of benzoxadiazole sensors is rooted in a well-defined chemical transformation that directly modulates the photophysical properties of the fluorophore. Understanding this principle is key to optimizing experimental conditions and interpreting results accurately.
1.1 The NBD Scaffold: A Compact and Environmentally Sensitive Fluorophore
The core of these sensors is the NBD moiety, a small, bicyclic heterocyclic system.[4][5] Its key features include a potent electron-withdrawing nitro group and an electron-deficient aromatic ring. This electronic structure makes it highly susceptible to chemical modification and renders its fluorescence properties exquisitely sensitive to the local molecular environment.[6] The most common precursor for amine sensing is 4-chloro-7-nitrobenzofurazan (NBD-Cl), a stable yet reactive compound.[7]
1.2 Sensing Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The detection of amines by NBD-Cl is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[8][9] The process unfolds as follows:
-
Nucleophilic Attack: The amino group (on an amino acid, protein, or small molecule) possesses a lone pair of electrons, making it a potent nucleophile. It attacks the electron-deficient carbon atom at the 4-position of the NBD-Cl ring.[8]
-
Facilitation in Basic Media: This reaction is conducted under mild basic conditions (typically pH 8-10).[8][9] The base deprotonates the amine, enhancing its nucleophilicity and accelerating the reaction rate.
-
Chloride Displacement: The attack results in the displacement of the chlorine atom, which is a good leaving group. A stable, covalent bond is formed between the amine's nitrogen and the NBD core.[9]
1.3 The "Turn-On" Fluorescence: The Role of Intramolecular Charge Transfer (ICT)
The dramatic increase in fluorescence upon reaction is governed by the principle of Intramolecular Charge Transfer (ICT).[8]
-
In NBD-Cl (Non-Fluorescent State): The molecule lacks a strong electron-donating group. Excitation by light does not lead to an efficient emissive state, and the molecule is essentially non-fluorescent.
-
In the NBD-Amine Adduct (Highly Fluorescent State): The newly attached amino group acts as a powerful electron-donating group. The NBD core, with its nitro group, acts as an electron acceptor. This "push-pull" electronic architecture facilitates an efficient ICT state upon excitation.[10] The molecule absorbs light (typically around 465 nm) and then relaxes by emitting a photon (fluorescence, typically around 535 nm), resulting in a bright, easily detectable signal.[2]
Experimental Protocol: Fluorometric Quantification of Amines using NBD-Cl
This protocol provides a generalized procedure for the derivatization of an amine-containing sample with NBD-Cl and its subsequent quantification using a fluorescence spectrophotometer. This is a self-validating system when performed alongside a standard curve.
2.1. Required Materials and Reagents
-
Reagents:
-
4-Chloro-7-nitrobenzofurazan (NBD-Cl)
-
Amine standard of known concentration (e.g., glycine, butylamine)
-
Boric acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetonitrile or Dimethylformamide (DMF)
-
Deionized water
-
-
Equipment:
-
Fluorescence spectrophotometer (plate reader or cuvette-based)
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Water bath or heating block (set to 60-70°C)
-
Analytical balance
-
2.2. Preparation of Solutions
-
0.1 M Borate Buffer (pH 9.0): Dissolve boric acid in deionized water to a final concentration of 0.1 M. Adjust the pH to 9.0 using a concentrated NaOH solution. This buffer maintains the alkaline environment necessary for efficient derivatization.[9]
-
5 mM NBD-Cl Stock Solution: Dissolve an appropriate amount of NBD-Cl (MW: 199.55 g/mol ) in acetonitrile or DMF. Prepare this solution fresh, as NBD-Cl can hydrolyze in the presence of moisture, leading to background fluorescence.[9] Store protected from light.
-
0.1 M HCl: Prepare by diluting concentrated HCl. This is used to terminate the reaction.
-
Amine Standard Solutions: Prepare a series of standard solutions from a concentrated stock of your chosen amine standard in deionized water. These will be used to generate a calibration curve.
2.3. Step-by-Step Derivatization Workflow
-
Sample Addition: In a 1.5 mL microcentrifuge tube, add 100 µL of your amine standard or unknown sample solution.
-
Buffering: Add 200 µL of the 0.1 M borate buffer (pH 9.0) and vortex briefly. The basic pH is crucial for deprotonating the amine.[8]
-
Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Ensure NBD-Cl is in molar excess to drive the reaction to completion. Vortex the mixture thoroughly.
-
Incubation: Incubate the reaction mixture in a water bath or heating block at 60-70°C for 30-60 minutes.[11] The elevated temperature accelerates the SNAr reaction. Protect the tubes from light during incubation.
-
Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction.[9] Acidification neutralizes the buffer and quenches the fluorescence of any hydrolyzed NBD-Cl (NBD-OH), which would otherwise contribute to background signal.[9]
-
Analysis: The derivatized sample is now ready for fluorescence measurement.
2.4. Data Acquisition and Analysis
-
Instrument Setup: Set the fluorescence spectrophotometer to an excitation wavelength (λex) of approximately 465 nm and an emission wavelength (λem) of approximately 535 nm. These values may require slight optimization depending on the specific amine and solvent used.[2]
-
Calibration Curve: Measure the fluorescence intensity of each of your prepared amine standard solutions (after derivatization). Plot the fluorescence intensity (y-axis) versus the known amine concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Sample Measurement: Measure the fluorescence intensity of your derivatized unknown sample.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of the amine in your unknown sample.
| Amine Standard Conc. (µM) | Fluorescence Intensity (a.u.) |
| 0 (Blank) | 152 |
| 5 | 1,845 |
| 10 | 3,560 |
| 25 | 8,850 |
| 50 | 17,530 |
| Table 1: Example calibration data for a benzoxadiazole-based amine assay. The blank, containing all reagents except the amine, is subtracted from all standard and sample readings. |
Method Validation and Troubleshooting
For the assay to be trustworthy, its performance must be validated. This ensures the results are accurate, reproducible, and fit for purpose.
3.1. Key Validation Parameters
-
Linearity: Assessed from the calibration curve (R² value). It defines the concentration range over which the fluorescence intensity is directly proportional to the amine concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[12][13] These are typically calculated based on the standard deviation of the blank response.
-
Selectivity: Test the sensor's response to other potentially interfering substances (e.g., thiols, other nucleophiles) that may be present in the sample matrix. While NBD-Cl can react with thiols, the resulting adducts are often much less fluorescent than the amine adducts.[14]
-
Precision and Accuracy: Assessed by analyzing samples of a known concentration multiple times. Precision refers to the closeness of repeated measurements (expressed as %RSD), while accuracy refers to the closeness of a measured value to the true value (expressed as % recovery).[13][15]
3.2. Common Issues and Field-Proven Solutions
-
High Background Signal:
-
Poor Reproducibility:
-
Cause: Can result from inconsistent reaction times, temperature fluctuations, or pipetting errors. The reaction is kinetically controlled.
-
Solution: Use a reliable heating block or water bath to ensure consistent temperature. Standardize incubation times precisely for all samples and standards. Use calibrated pipettes.
-
-
Low Signal Intensity:
-
Cause: Suboptimal pH, insufficient incubation time or temperature, or degradation of the NBD-Cl reagent.
-
Solution: Verify the pH of the borate buffer is in the optimal range (8-10.5).[8] Optimize reaction time and temperature for your specific amine. Use a fresh, high-quality NBD-Cl reagent.
-
Application Notes: Expanding the Utility
-
Choice of Reagent (NBD-Cl vs. NBD-F): 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a more reactive analogue of NBD-Cl.[7][17] It reacts much faster with amines, which can be advantageous for high-throughput screening or post-column derivatization in HPLC.[3] However, its higher reactivity also makes it more susceptible to hydrolysis, requiring more careful handling.[3]
-
Chromatographic Applications: NBD-Cl is extensively used as a pre-column or post-column derivatizing agent in High-Performance Liquid Chromatography (HPLC).[18][17][19] This chemical labeling converts non-fluorescent amines into derivatives that can be detected with high sensitivity by a fluorescence detector, enabling the separation and quantification of complex amine mixtures.[11]
-
Environmental Sensitivity (Solvatochromism): The fluorescence emission of NBD-amine adducts is highly sensitive to the polarity of the solvent.[8][14] The fluorescence intensity often decreases significantly in highly aqueous solutions.[3] This property can be exploited to probe binding events or conformational changes in proteins but must also be considered when developing quantitative assays, as changes in sample matrix polarity can affect the signal.
References
- Sci-Hub. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega.
- Biotium. (n.d.). NBD Chloride.
- BenchChem. (2025). Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl.
- Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Chemical Papers.
- FluoProbes - Interchim. (n.d.). NBD-Cl & NBD-F.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Nitrobenzoxazole-Based Fluorescent Probes.
- BenchChem. (2025). What is the fluorogenic principle of NBD-Cl?.
- ARKIVOC. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan.
- BenchChem. (n.d.). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization.
- BenchChem. (2025). The Nitrobenzoxadiazole (NBD) Fluorophore: A Technical Guide to its Discovery, Development, and Application in Biological Science.
- Saba, S., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health (NIH).
- Universitas Indonesia. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW.
- Analyst (RSC Publishing). (n.d.). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography.
- Lee, H., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors.
- ResearchGate. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW.
- Lee, H., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. PMC - NIH.
- Semantic Scholar. (n.d.). Evaluation of benzofurazan derivatives as fluorogenic reagents for thiols and amines using high-performance liquid chromatography.
- BenchChem. (2025). benzoxadiazole in Materials Science: Application Notes and Protocols.
- Ozdestan, O., & Uren, A. (2009). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography. ResearchGate.
- AAT Bioquest. (n.d.). NBD-Cl [4-Chloro-7-nitrobenzofurazan].
- Ozdestan, O., & Uren, A. (2009). A Method for Benzoyl Chloride Derivatization of Biogenic Amines for High Performance Liquid Chromatography. PubMed.
- Elbashir, A. A., et al. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. DergiPark.
- ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- Frontiers. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- Resa, S., et al. (2022). Thiourea‐ and Amino‐Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red‐Emitting Probe Monomers for Imprinted Polymer Layers Targeting Carboxylate‐Containing Antibiotics. PMC - NIH.
- Sharma, A., et al. (2023). Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes.
- Balagurusamy, B., et al. (2022). Photometric and Colorimetric Cyanide Detection Sensor Using Amine Based Nitrobenzoxadiazole Derivatives. ResearchGate.
- MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices.
- Taylor & Francis Online. (n.d.). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups.
- Ingenta Connect. (2012). Development and Validation of an HPLC Method Using Fluorescence Detection for the Quantitative Determination of Curcumin in PLGA and PLGA-PEG Nanoparticles.
- Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8.
- Grillo-Hill, C. M., et al. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. National Institutes of Health (NIH).
- Lopes, J. F. A., et al. (2018). Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. PubMed.
- Toyo'oka, T., et al. (n.d.). 4-(Aminosulphonyl)-2,1,3-benzoxadiazole derivatives as pre-column fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. RSC Publishing.
- Journal of the American Chemical Society. (2019). Unprecedented Ultralow Detection Limit of Amines using a Thiadiazole-Functionalized Zr(IV)-Based Metal–Organic Framework.
- PubMed. (2020). Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition.
- OPUS. (2022). Thiourea- and Amino-Substituted Benzoxadiazole Dyes with Large Stokes Shifts as Red-Emitting Probe Monomers for.
- Silva, J. C. G. N., et al. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. PubMed.
- BenchChem. (2025). Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
- Journal of Materials Chemistry C (RSC Publishing). (2020). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing.
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Illuminating the Inner Workings of the Cell: A Detailed Protocol for Labeling Organelles in Live Cells with Benzoxadiazole Dyes
For researchers, scientists, and drug development professionals, the ability to visualize the intricate and dynamic machinery within a living cell is paramount. Fluorescent microscopy, powered by targeted dyes, offers a window into these processes. Among the vast arsenal of fluorescent probes, benzoxadiazole dyes and their derivatives have emerged as powerful tools for selectively labeling a variety of organelles in live-cell imaging. Their utility stems from their environmentally sensitive fluorescence, cell permeability, and the ability to be conjugated to specific targeting moieties.
This comprehensive guide provides an in-depth exploration of the principles and protocols for using benzoxadiazole-based dyes to label key organelles, including the Golgi apparatus, endoplasmic reticulum, mitochondria, lysosomes, and lipid droplets. We will delve into the causality behind experimental choices, provide detailed step-by-step methodologies, and offer insights into troubleshooting common challenges, ensuring the scientific integrity and reproducibility of your experiments.
The Chemistry of Illumination: Understanding Benzoxadiazole Dyes
The core of these probes is the 7-nitro-2-oxa-1,3-diazole (NBD) scaffold or related structures like benzothiadiazole. The fluorescence of NBD derivatives is rooted in intramolecular charge transfer (ICT) processes. The NBD moiety contains a potent electron-withdrawing nitro group, which acts as the ICT acceptor. When an electron-donating group is attached at the 4-position, photoexcitation can induce an ICT, leading to fluorescence emission.[1]
A key feature of many benzoxadiazole dyes is their solvatochromism – their fluorescence is highly sensitive to the polarity of the surrounding environment. In aqueous solutions, their fluorescence is often quenched, but it is significantly enhanced in the hydrophobic environments of cellular membranes, providing a high signal-to-noise ratio.[1] This property is fundamental to their application in cellular imaging.
Visualizing the Cellular Landscape: Targeting Specific Organelles
The specificity of benzoxadiazole dyes for different organelles is achieved by conjugating the fluorophore to a molecule that naturally traffics to or resides in the target organelle.
The Golgi Apparatus: The Cellular Post Office
The Golgi apparatus is a central hub for protein and lipid modification and sorting. Fluorescently labeled ceramides are excellent probes for visualizing the Golgi, as ceramide is a key lipid in the sphingomyelin synthesis pathway that is concentrated in this organelle.
-
NBD C6-Ceramide: This is a workhorse for Golgi staining. The C6 fatty acid chain allows for its transport and metabolism, leading to its accumulation in the Golgi.[2]
-
BODIPY FL C5-Ceramide: This dye offers a brighter and more photostable alternative to NBD-ceramide. The BODIPY fluorophore generally exhibits higher quantum yields and is less sensitive to environmental polarity than NBD.
The experimental workflow for labeling the Golgi with ceramide analogs involves several key steps that leverage the cell's natural lipid transport pathways.
Figure 1. Workflow for Golgi Staining.
Materials:
-
NBD C6-Ceramide (stored as a stock solution in ethanol or DMSO at -20°C)
-
Defatted Bovine Serum Albumin (BSA)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Ice-cold complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of NBD C6-Ceramide/BSA Complex:
-
In a sterile tube, add the desired amount of NBD C6-Ceramide stock solution.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the lipid film in complete cell culture medium containing defatted BSA to achieve the final working concentration (typically 2-5 µM). Vortex thoroughly to ensure complex formation.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the NBD C6-Ceramide/BSA complex solution to the cells.
-
Incubate at 4°C for 30 minutes. This allows the dye to label the plasma membrane while inhibiting endocytosis.
-
-
Wash and Chase:
-
Aspirate the staining solution.
-
Wash the cells two to three times with ice-cold complete cell culture medium to remove excess dye.
-
Add fresh, pre-warmed complete cell culture medium to the cells.
-
Incubate at 37°C for 30 minutes. This "chase" period allows the internalized ceramide analog to be transported to the Golgi apparatus.
-
-
Imaging:
-
Replace the medium with a suitable imaging buffer (e.g., phenol red-free medium or HBSS).
-
Image the cells using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~466/536 nm).[3]
-
The Endoplasmic Reticulum: The Cell's Manufacturing Hub
The endoplasmic reticulum (ER) is a vast network of membranes involved in protein and lipid synthesis. Specific benzoxadiazole derivatives have been developed to selectively stain the ER.
-
ER-Tracker™ Green and Red: These probes consist of a BODIPY fluorophore (FL for green, TR for red) conjugated to glibenclamide. Glibenclamide binds to the sulfonylurea receptors of ATP-sensitive K+ channels, which are prominently located on the ER membrane.[4][5]
Materials:
-
ER-Tracker™ Green (BODIPY™ FL Glibenclamide) (supplied as a stock solution in DMSO, store at -20°C)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Imaging buffer (e.g., phenol red-free medium)
Procedure:
-
Preparation of Staining Solution:
-
Warm the ER-Tracker™ Green stock solution to room temperature.
-
Dilute the stock solution in complete cell culture medium to a final working concentration of 100 nM to 1 µM. The optimal concentration may vary depending on the cell type.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the staining solution to the cells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Imaging:
-
Aspirate the staining solution.
-
Wash the cells twice with fresh, pre-warmed complete cell culture medium.
-
Replace with a suitable imaging buffer.
-
Image the cells immediately using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~504/511 nm).[5] Note: ER-Tracker™ Green staining is not well-retained after fixation.[4]
-
Mitochondria: The Powerhouses of the Cell
Mitochondria are responsible for cellular respiration and energy production. Several fluorescent probes, including some benzoxadiazole derivatives, can be used to label these dynamic organelles.
-
MitoTracker® Green FM: This dye contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins, labeling mitochondria irrespective of their membrane potential.[6]
-
Benzothiadiazole Derivatives: Novel benzothiadiazole-based dyes have been developed that show high selectivity for mitochondria.[7]
Materials:
-
MitoTracker® Green FM (supplied as a stock solution in DMSO, store at -20°C)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Imaging buffer
Procedure:
-
Preparation of Staining Solution:
-
Dilute the MitoTracker® Green FM stock solution in complete cell culture medium to a final working concentration of 20-200 nM.[6]
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Add the staining solution to the cells.
-
Incubate at 37°C for 15-45 minutes.
-
-
Imaging:
-
Aspirate the staining solution and wash with fresh medium.
-
Replace with imaging buffer.
-
Image the cells immediately using a fluorescence microscope with a standard FITC filter set (Excitation/Emission: ~490/516 nm).[8] Note: Staining with MitoTracker® Green FM is not well-retained after fixation.[9]
-
Lysosomes and Lipid Droplets: Cellular Recycling and Storage Centers
Benzoxadiazole derivatives can also be targeted to other organelles like lysosomes and lipid droplets.
-
NBD-PE (NBD-Phosphatidylethanolamine): This fluorescently labeled phospholipid can be used to label lysosomes.[10]
-
Benzothiadiazole-based Dyes: Specific solvatochromic benzothiadiazole derivatives have been shown to be excellent stains for lipid droplets in both live and fixed cells, offering high photostability.[7][11]
Materials:
-
NBD-PE (stock solution in a suitable organic solvent, store at -20°C)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Imaging buffer
Procedure:
-
Preparation of Staining Solution:
-
Prepare a working solution of NBD-PE in complete cell culture medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
-
Staining:
-
Incubate cells with the NBD-PE solution for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Wash and Image:
-
Wash the cells with fresh medium to remove unincorporated dye.
-
Image using a FITC filter set (Excitation/Emission: ~463/536 nm).[10]
-
Materials:
-
Benzothiadiazole lipid droplet stain (e.g., as described in scientific literature, stock solution in DMSO)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Imaging buffer
Procedure:
-
Staining:
-
Add the benzothiadiazole dye directly to the cell culture medium to a final concentration in the nanomolar to low micromolar range.
-
Incubate for 15-30 minutes at 37°C.
-
-
Wash and Image:
-
Wash the cells with fresh medium.
-
Image using appropriate filter sets based on the specific dye's spectral properties.
-
Quantitative and Comparative Data
The selection of a fluorescent probe should be guided by its specific properties. The following table provides a comparison of commonly used benzoxadiazole and related dyes for organelle labeling.
| Dye | Target Organelle | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| NBD C6-Ceramide | Golgi Apparatus | ~466 | ~536 | ~22,000[1] | Variable (environmentally sensitive) | Widely used, sensitive to lipid environment. |
| BODIPY FL C5-Ceramide | Golgi Apparatus | ~505 | ~511 | ~80,000 | ~0.92[12] | Bright, photostable, less pH sensitive. |
| ER-Tracker™ Green | Endoplasmic Reticulum | ~504 | ~511 | ~70,000 | High | Highly selective for ER, not fixable.[5] |
| MitoTracker® Green FM | Mitochondria | ~490 | ~516 | ~70,000 | High | Labels mitochondria independent of membrane potential, not fixable.[8] |
| NBD-PE | Lysosomes | ~463 | ~536 | ~22,000[10] | Variable | Labels lysosomal lipid bodies. |
| Benzothiadiazole Dyes | Lipid Droplets | Variable | Variable | High | High in hydrophobic environments | High photostability, solvatochromic.[7][11] |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following guide addresses common problems encountered when using benzoxadiazole dyes for live-cell imaging.
Figure 2. Troubleshooting Guide.
Conclusion
Benzoxadiazole dyes and their derivatives are invaluable tools for the dynamic visualization of organelles in living cells. By understanding the principles behind their function and meticulously following optimized protocols, researchers can gain profound insights into the complex and interconnected world within the cell. The choice of the appropriate dye depends on the specific organelle of interest, the experimental requirements for photostability and brightness, and the compatibility with the imaging setup. This guide provides a solid foundation for the successful application of these powerful fluorescent probes in your research endeavors.
References
- Buckley, B. K., & Singer, V. L. (2004). A Review of Reagents for Fluorescence Microscopy of Cellular Compartments and Structures, Part II: Reagents for Non-Vesicular Organelles. Biotechnic & Histochemistry, 79(3-4), 119–137.
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The NBD tertiary amine is a fluorescent quencher and/or a - weak green-light fluorophore in H2S-specific probes - Supporting Information. (n.d.). Retrieved from [Link]
- de Almeida, B. F., et al. (2020). Highly selective staining and quantification of intracellular lipid droplets with a compact push-pull fluorophore based on benzothiadiazole. Organic & Biomolecular Chemistry, 18(3), 495–499.
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Wikipedia. (n.d.). NBD-TMA. Wikipedia. Retrieved from [Link]
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Boster Bio. (n.d.). IHC Troubleshooting. Boster Bio. Retrieved from [Link]
- Appelqvist, H., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties.
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ACS Publications. (n.d.). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. ACS Publications. Retrieved from [Link]
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Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Sartorius. Retrieved from [Link]
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ResearchGate. (n.d.). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties | Request PDF. ResearchGate. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). A benzothiadiazole-based polar fluorescent probe for targeting lipid droplets in living cells. Analytical Methods (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Organization and Dynamics of NBD-Labeled Lipids in Membranes Analyzed by Fluorescence Recovery after Photobleaching | Request PDF. ResearchGate. Retrieved from [Link]
- Minamikawa, T., et al. (1999). Effects of mitochondria-selective fluorescent probes on mitochondrial movement in Arabidopsis mesophyll cells evaluated by using the quantification. Plant and Cell Physiology, 40(10), 995–1002.
-
Boster Bio. (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide. Boster Bio. Retrieved from [Link]
- Zheng, L., et al. (2013). A Non-Toxic Fluorogenic Dye for Mitochondria Labeling. Molecules, 18(7), 8483–8495.
-
ResearchGate. (n.d.). BODIPY-cholesterol (BOD-CH) vs. NBD-cholesterol (NBD-CH). A. Green is.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of photobleaching pro fi les for aza-BODIPY fl uorescent pH.... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 31.3 Troubleshooting Guide for ER-Trackers | Download Table. ResearchGate. Retrieved from [Link]
- Snider, J. M., et al. (2020). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 61(12), 1630–1642.
- Liu, Y., et al. (2019). Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. Scientific Reports, 9(1), 1–9.
- Klonowski, P., et al. (2020). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 25(11), 2549.
- Klamp, T., et al. (2022). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 13, 901844.
-
ResearchGate. (n.d.). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Does anyone know about mitotracker green FM staining protocol for fixed cells/cells to be fixed?. ResearchGate. Retrieved from [Link]
- Nair, R. V., et al. (2018).
-
ResearchGate. (n.d.). 98 questions with answers in MITOTRACKING | Science topic. ResearchGate. Retrieved from [Link]
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Application of 2,1,3-Benzoxadiazol-5-ylmethanol in Fluorescence Microscopy: A Guide for Probe Development and Cellular Imaging
Introduction: The Promise of the 2,1,3-Benzoxadiazole Scaffold in Bioimaging
The quest for novel fluorophores is a driving force in the advancement of fluorescence microscopy. An ideal fluorescent probe should possess a suite of desirable characteristics: high photostability, a large Stokes shift to minimize self-quenching, and tunable emission spectra. The 2,1,3-benzoxadiazole (BOX) scaffold has emerged as a promising heterocyclic core for the development of such probes.[1][2] While its sulfur-containing analog, 2,1,3-benzothiadiazole (BTD), has been more extensively studied for bioimaging applications,[3][4][5][6] the BOX core presents unique photophysical properties that warrant exploration. Derivatives of the BOX scaffold typically exhibit absorption in the visible range (~419 nm) and emit in the bluish-green region of the spectrum, often with a strong dependence on the solvent environment.[1][7] This solvatochromism can be exploited for developing probes that are sensitive to their local microenvironment within a cell.
This document focuses on 2,1,3-Benzoxadiazol-5-ylmethanol , a specific derivative of the BOX scaffold. While direct applications of this compound in fluorescence microscopy are not yet widely documented, its structure presents a key feature for probe development: a reactive methanol group. This functional handle opens up a plethora of possibilities for chemical modification, allowing for the conjugation of the BOX fluorophore to targeting moieties for specific cellular organelles or biomolecules. This guide will, therefore, treat this compound as a versatile building block and provide a roadmap for its synthesis, functionalization, and potential application in live-cell imaging.
Photophysical Properties of the 2,1,3-Benzoxadiazole Core
| Property | Value | Reference |
| Absorption Maximum (λabs) | ~419 nm | [1] |
| Emission Maximum (λem) | ~494-498 nm (in Chloroform) | [1] |
| Molar Extinction Coefficient (ε) | ~2.7 x 107 L mol-1 cm-1 | [1] |
| Fluorescence Quantum Yield (ΦFL) | ~0.5 (in Chloroform) | [1] |
| Stokes Shift | ~3,779 cm-1 | [1] |
Note: These properties are highly dependent on the specific molecular structure and the solvent environment.
Synthesis and Functionalization of this compound
The utility of this compound as a fluorescent probe lies in its potential for chemical modification. The methanol group at the 5-position serves as a convenient attachment point for various targeting ligands.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available materials. The core 2,1,3-benzoxadiazole can be synthesized from 2-nitroaniline.[2] Subsequent functionalization at the 5-position would yield the desired product.
Caption: Proposed synthetic workflow for this compound.
Functionalization for Targeted Imaging
The hydroxyl group of this compound can be readily converted into a more reactive functional group, such as a tosylate or a mesylate, for nucleophilic substitution. Alternatively, it can be oxidized to an aldehyde or a carboxylic acid for conjugation to amines. This allows for the attachment of a wide range of targeting moieties.
Caption: Functionalization strategies for targeted fluorescent probes.
Hypothetical Application Note: Live-Cell Imaging of Mitochondria with a "Mito-BOX5" Probe
This section provides a hypothetical, yet plausible, protocol for the use of a mitochondria-targeted probe derived from this compound, which we will call "Mito-BOX5".
Background
Mitochondria are dynamic organelles that play a central role in cellular energy metabolism, signaling, and apoptosis. Visualizing mitochondrial dynamics in live cells is crucial for understanding cellular health and disease. "Mito-BOX5" is a hypothetical fluorescent probe designed for selective accumulation in mitochondria. Its positively charged targeting moiety facilitates its uptake across the mitochondrial membrane potential.
Materials
-
"Mito-BOX5" stock solution (1 mM in DMSO)
-
Live cells (e.g., HeLa or U2OS) cultured on glass-bottom dishes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM)
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or FITC channel), a high-sensitivity camera, and an environmental chamber to maintain 37°C and 5% CO2.
Experimental Protocol
Caption: Workflow for live-cell imaging with "Mito-BOX5".
Step-by-Step Methodology:
-
Cell Culture: Plate cells on a 35 mm glass-bottom dish at a density that will result in 50-70% confluency on the day of imaging.
-
Probe Preparation: On the day of the experiment, prepare a fresh working solution of "Mito-BOX5" by diluting the 1 mM DMSO stock solution in warm, serum-free culture medium to a final concentration of 100-500 nM. The optimal concentration should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and add the "Mito-BOX5" working solution. Incubate the cells for 15-30 minutes at 37°C in a 5% CO2 incubator.
-
Washing: Gently remove the staining solution and wash the cells twice with pre-warmed live-cell imaging buffer.
-
Fluorescence Imaging: Mount the dish on the microscope stage within the environmental chamber. Acquire images using the appropriate filter set (e.g., excitation at ~420 nm and emission at ~500 nm). Use the lowest possible laser power and exposure time to minimize phototoxicity.[8]
Expected Results
Successful staining should reveal a network of filamentous or granular structures within the cytoplasm, characteristic of mitochondria. The fluorescence signal should be bright and stable over the course of the imaging experiment. Co-localization with a commercially available mitochondrial marker, such as MitoTracker™ Red, can be performed to confirm the specificity of "Mito-BOX5".
Cytotoxicity and Biocompatibility Assessment
A critical aspect of developing a new probe for live-cell imaging is to ensure that it does not adversely affect cell health. Some benzoxazole derivatives have been reported to exhibit cytotoxic effects.[9] Therefore, it is essential to perform a cytotoxicity assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Treat the cells with a range of concentrations of the "Mito-BOX5" probe (e.g., 0.1 µM to 100 µM) for a period that reflects the duration of a typical imaging experiment (e.g., 2-24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. A probe is generally considered non-toxic if cell viability remains above 90% at the working concentration.
Conclusion and Future Perspectives
While this compound is not yet an established fluorescent probe, its chemical structure holds significant promise for the development of novel imaging agents. The 2,1,3-benzoxadiazole core provides the necessary photophysical properties, while the 5-ylmethanol group offers a versatile handle for chemical conjugation. By leveraging the principles of rational probe design, researchers can utilize this compound as a starting point to create a new generation of fluorescent probes for a wide range of applications in cell biology and drug discovery. Future work should focus on the synthesis and characterization of targeted derivatives of this compound and a thorough evaluation of their performance in live-cell fluorescence microscopy.
References
-
da Silva, F. N., Silva, E. O., dos Santos, G., Postacchini, B. B., Cazati, T., Bechtold, I. H., & Vieira, A. A. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
McCarthy, S. M., et al. (2022). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 7(40), 35985–35993. [Link]
-
da Silva, F. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Neto, B. A. D., et al. (2011). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 22(4), 705-711. [Link]
-
Abu Jarra, H., et al. (2018). Photophysical Properties of Some Benzoxazole and Benzothiazole Derivatives. Journal of the University of Chemical Technology and Metallurgy, 53(1), 63-72. [Link]
-
dos Santos, G. G., et al. (2020). Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors for tagging material and gasoline adulteration with ethanol. Sensors and Actuators B: Chemical, 309, 127701. [Link]
-
Corrêa, J. R., et al. (2012). Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles. The Journal of Organic Chemistry, 77(24), 11216–11223. [Link]
-
de Oliveira, K. T., et al. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 9(11), 318. [Link]
-
Neto, B. A. D., et al. (2012). Selective and efficient mitochondrial staining with designed 2,1,3-benzothiadiazole derivatives as live cell fluorescence imaging probes. Journal of the Brazilian Chemical Society, 23(4), 746-751. [Link]
-
da Silva, F. N., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
-
Turella, P., et al. (2009). In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma. British Journal of Cancer, 100(11), 1734–1743. [Link]
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Spandl, J., et al. (2009). Live Cell Multicolor Imaging of Lipid Droplets with a New Dye, LD540. Traffic, 10(11), 1579–1584. [Link]
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Grimm, J. B., et al. (2017). Protein labeling for live cell fluorescence microscopy with a highly photostable renewable signal. Chemical Science, 8(2), 1337–1343. [Link]
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Application Notes and Protocols for the Synthesis of 2,1,3-Benzoxadiazole Derivatives in High-Performance OLED Applications
Introduction: The Emerging Promise of 2,1,3-Benzoxadiazole in Organic Electronics
In the relentless pursuit of next-generation display and lighting technologies, organic light-emitting diodes (OLEDs) have emerged as a frontrunner, offering unparalleled contrast, vibrant colors, and design flexibility. The heart of an OLED is its emissive layer, where the careful molecular design of organic materials dictates the device's efficiency, color purity, and longevity. Among the vast landscape of organic fluorophores, electron-deficient heterocyclic scaffolds have proven to be exceptional building blocks for high-performance materials.
While 2,1,3-benzothiadiazole (BTD) and its derivatives have been extensively studied and successfully implemented in highly efficient OLEDs, the closely related 2,1,3-benzoxadiazole (BOX, or benzofurazan) core is now gaining significant attention.[1][2] The replacement of the sulfur atom with oxygen in this heterocyclic system subtly yet significantly alters the electronic and photophysical properties of the resulting materials. This opens up a new frontier for the rational design of novel emitters and electron-transporting materials. Notably, some 2,1,3-benzoxadiazole derivatives have been shown to exhibit superior fluorescence quantum yields compared to their benzothiadiazole counterparts, hinting at their potential for even more efficient OLEDs.[3]
These application notes provide a comprehensive guide for researchers and scientists in the field of organic electronics, detailing the synthesis, characterization, and application of 2,1,3-benzoxadiazole derivatives for OLEDs. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present a framework for evaluating these novel materials in functional devices.
Molecular Design and Synthetic Strategy: A Modular Approach
The prevailing design strategy for OLED emitters based on 2,1,3-benzoxadiazole involves a donor-π-acceptor-π-donor (D-π-A-π-D) architecture.[2][4] In this modular approach, the electron-deficient 2,1,3-benzoxadiazole core serves as the acceptor (A), while various electron-donating moieties (D) are attached via π-conjugated linkers. This design paradigm allows for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the emission color, charge injection properties, and overall device performance.
The following sections outline a reliable and adaptable synthetic route to a variety of D-π-A-π-D type 2,1,3-benzoxadiazole derivatives.
Protocol 1: Synthesis of the 2,1,3-Benzoxadiazole Core
The synthesis of the core 2,1,3-benzoxadiazole heterocycle is a two-step process starting from the readily available 2-nitroaniline.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
Rationale: This initial step involves the oxidative cyclization of 2-nitroaniline. Sodium hypochlorite serves as the oxidizing agent, and a phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is employed to facilitate the reaction between the aqueous and organic phases.
-
Procedure:
-
In a 500 mL flask, combine 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% (w/w) potassium hydroxide solution (7 mL).[1][2]
-
Stir the mixture vigorously at room temperature.
-
Slowly add a sodium hypochlorite solution (130 mL, >10% active chlorine) dropwise to the mixture.[1]
-
Continue stirring at room temperature for 7 hours.
-
Separate the organic layer. Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid. This product is often of sufficient purity for the next step without further purification.
-
Step 2: Reduction to 2,1,3-Benzoxadiazole
-
Rationale: The N-oxide is selectively reduced using a phosphine reagent, typically triphenylphosphine, to yield the desired 2,1,3-benzoxadiazole.
-
Procedure:
-
In a 250 mL flask, dissolve 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) in toluene (150 mL).[1][2]
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.
-
Caption: Synthesis of the 2,1,3-Benzoxadiazole Core.
Protocol 2: Functionalization of the 2,1,3-Benzoxadiazole Core
To construct D-π-A-π-D architectures, the 2,1,3-benzoxadiazole core is first halogenated, typically brominated, at the 4 and 7 positions. This is followed by a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, to introduce the donor-π moieties.
Step 1: 4,7-Dibromo-2,1,3-benzoxadiazole
-
Rationale: Bromination at the 4 and 7 positions of the benzoxadiazole ring provides reactive handles for subsequent cross-coupling reactions.
-
Procedure:
-
In a round-bottom flask, combine 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol).[2]
-
Heat the mixture to 100°C.
-
Carefully add bromine dropwise to the heated mixture.
-
After the addition is complete, continue heating for a specified time until the reaction is complete (monitor by TLC).
-
After cooling, purify the crude product by column chromatography to obtain 4,7-dibromo-2,1,3-benzoxadiazole.
-
Step 2: Sonogashira Coupling for D-π-A-π-D Derivatives
-
Rationale: The Sonogashira coupling is a highly efficient method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is ideal for introducing π-conjugated linkers and donor groups onto the benzoxadiazole core.
-
Procedure (Generalized):
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 4,7-dibromo-2,1,3-benzoxadiazole (1 equivalent), the desired terminal aryl acetylene (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent system (e.g., toluene and triethylamine).
-
Stir the reaction mixture at an elevated temperature until the starting materials are consumed (monitor by TLC).
-
After completion, cool the reaction, filter to remove insoluble salts, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the final D-π-A-π-D derivative.
-
Caption: Functionalization of the 2,1,3-Benzoxadiazole Core.
Characterization of 2,1,3-Benzoxadiazole Derivatives
Thorough characterization is crucial to confirm the chemical identity and purity of the synthesized materials and to understand their electronic and photophysical properties, which are predictive of their performance in OLEDs.
| Technique | Purpose | Typical Observations |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Characteristic chemical shifts and coupling constants for the aromatic protons and carbons of the benzoxadiazole core and the appended donor groups.[2] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | The molecular ion peak corresponding to the calculated mass of the target compound.[2] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Vibrational bands corresponding to C=N, C=C, and other characteristic functional groups in the molecule. |
| UV-Vis Absorption Spectroscopy | Investigation of electronic transitions. | Absorption maxima corresponding to π-π* and intramolecular charge transfer (ICT) transitions.[4] |
| Photoluminescence (PL) Spectroscopy | Determination of emission color and efficiency. | Emission maximum (λ_em), Stokes shift, and photoluminescence quantum yield (PLQY).[4] |
| Cyclic Voltammetry (CV) | Estimation of HOMO and LUMO energy levels. | Oxidation and reduction potentials, which are used to calculate the energy levels and the electrochemical band gap.[4] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | Decomposition temperature (T_d), which is a measure of the material's stability at high temperatures.[4] |
OLED Device Fabrication and Testing
The performance of the synthesized 2,1,3-benzoxadiazole derivatives is ultimately evaluated by incorporating them into a multilayer OLED device. The following is a generalized protocol for the fabrication of a solution-processed or thermally evaporated OLED.
Protocol 3: OLED Device Fabrication
-
Rationale: A multi-layer device structure is employed to facilitate efficient charge injection, transport, and recombination within the emissive layer. The choice of adjacent layers (hole-transporting layer, electron-transporting layer) is critical for device performance and should be based on the energy level alignment with the 2,1,3-benzoxadiazole derivative.
-
Procedure:
-
Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning solution (e.g., Hellmanex), deionized water, and isopropyl alcohol. Dry the substrates with a stream of nitrogen and treat with UV-ozone to improve the work function of the ITO.
-
Hole-Transporting Layer (HTL) Deposition: Deposit a hole-transporting layer (e.g., PEDOT:PSS by spin-coating, or a small molecule like NPB by thermal evaporation) onto the ITO anode.
-
Emissive Layer (EML) Deposition:
-
Solution Processing: Spin-coat a solution of the 2,1,3-benzoxadiazole derivative (often doped into a host material) in a suitable organic solvent.
-
Thermal Evaporation: Co-evaporate the 2,1,3-benzoxadiazole derivative and a host material from separate sources in a high-vacuum chamber.
-
-
Electron-Transporting Layer (ETL) Deposition: Thermally evaporate an electron-transporting material (e.g., TPBi) onto the emissive layer.
-
Cathode Deposition: Thermally evaporate a low work function metal cathode (e.g., LiF/Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Caption: A Typical Multilayer OLED Device Structure.
Device Characterization
The performance of the fabricated OLEDs is assessed by measuring their current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE).
| Parameter | Description |
| Turn-on Voltage (V_on) | The voltage at which the device begins to emit light. |
| Luminance (L) | The brightness of the emitted light, typically measured in candelas per square meter (cd/m²). |
| Current Efficiency (η_c) | The ratio of the luminance to the current density, measured in candelas per ampere (cd/A). |
| Power Efficiency (η_p) | The ratio of the luminance to the input power, measured in lumens per watt (lm/W). |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | A measure of the color of the emitted light. |
Performance Data and Future Outlook
While the field of 2,1,3-benzoxadiazole-based OLEDs is still in its early stages, the promising photophysical properties of these materials suggest a bright future. As a point of reference, high-performance OLEDs based on the analogous 2,1,3-benzothiadiazole (BTD) core have achieved remarkable efficiencies. For instance, red TADF emitters incorporating the BTD moiety have demonstrated external quantum efficiencies as high as 8.8%.[5]
The superior fluorescence quantum yields observed in some 2,1,3-benzoxadiazole derivatives provide a strong impetus for their further development as OLED emitters. Future research should focus on:
-
Broadening the library of D-π-A-π-D derivatives: Exploring a wider range of donor and π-linker moieties will enable more precise tuning of the emission color and electronic properties.
-
Investigating their role as host and electron-transporting materials: The electron-deficient nature of the 2,1,3-benzoxadiazole core makes it a candidate for these applications as well.
-
Detailed structure-property relationship studies: A deeper understanding of how subtle changes in molecular structure affect device performance will guide the rational design of next-generation materials.
By leveraging the synthetic and characterization protocols outlined in these application notes, researchers are well-equipped to explore the exciting potential of 2,1,3-benzoxadiazole derivatives and contribute to the advancement of OLED technology.
References
-
Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
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Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. [Link]
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Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Semantic Scholar. [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Ningbo Inno Pharmchem Co., Ltd.[Link]
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Wu, Q., et al. (2018). Oxadiazole-Based Highly Efficient Bipolar Fluorescent Emitters for Organic Light-Emitting Diodes. MDPI. [Link]
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Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. PolyU Institutional Research Archive. [Link]
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Dias, G. G., et al. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
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Nielsen, C. B., et al. (2015). Effect of Fluorination of 2,1,3-Benzothiadiazole. The Journal of Organic Chemistry. [Link]
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Wang, S., et al. (2019). Teaching an old acceptor new tricks: rationally employing 2,1,3-benzothiadiazole as input to design highly efficient red thermally activated delayed fluorescence emitter. ResearchGate. [Link]
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Lee, J., et al. (2015). A high triplet energy, high thermal stability oxadiazole derivative as the electron transporter for highly efficient red, green and blue phosphorescent OLEDs. ResearchGate. [Link]
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Oliynyk, A. O., et al. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]
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Liao, C-Y., et al. (2007). Oxadiazole host for a phosphorescent organic light-emitting device. ResearchGate. [Link]
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N/A. (N/A). Electron Transport Materials for Organic Light-Emitting Diodes. Semantic Scholar. [Link]
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Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. (2022). Indian Academy of Sciences. [Link]
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Gribanov, P. S., et al. (2022). EL spectra of the studied OLEDs. ResearchGate. [Link]
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Application Notes & Protocols: 2,1,3-Benzoxadiazol-5-ylmethanol as a Versatile Building Block for Advanced Chemosensors
Introduction: The Unique Potential of the Benzoxadiazole Core
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a bicyclic heterocyclic scaffold that has garnered significant attention in materials science and chemical biology. Its defining characteristic is a highly electron-deficient aromatic system, which imparts remarkable sensitivity to its local electronic environment.[1] This property, combined with its inherent fluorescence, makes it an exceptional fluorophore for sensing applications. Derivatives of 2,1,3-benzoxadiazole are prized for their large Stokes shifts, high quantum yields, and susceptibility to fluorescence modulation through mechanisms like Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).[2][3]
This guide focuses on a particularly valuable derivative: 2,1,3-Benzoxadiazol-5-ylmethanol (BOD-M) . The critical feature of BOD-M is the hydroxymethyl group (-CH₂OH) at the 5-position. This functional handle provides a convenient and versatile point for covalent attachment of various "receptor" moieties, transforming the core fluorophore into a highly specific chemosensor. By rationally designing the receptor, researchers can create sensors that respond selectively to a diverse range of analytes, including metal ions, reactive oxygen species, and biologically significant small molecules.
Part 1: Foundational Principles of BOD-M Based Chemosensor Design
The design of a chemosensor using the BOD-M building block typically follows a modular "Receptor-Spacer-Fluorophore" architecture.
-
Fluorophore: The 2,1,3-benzoxadiazole core is the signaling unit.
-
Spacer & Linkage: The -CH₂- group of BOD-M acts as a simple spacer, and the oxygen atom provides the linkage point to the receptor.
-
Receptor: This is the analyte recognition unit. It is a molecule or functional group specifically chosen to bind the target analyte.
The sensing event is transduced into a change in fluorescence through the modulation of photophysical processes upon analyte binding. The most common mechanism in this system is Photoinduced Electron Transfer (PET). In a typical "turn-on" sensor, the receptor, in its unbound state, acts as an electron donor that quenches the fluorescence of the excited benzoxadiazole fluorophore. Upon binding the analyte, the receptor's ability to donate an electron is suppressed, "blocking" the PET pathway and restoring intense fluorescence.
Part 2: Synthesis and Characterization Protocols
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-5-carbaldehyde (Intermediate)
The synthesis of BOD-M is most effectively achieved via the reduction of its corresponding aldehyde. This protocol outlines the synthesis of the key aldehyde intermediate.
Rationale: This multi-step synthesis starts from commercially available 4-methyl-3-nitroaniline. The chosen pathway involves standard, high-yielding organic reactions, making it a reliable method for producing the core scaffold.
Methodology:
-
Diazotization: Dissolve 4-methyl-3-nitroaniline in a 2:1 mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Cyclization: To the cold diazonium salt solution, add a solution of sodium azide (NaN₃) in water dropwise. A vigorous reaction with nitrogen evolution will occur. Allow the reaction to warm to room temperature and then heat gently to 60 °C for 1 hour to ensure complete reaction.
-
Extraction: Cool the mixture and extract the product, 5-methyl-2,1,3-benzoxadiazole, into dichloromethane (DCM). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Oxidation: Remove the DCM under reduced pressure. Dissolve the crude product in dioxane and add a stoichiometric amount of selenium dioxide (SeO₂). Reflux the mixture for 4-6 hours.
-
Purification: Cool the reaction, filter off the selenium byproduct, and evaporate the solvent. Purify the resulting crude 2,1,3-benzoxadiazole-5-carbaldehyde by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound (BOD-M)
Rationale: This protocol uses a mild reducing agent, sodium borohydride (NaBH₄), to selectively reduce the aldehyde to an alcohol without affecting the sensitive benzoxadiazole ring.
Methodology:
-
Reaction Setup: Dissolve 2,1,3-benzoxadiazole-5-carbaldehyde in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The yellow color of the aldehyde will fade.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by adding a few drops of acetone, followed by slow addition of 1 M HCl until the effervescence ceases.
-
Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound as a solid.
Protocol 3: Characterization of BOD-M
Rationale: Proper characterization is essential to confirm the identity and purity of the synthesized building block before its use in sensor development.
-
¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons on the benzoxadiazole ring, a singlet for the benzylic -CH₂- protons (around δ 4.9 ppm), and a broad singlet for the hydroxyl -OH proton.
-
¹³C NMR (100 MHz, CDCl₃): Expect signals for the aromatic carbons and a distinct signal for the benzylic carbon (-CH₂OH) at approximately δ 64 ppm.
-
FT-IR (KBr): Look for a broad absorption band in the region of 3200-3500 cm⁻¹ characteristic of the O-H stretch of the alcohol.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.
Part 3: Application Note - A 'Turn-On' Fluorescent Sensor for Ferric Ions (Fe³⁺)
This section details the design and application of a selective "turn-on" fluorescent sensor for Fe³⁺, a biologically and environmentally important metal ion, using BOD-M as the core building block.
Design Rationale: The sensor, BOD-Fe-1 , is designed by conjugating a triamine receptor moiety to the BOD-M fluorophore via an ether linkage. Amines are effective Fe³⁺ chelators and also potent electron donors for PET quenching.
-
Fluorophore: 2,1,3-Benzoxadiazole
-
Receptor: Diethylenetriamine
-
Signaling Mechanism: PET-based "turn-on." The lone pairs on the nitrogen atoms of the unbound receptor quench the BOD fluorescence. Upon chelation of the paramagnetic Fe³⁺ ion, the lone pairs are engaged in coordination, inhibiting PET and causing a significant increase in fluorescence intensity.[4][5]
Protocol 4: Synthesis of Fe³⁺ Sensor (BOD-Fe-1)
-
Activation: Dissolve BOD-M (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (1.2 equivalents) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature. This converts the alcohol to a good leaving group (mesylate).
-
Coupling: In a separate flask, dissolve diethylenetriamine (3 equivalents) in anhydrous acetonitrile. Add the activated BOD-mesylate solution from the previous step dropwise. Reflux the mixture overnight under a nitrogen atmosphere.
-
Workup: Cool the reaction, evaporate the solvent, and dissolve the residue in ethyl acetate. Wash extensively with water to remove excess triamine and salts. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure BOD-Fe-1 .
Protocol 5: Fluorescence Sensing of Fe³⁺
-
Stock Solutions: Prepare a 1.0 mM stock solution of BOD-Fe-1 in a suitable solvent (e.g., DMSO/H₂O 9:1 v/v).[4][5] Prepare a 10.0 mM stock solution of FeCl₃ in deionized water.
-
Sample Preparation: In a series of fluorescence cuvettes, place 2 mL of a buffer solution (e.g., HEPES, pH 7.4). Add an aliquot of the BOD-Fe-1 stock solution to achieve a final concentration of 10 µM.
-
Titration: Add increasing volumes of the Fe³⁺ stock solution to the cuvettes to achieve final concentrations ranging from 0 to 100 µM.
-
Measurement: Gently mix and allow the solutions to equilibrate for 5 minutes. Measure the fluorescence emission spectrum for each sample. Based on literature for similar benzoxadiazole compounds, typical wavelengths would be in the range of λex ≈ 420 nm and λem ≈ 500 nm.[2][3]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Fe³⁺.
-
Selectivity Test: Repeat the experiment using other metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Hg²⁺) at a high concentration (e.g., 100 µM) to confirm the sensor's selectivity for Fe³⁺.
Data Presentation: Expected Performance
The performance of a newly synthesized sensor should be quantified and compared to existing literature.
| Parameter | Expected Value | Rationale / Reference |
| λex (nm) | ~419 - 425 | Characteristic π-π* transition of the benzoxadiazole core.[2][3] |
| λem (nm) | ~495 - 510 | Emission from the ICT state, typical for this class of fluorophore.[2][3] |
| Stokes Shift (cm⁻¹) | > 3,700 | Large Stokes shifts are a key advantage, minimizing self-absorption.[2] |
| Quantum Yield (Φ) | <0.05 (Free) / >0.4 (Fe³⁺ bound) | A significant turn-on ratio is indicative of efficient PET quenching and recovery.[4] |
| Limit of Detection (LOD) | Low nM to µM range | Calculated from the titration curve (3σ/slope), dependent on binding affinity.[5] |
| Binding Stoichiometry | 1:1 (Sensor:Fe³⁺) | Typically determined by a Job's plot analysis.[5] |
Part 4: Trustworthiness and Experimental Insights
-
Causality in Synthesis: The choice to activate the hydroxyl group as a mesylate (Protocol 4) is deliberate. It is a high-yielding reaction that avoids the harsh conditions that might be required for other etherification methods, thus preserving the integrity of the sensitive benzoxadiazole ring.
-
Self-Validation: Each protocol is a self-validating system. The synthesis protocols (1, 2, 4) conclude with rigorous purification and characterization steps (Protocol 3). This ensures that the material used in the sensing experiments (Protocol 5) is of known purity and identity, making the resulting fluorescence data reliable.
-
Solvent Choice: The use of a mixed aqueous/organic solvent system (e.g., DMSO/H₂O) in sensing experiments is often necessary to balance the solubility of the relatively hydrophobic sensor molecule with the aqueous medium of the analyte.
-
pH Considerations: The protonation state of the amine receptor is pH-dependent. It is crucial to perform sensing experiments in a buffered solution (e.g., pH 7.4 for biological relevance) to ensure that fluorescence changes are due to analyte binding and not pH fluctuations.
References
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Ali, S., Joshi, S., & Agarwal, J. (2022). Benzofuran and Naphthofuran based chemosensors for metal ion detection using fluoroscence spectroscopy. Peertechz Publications. Available at: [Link]
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Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Madhu, P., et al. (2019). A benzofuran-β-alaninamide based “turn-on” fluorescent chemosensor for selective recognition of Fe³⁺ ions. New Journal of Chemistry, 43(36), 14426-14432. Available at: [Link]
-
Madhu, P., et al. (2022). Highly selective and sensitive 'on-off' fluorescent chemosensor for Fe³⁺ ions crafted by benzofuran moiety in both experimental and theoretical methods. Luminescence, 37(7), 1146-1154. Available at: [Link]
-
Karmakar, A., et al. (2022). A luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water. Journal of Materials Chemistry C, 10(10), 3915-3921. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PubMed. Available at: [Link]
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Synthesis of Benzoxadiazole-Decorated Metal-Organic Frameworks: An Application Note and Protocol
Introduction: Illuminating the Future of Drug Development with Benzoxadiazole-MOFs
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and sensing. A particularly promising frontier is their functionalization for biomedical applications, especially in drug development and delivery. This application note provides a detailed guide to the synthesis of MOFs decorated with benzoxadiazole moieties. The benzoxadiazole unit, a fluorophore, imparts luminescent properties to the MOF structure, opening avenues for simultaneous therapeutic action and bio-imaging.
The inherent porosity of MOFs allows for high drug loading capacities, while the tunable nature of their structure enables controlled release of therapeutic agents. The incorporation of benzoxadiazole provides a means to track the delivery and release of drugs through fluorescence monitoring. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and potential applications of these advanced materials. We will delve into two primary synthetic strategies: the de novo synthesis using pre-functionalized linkers and the post-synthetic modification of existing MOFs.
I. De Novo Synthesis: Building from the Benzoxadiazole Ligand Up
The de novo or direct synthesis approach involves the self-assembly of metal ions or clusters with a pre-designed organic linker that already contains the benzoxadiazole functional group. This method offers precise control over the placement and distribution of the benzoxadiazole units within the MOF structure. A prime example is the synthesis of a zirconium-based MOF, UiO-68(bod), using the ligand 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole.
Diagram of the De Novo Synthesis Workflow
Caption: Workflow for the de novo synthesis of benzoxadiazole-decorated MOFs.
Expert Insights: The "Why" Behind the "How"
The choice of synthetic parameters is critical for obtaining a crystalline, porous MOF.
-
Solvent Selection: N,N-Dimethylformamide (DMF) is a common solvent in MOF synthesis due to its high boiling point and ability to dissolve both the organic linkers and metal salts.[1] Its decomposition at high temperatures can also generate basic species that facilitate the deprotonation of the carboxylic acid linkers, promoting coordination to the metal centers.
-
Temperature Control: The solvothermal synthesis is typically conducted at elevated temperatures (100-150 °C). This provides the necessary energy to overcome the kinetic barriers of nucleation and crystal growth, leading to the formation of a well-ordered, crystalline framework. The specific temperature can influence the final phase and crystallinity of the MOF.[2]
-
Pressure: The reaction is carried out in a sealed autoclave, leading to autogenous pressure. This keeps the solvent in the liquid phase above its boiling point, enabling the high-temperature reaction conditions.
Protocol 1: Synthesis of 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole Ligand
This protocol is adapted from established procedures for the synthesis of benzoxadiazole derivatives and subsequent Suzuki coupling reactions.[3][4]
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
In a 500 mL flask, combine 2-nitroaniline (9.0 g, 65 mmol), tetrabutylammonium bromide (TBAB, 0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt solution of potassium hydroxide (KOH, 7 mL).
-
To this stirred mixture, add a sodium hypochlorite (NaOCl) solution (>10% active chlorine, 130 mL) dropwise.
-
Stir the reaction at room temperature for 7 hours.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to yield the product as a yellow solid.
Step 2: Synthesis of 2,1,3-Benzoxadiazole
-
In a 250 mL flask, dissolve the 2,1,3-benzoxadiazole-1-oxide from the previous step (1.7 g, 13 mmol) and triphenylphosphine (PPh3, 4.0 g, 15 mmol) in toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[3]
Step 3: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
-
In a round-bottom flask, heat 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) to 100 °C.
-
Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.
-
Reflux the reaction mixture for an additional 3 hours.
-
After cooling, dissolve the mixture in dichloromethane (40 mL) and wash with brine (40 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (4 x 30 mL), brine (4 x 30 mL), and water (4 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the dibrominated product.[1]
Step 4: Synthesis of 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole
-
In a reaction vessel, combine 4,7-dibromo-2,1,3-benzoxadiazole, 4-carboxyphenylboronic acid (2.5 equivalents), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equivalents), and potassium carbonate (K2CO3, 4 equivalents).
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.
-
After cooling, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water and then with a suitable organic solvent (e.g., acetone or ethanol), and dry under vacuum.
Protocol 2: Solvothermal Synthesis of UiO-68(bod)
Materials and Reagents:
-
4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole (H2bod)
-
Zirconium(IV) chloride (ZrCl4)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve H2bod and ZrCl4 in DMF.
-
Place the vial in a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF and then with a lower-boiling solvent like ethanol or acetone.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
| Parameter | Value | Rationale |
| Metal Source | ZrCl4 | Provides the Zr(IV) nodes for the UiO (University of Oslo) family of MOFs, known for their high stability. |
| Ligand | H2bod | The pre-functionalized dicarboxylate linker that introduces the benzoxadiazole moiety. |
| Solvent | DMF | High boiling point and good solvating properties for both reactants. |
| Temperature | 120 °C | Optimal for the crystallization of many UiO-type MOFs. |
| Time | 24 hours | Sufficient time for crystal nucleation and growth. |
II. Post-Synthetic Modification: Functionalizing a Pre-Formed MOF
Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF without altering its underlying framework.[5] This is particularly useful for incorporating functional groups that may not be stable under the conditions of de novo MOF synthesis. A common strategy is to start with a MOF that has reactive handles, such as amino groups, and then react it with a molecule containing the desired functional group. For example, the highly stable UiO-66-NH2 can be modified to include a benzoxadiazole moiety.
Diagram of the Post-Synthetic Modification Workflow
Caption: Workflow for post-synthetic modification of an amino-functionalized MOF.
Expert Insights: Advantages and Considerations of PSM
-
Versatility: PSM allows for the incorporation of a wide range of functional groups that might not be compatible with solvothermal synthesis conditions.
-
Preservation of Framework: A key requirement for successful PSM is that the parent MOF remains crystalline and porous after the modification.
-
Incomplete Conversion: It can be challenging to achieve 100% conversion of the reactive sites within the MOF, potentially leading to a heterogeneous material. The extent of modification needs to be carefully characterized.
Protocol 3: Post-Synthetic Modification of UiO-66-NH2
This protocol describes a general procedure for the modification of an amino-functionalized MOF with a benzoxadiazole derivative containing a reactive group, such as an aldehyde.[6]
Materials and Reagents:
-
UiO-66-NH2 (pre-synthesized and activated)
-
A benzoxadiazole derivative with a reactive group (e.g., 4-formyl-7-nitro-2,1,3-benzoxadiazole)
-
Anhydrous solvent (e.g., methanol or dichloromethane)
-
Acetic acid (catalyst)
Procedure:
-
Suspend the activated UiO-66-NH2 in the anhydrous solvent in a reaction flask.
-
Add the benzoxadiazole derivative and a catalytic amount of acetic acid to the suspension.
-
Stir the mixture at an elevated temperature (e.g., 75 °C) for 24 hours.
-
After the reaction, collect the solid product by filtration or centrifugation.
-
Wash the product thoroughly with the reaction solvent to remove any unreacted reagents and byproducts.
-
Dry the functionalized MOF under vacuum.
III. Characterization of Benzoxadiazole-Decorated MOFs
Thorough characterization is essential to confirm the successful synthesis and functionalization of the MOFs.
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the synthesized MOF. The PXRD pattern of the product should match the simulated pattern from single-crystal X-ray diffraction data or that of the parent MOF in the case of PSM.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the benzoxadiazole moiety and other functional groups in the MOF structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Digestion of the MOF in a suitable acid (e.g., HF or D2SO4/d6-DMSO) allows for the analysis of the organic linkers by 1H NMR, confirming the structure and purity of the ligand and the extent of post-synthetic modification.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Sorption Analysis (e.g., N2 at 77 K): To determine the porosity of the MOF, including the BET surface area and pore volume.
-
Photoluminescence Spectroscopy: To characterize the fluorescent properties of the benzoxadiazole-decorated MOF, including excitation and emission spectra, and photoluminescence quantum yield (PLQY).[7][8]
| MOF | Metal | Ligand/Functional Group | BET Surface Area (m²/g) | PLQY (%) | Reference |
| UiO-68(bod) | Zr | 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole | Not Reported | 35 | [7] |
| Cd-MOF | Cd | 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole | Not Reported | 20 | [8] |
| UiO-66-NSMe | Zr | Post-synthetically modified with 2-(Methylthio)benzaldehyde | 425 (parent UiO-66-NH2: 963) | Not Reported | [6] |
IV. Applications in Drug Development
The unique combination of high porosity and luminescence makes benzoxadiazole-decorated MOFs highly attractive for drug delivery applications.
-
High Drug Loading: The porous nature of MOFs allows for the encapsulation of large quantities of therapeutic molecules.
-
Controlled Release: The release of the drug can be triggered by various stimuli, such as pH changes in the local environment of a tumor.
-
Fluorescence Tracking: The inherent fluorescence of the benzoxadiazole moiety allows for real-time monitoring of the location and concentration of the MOF-based drug carrier within biological systems.
Conclusion
The synthesis of benzoxadiazole-decorated MOFs represents a significant advancement in the development of multifunctional materials for biomedical applications. Both the de novo and post-synthetic modification approaches offer viable routes to these materials, each with its own advantages. The detailed protocols and expert insights provided in this application note are intended to equip researchers with the knowledge to successfully synthesize and characterize these promising materials, paving the way for their application in the next generation of drug delivery systems.
References
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A luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water. Journal of Materials Chemistry C, 2022. [7]
-
Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing. MDPI, 2023. [8]
-
Lanthanide-based MOFs: synthesis approaches and applications in cancer diagnosis and therapy. Journal of Materials Chemistry B, 2021.
-
Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). PMC, 2023. [6]
-
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers, 2020. [1][3]
-
Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. ResearchGate, 2014. [2]
-
A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction. Journal of Materials Chemistry A, 2015. [5]
-
Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed, 2023.
-
Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. Nanoscale, 2015.
-
Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications. RSC Publishing, 2021.
-
Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. PMC, 2022.
-
Synthesis of Zn-based metal–organic frameworks in ionic liquid microemulsions at room temperature. RSC Publishing, 2015.
-
Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. ResearchGate, 2022.
-
Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. ResearchGate, 2019. [4]
-
Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. Journal of Al-Nahrain University, 2012.
-
Zinc Metal-Organic Frameworks: the Advanced/Energy materials prepared from Terephthalic acid and Methyl imidazole by Solvothermal. Informatics Journals, 2017. [1]
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- 8. mdpi.com [mdpi.com]
Application Note: Utilizing 2,1,3-Benzoxadiazol-5-ylmethanol for Advanced Dye-Sensitized Solar Cells
Abstract & Introduction
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a low-cost and environmentally friendly alternative to conventional silicon-based solar cells.[1][2] The operational principle of a DSSC mimics natural photosynthesis, where a molecular sensitizer (the dye) absorbs solar photons and injects electrons into a wide-bandgap semiconductor, typically mesoporous titanium dioxide (TiO₂).[3][4] The efficiency and stability of a DSSC are intrinsically linked to the molecular architecture of the sensitizer. This note provides a detailed guide on leveraging 2,1,3-Benzoxadiazol-5-ylmethanol as a key building block for synthesizing high-performance organic dyes and their subsequent application in DSSC fabrication and characterization.
The 2,1,3-benzoxadiazole (BOX) moiety is a highly electron-deficient heterocycle that has garnered significant interest as an auxiliary acceptor in sophisticated Donor-π-Acceptor (D-π-A) organic dyes.[5][6] Its incorporation facilitates intramolecular charge transfer (ICT), broadens the absorption spectrum, and allows for precise tuning of the dye's frontier molecular orbital (HOMO/LUMO) energy levels.[7][8] This guide will detail the synthesis of a representative D-π-A dye from this compound, provide a comprehensive protocol for DSSC fabrication, and outline methods for performance characterization.
The Scientific Rationale: Why 2,1,3-Benzoxadiazole?
The performance of a DSSC sensitizer is dictated by its ability to efficiently absorb light, inject electrons into the TiO₂ conduction band, and be rapidly regenerated by the electrolyte's redox couple. The D-π-A design paradigm is a proven strategy to achieve these objectives.
-
Electron-Deficient Core (Acceptor): The 2,1,3-benzoxadiazole unit serves as a potent electron acceptor. When paired with an electron-donating group, it creates a strong intramolecular "push-pull" effect. This lowers the dye's LUMO energy level, which is critical for efficient electron injection, and deepens the HOMO level, which aids in dye regeneration and can lead to a higher open-circuit voltage (VOC).[5][7]
-
Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron is promoted from the donor-centric HOMO to the acceptor-centric LUMO. The spatial separation of charge in this ICT state facilitates a more efficient and rapid injection of the electron into the semiconductor's conduction band, outcompeting charge recombination pathways.
-
Tuning Photophysical Properties: Compared to its sulfur analogue, 2,1,3-benzothiadiazole (BTD), the oxygen-containing benzoxadiazole is more electron-deficient. This substitution can lead to a desirable blue-shift in the absorption spectrum and, in some systems, a marked improvement in photovoltaic performance due to more favorable energy level alignment and film morphology.[5][6]
The logical workflow for utilizing this compound begins with its conversion into a reactive intermediate, which is then coupled with other components to build the final D-π-A dye structure.
Protocol: Synthesis of a Representative Benzoxadiazole Dye
This protocol describes a plausible synthetic route to a D-A-π-A sensitizer (termed BOX-Dye-1 ) starting from this compound.
Step 3.1: Oxidation to 2,1,3-Benzoxadiazole-5-carbaldehyde
-
Rationale: The methanol group is not suitable for direct coupling. Oxidation to an aldehyde provides a reactive handle for subsequent C-C bond formation.
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to yield the pure aldehyde.
Step 3.2: Coupling with Donor-π-Bridge (Suzuki Coupling Example)
-
Rationale: Suzuki coupling is a robust method for creating a π-conjugated system by linking the benzoxadiazole core to a donor fragment. Here, we assume a pre-synthesized donor-π-bridge with a boronic acid or ester group (e.g., (4-(diphenylamino)phenyl)boronic acid).
-
In a Schlenk flask, combine the aldehyde from Step 3.1 (1.0 eq), the desired donor-π-arylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent (e.g., toluene/ethanol mixture) and an aqueous base solution (e.g., 2M K₂CO₃).
-
Degas the mixture with argon for 15-20 minutes.
-
Heat the reaction to reflux (e.g., 90 °C) and stir for 12-24 hours until TLC indicates consumption of the starting material.
-
Cool to room temperature, extract with an organic solvent (e.g., ethyl acetate), and wash with brine.
-
Dry the organic phase, concentrate, and purify by column chromatography to obtain the D-A-π intermediate.
Step 3.3: Knoevenagel Condensation to form Final Dye
-
Rationale: This final step attaches the cyanoacrylic acid group, which serves as both an additional electron acceptor and the crucial anchoring group for binding to the TiO₂ surface.
-
Dissolve the intermediate from Step 3.2 (1.0 eq) and cyanoacetic acid (2.0 eq) in a solvent mixture of chloroform and acetonitrile.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/DCM) to yield the final BOX-Dye-1 .
Protocol: DSSC Fabrication
This protocol outlines the assembly of a laboratory-scale DSSC using the synthesized dye.[3][9]
Step 4.1: Photoanode Preparation
-
Clean fluorine-doped tin oxide (FTO) coated glass plates by sonicating sequentially in detergent, deionized water, and ethanol.
-
Apply a layer of commercial TiO₂ paste to the conductive side of the FTO glass using the doctor-blade technique. Use adhesive tape as a spacer to control thickness (~10-12 µm).[2][9]
-
Dry the film in air before sintering in a furnace. A typical program is a ramp up to 500 °C, holding for 30 minutes, then cooling to room temperature.[2]
-
While the electrode is still warm (~80 °C), immerse it in a prepared solution of BOX-Dye-1 (e.g., 0.3 mM in a 1:1 acetonitrile/tert-butanol solvent) for 18-24 hours.[3]
-
Remove the photoanode from the dye solution and rinse thoroughly with ethanol to remove any non-adsorbed dye molecules.[3]
Step 4.2: Counter Electrode Preparation
-
Clean a second FTO glass plate.
-
Drill a small hole for electrolyte injection.
-
Deposit a catalytic layer. For a platinum catalyst, spread a drop of H₂PtCl₆ solution (e.g., 5 mM in 2-propanol) and heat at 400 °C for 20 minutes.[9] A simpler alternative is to coat the surface with graphite from a soft pencil.[9]
Step 4.3: Cell Assembly
-
Place a thin (~25-50 µm) thermoplastic spacer, such as Surlyn, around the TiO₂ area on the photoanode.
-
Place the counter electrode on top, offset slightly to allow for electrical contact.
-
Heat the assembly on a hot plate while pressing gently to seal the electrodes together.
-
Inject a liquid electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) through the pre-drilled hole.
-
Seal the hole with a small piece of Surlyn and a coverslip to prevent leakage and solvent evaporation.
Protocol: Performance Characterization
Step 5.1: Photovoltaic I-V Measurement
-
Rationale: This is the primary method for determining the solar cell's power conversion efficiency.
-
Use a solar simulator calibrated to AM 1.5G standard (100 mW/cm²).[9]
-
Connect the photoanode (negative terminal) and counter electrode (positive terminal) to a digital source meter.
-
Mask the cell with a non-reflective material to define a precise active area.
-
Sweep the voltage from negative to positive (e.g., -0.1 V to +0.8 V) and record the corresponding current.
-
From the resulting I-V curve, determine the key parameters:
-
Open-Circuit Voltage (VOC): The voltage at zero current.
-
Short-Circuit Current Density (JSC): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve. Calculated as: FF = (V_MPP * J_MPP) / (V_OC * J_SC), where VMPP and JMPP are the voltage and current density at the maximum power point.
-
Power Conversion Efficiency (η or PCE): The overall efficiency. Calculated as: η (%) = (V_OC * J_SC * FF) / P_in * 100, where Pin is the incident power density (100 mW/cm²).[9]
-
Expected Performance & Data
Dyes incorporating a benzoxadiazole moiety have demonstrated high efficiencies.[10][11] A well-fabricated cell using a dye like BOX-Dye-1 should exhibit competitive performance compared to standard ruthenium-based sensitizers like N719, particularly in terms of voltage.
| Parameter | Expected Range for BOX-Dye-1 | Typical N719 Reference |
| VOC (V) | 0.70 - 0.85 | 0.70 - 0.75 |
| JSC (mA/cm²) | 12.0 - 16.0 | 15.0 - 18.0 |
| Fill Factor (FF) | 0.65 - 0.72 | 0.68 - 0.73 |
| Efficiency (η %) | 6.5 - 9.0 | 7.5 - 10.0 |
Field Insights & Troubleshooting
-
Low JSC: May indicate poor dye loading or aggregation. Solution: Adjust the dye concentration, solvent system, or immersion time. The addition of a co-adsorbent like chenodeoxycholic acid (CDCA) can prevent aggregation and improve performance.
-
Low VOC: Often caused by increased charge recombination at the TiO₂/dye/electrolyte interface. Solution: Ensure the HOMO level of the dye is sufficiently low for efficient regeneration. Modifying the electrolyte with additives like guanidinium thiocyanate can passivate the TiO₂ surface and suppress recombination.
-
Low FF: Typically points to high internal series resistance. Solution: Check the quality of the FTO glass and ensure good electrical contact between all layers. Optimize the thickness of the TiO₂ film, as an overly thick film can increase charge transport resistance.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of advanced D-π-A sensitizers for dye-sensitized solar cells. The strong electron-accepting nature of the benzoxadiazole core allows for the rational design of dyes with broad light absorption and optimized energy levels, leading to high power conversion efficiencies. The protocols provided herein offer a comprehensive framework for dye synthesis, device fabrication, and characterization, enabling researchers to explore the full potential of this promising class of materials.
References
-
Fabrication and characterization of dye sensitized solar cells: A photographic guide. (2015). CORE. [Link]
-
Zulkifili, A. N. B., et al. (2020). Fabrication and Characterization of Dye-Sensitized Solar Cells (DSSCs) using Flexible Non-conductive Polyetherimide (PEI) Polyme. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences. [Link]
-
Cameron, J., et al. (2017). Investigating the effect of heteroatom substitution in 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole compounds for organic photovoltaics. Journal of Materials Chemistry C. [Link]
-
Hasan, M. M., et al. (2022). Fabrication and characterization of highly efficient dye-sensitized solar cells with composited dyes. Journal of Ovonic Research. [Link]
-
Fabrication procedure of dye-sensitized solar cells. (n.d.). University of Wisconsin-Madison. [Link]
-
S, A., & V, P. (2015). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Oriental Journal of Chemistry. [Link]
-
Ates, S., et al. (2020). FABRICATION AND CHARACTERIZATION OF DYE-SENSITIZED SOLAR CELLS BASED ON MUREXID DYE AND INORGANIC CdS:Mn THIN FILMS. Journal of Ovonic Research. [Link]
-
Cameron, J., et al. (2017). Investigating the effect of heteroatom substitution in 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole compounds for organic photovoltaics. Journal of Materials Chemistry C. [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Institutes of Health (NIH). [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Gecaite, A., et al. (2016). Benzo[1][3][9]thiadiazole dyes: Spectral and electrochemical properties and their relation to the photovoltaic characteristics of the dye-sensitized solar cells. ResearchGate. [Link]
-
S, A., & V, P. (2015). Density Functional theory Study of 2,1,3-Benzoxadiazole-5-carboxylic acid as photosensitizers for dye-sensitized solar cells. Semantic Scholar. [Link]
-
Al-Alwani, M. A. M., et al. (2019). Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study. National Institutes of Health (NIH). [Link]
-
Mathew, S., et al. (2012). 2,1,3-Benzothiadiazole-containing donor–acceptor–acceptor dyes for dye-sensitized solar cells. ResearchGate. [Link]
-
Ghadiri, E., et al. (2018). Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules. Sustainable Energy & Fuels. [Link]
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Application Note & Protocol: Measuring the Fluorescence Quantum Yield of Benzoxadiazoles
Introduction: The Importance of Fluorescence Quantum Yield in Benzoxadiazole Research
Benzoxadiazoles, including their well-known derivatives like 7-nitrobenz-2-oxa-1,3-diazole (NBD), are a pivotal class of fluorophores in biomedical research and drug development.[1][2] Their fluorescence is highly sensitive to the local environment, making them excellent probes for studying molecular interactions, membrane dynamics, and cellular imaging.[2][3][4] The efficiency of their fluorescence, quantified by the fluorescence quantum yield (Φf), is a critical parameter that dictates their suitability for these applications.[5] A high quantum yield is often desirable for sensitive detection, while changes in quantum yield can provide insights into binding events or conformational changes.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocol for accurately measuring the fluorescence quantum yield of benzoxadiazole derivatives using the widely adopted relative method.[5][6][7] We will delve into the theoretical underpinnings, provide a step-by-step protocol, and discuss critical considerations to ensure data integrity and reproducibility.
Theoretical Foundation: The Relative Method for Quantum Yield Determination
The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6][7][8] While absolute methods using integrating spheres exist, the relative method is more common due to its accessibility, requiring standard laboratory spectrophotometers and spectrofluorometers.[5][8]
The relative method involves comparing the fluorescence of the unknown sample (the benzoxadiazole derivative) to a well-characterized fluorescence standard with a known quantum yield (Φst).[6][7][9] When the sample and standard are measured under identical conditions and have the same absorbance at the excitation wavelength, it's assumed they absorb the same number of photons.[6] The quantum yield of the unknown sample (Φx) can then be calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (ηx2 / ηst2) [6]
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity (the area under the emission curve).
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.
Experimental Workflow Overview
The process of measuring the relative fluorescence quantum yield can be broken down into several key stages, from initial preparation to final calculation.
Figure 1: Workflow for Relative Fluorescence Quantum Yield Measurement.
Detailed Protocol
This protocol outlines the steps for determining the fluorescence quantum yield of a benzoxadiazole derivative.
Part 1: Instrument Setup and Standard Selection
1.1. Instrument Qualification:
-
Ensure both the UV-Vis spectrophotometer and the spectrofluorometer are properly calibrated and functioning according to manufacturer specifications. The ASTM Standard Guide for Fluorescence provides a comprehensive reference for instrument qualification.[10]
-
The spectrofluorometer must be equipped with a corrected emission channel to account for the wavelength-dependent response of the detector.[5]
1.2. Selection of a Suitable Standard:
-
The choice of the reference standard is critical for accurate measurements.[11][12] The ideal standard should have an absorption profile that overlaps with the benzoxadiazole sample to allow excitation at the same wavelength.[13]
-
The emission spectrum of the standard should also be in a similar region to the sample to minimize wavelength-dependent instrument biases.[12]
-
The standard must have a well-documented and widely accepted quantum yield value.[11]
-
For benzoxadiazoles, which typically excite in the blue-green region and emit in the green-yellow region, common standards include:[14][15]
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) |
| Quinine Sulfate | 0.1 M H₂SO₄ | ~350 | ~450 | 0.58 |
| Fluorescein | 0.1 M NaOH | ~490 | ~520 | 0.95 |
| Rhodamine 6G | Ethanol | ~528 | ~550 | 0.95 |
-
Expert Insight: Quinine sulfate is a robust standard, but its excitation is in the UV. For NBD derivatives that absorb strongly around 460-480 nm, Fluorescein or Rhodamine 6G are often more suitable choices.[3][13]
Part 2: Sample and Standard Preparation
2.1. Solvent Purity:
-
Use high-purity, spectroscopy-grade solvents. The fluorescence of benzoxadiazoles can be highly sensitive to solvent polarity and purity.[2][5]
-
Always run a blank measurement of the solvent to check for fluorescent impurities before preparing your samples.[5]
2.2. Stock Solution Preparation:
-
Prepare concentrated stock solutions of both the benzoxadiazole sample and the chosen standard in the same solvent. If different solvents must be used, their refractive indices will need to be accounted for in the final calculation.[16]
2.3. Preparation of Dilution Series and the Inner Filter Effect:
-
A critical step is to prepare a series of dilutions for both the sample and the standard. This is not just for creating a calibration curve but is essential to mitigate the inner filter effect .[6][17][18]
-
Causality of the Inner Filter Effect: At high concentrations, the sample can reabsorb the excitation light (primary effect) or the emitted fluorescence (secondary effect), leading to an artificially low measured fluorescence intensity and an inaccurate quantum yield.[17][19][20][21]
-
Protocol: Prepare at least five dilutions of both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 in a standard 1 cm path length cuvette.[6][11][13] This "optically dilute" condition is crucial for a linear relationship between fluorescence intensity and concentration.[11]
Part 3: Spectroscopic Measurements
3.1. Absorbance Measurements:
-
Record the absorbance spectrum for each dilution of the benzoxadiazole sample and the standard.
-
Use the same cuvette for all measurements to minimize path length errors.
-
Record the absorbance value at the chosen excitation wavelength (λex) for each solution.
3.2. Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the corrected emission spectrum for each dilution of the sample and the standard.
-
Crucial: Maintain identical instrument settings (e.g., excitation and emission slit widths, integration time) for all measurements of both the sample and the standard to ensure comparability.[6][13]
Data Analysis and Calculation
4.1. Integration of Fluorescence Spectra:
-
For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software packages have a built-in function for this.
4.2. Plotting the Data:
-
Create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the benzoxadiazole sample and the standard.
-
The resulting plots should be linear, and the regression line should pass through the origin. A deviation from linearity, especially at higher absorbances, is a clear indication of inner filter effects.[6]
4.3. Calculating the Quantum Yield:
-
Determine the gradient (slope) of the linear fit for both the sample (Gradx) and the standard (Gradst).
-
The quantum yield of the benzoxadiazole sample (Φx) can then be calculated using the gradient-based version of the quantum yield equation:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2) [6]
-
If the same solvent is used for both the sample and the standard, the refractive index term (ηx2 / ηst2) cancels out and becomes 1.[16]
Trustworthiness and Self-Validation
-
Linearity Check: The linearity of the plot of integrated fluorescence intensity versus absorbance is a primary self-validation step. A high correlation coefficient (R² > 0.99) is expected.
-
Cross-Calibration of Standards: For the highest level of confidence, the protocol can be extended to include two different, well-characterized standards. The quantum yield of each standard can be measured relative to the other to ensure the experimental values align with the literature values within an acceptable error margin (typically ±10%).[7]
-
Error Propagation: A thorough analysis should consider the uncertainties in the absorbance measurements, the integrated intensities, and the literature value of the standard's quantum yield to report a final error margin for the measured Φx.
Conclusion
Accurate determination of the fluorescence quantum yield is fundamental to harnessing the full potential of benzoxadiazole-based probes in research and development. By carefully selecting a suitable standard, meticulously preparing samples to avoid inner filter effects, and employing a systematic measurement and analysis protocol, researchers can obtain reliable and reproducible quantum yield values. This enables a deeper understanding of the photophysical properties of these versatile fluorophores and facilitates their effective application in a wide range of scientific disciplines.
References
- Relative and absolute determination of fluorescence quantum yields of transparent samples - OPUS. (2020).
- What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? (2024).
- How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots - HORIBA. (n.d.).
- Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes. (2002). Photochemical & Photobiological Sciences.
- Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the - SPIE Digital Library. (n.d.).
- How to deal with inner filter effect in fluorescence experiments - Texas Christian University. (n.d.).
- Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PubMed Central. (n.d.).
- NBD-Ethylenediamine - Biotium. (n.d.).
- A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.).
- Relative Quantum Yield - Edinburgh Instruments. (n.d.).
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.).
- Fluorescence quantum yield measurement | JASCO Global. (2021).
- What is the inner filter effect in fluorescence spectroscopy quenching? - ResearchGate. (2014).
- NBDs | SCBT - Santa Cruz Biotechnology. (n.d.).
- Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. (2023). Liquid Crystals.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - NIH. (n.d.).
- Spectrum [NBD (Nitrobenzofurazan)] - AAT Bioquest. (2026).
- A practical guide to measuring and reporting photophysical data - RSC Publishing. (2025).
- Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification | Analytical Chemistry. (2023).
- Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide | NIST. (2010).
- Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)*. (2011). Pure and Applied Chemistry.
- Fluorescence Quantum Yields—Methods of Determination and Standards - ResearchGate. (n.d.).
- A Guide to Recording Fluorescence Quantum Yields - HORIBA. (n.d.).
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- 1. Photophysical study of 5-substituted benzofurazan compounds as fluorogenic probes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. scbt.com [scbt.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
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- 7. static.horiba.com [static.horiba.com]
- 8. jasco-global.com [jasco-global.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recommendations for Fluorescence Instrument Qualification: The New ASTM Standard Guide | NIST [nist.gov]
- 11. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 12. publications.iupac.org [publications.iupac.org]
- 13. iss.com [iss.com]
- 14. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]
- 16. edinst.com [edinst.com]
- 17. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
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Application Notes and Protocols for the Incorporation of Benzoxadiazoles into Conjugated Polymer Systems
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Role of Benzoxadiazole in Conjugated Polymers
The 2,1,3-benzoxadiazole moiety, and its close sulfur analogue 2,1,3-benzothiadiazole, have emerged as pivotal electron-accepting building blocks in the design of donor-acceptor (D-A) conjugated polymers.[1] Their inherent electron-deficient nature, when strategically placed within a π-conjugated backbone, allows for profound modulation of the polymer's optoelectronic properties. This intramolecular charge transfer (ICT) between the electron-rich donor units and the benzoxadiazole acceptor unit effectively lowers the polymer's band gap, red-shifting both absorption and emission spectra.[2] This tunability is paramount for applications in organic electronics, including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and chemosensors.
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and critical considerations for successfully incorporating benzoxadiazole units into conjugated polymer systems. We will delve into the synthesis of the key monomer, explore the nuances of the most prevalent polymerization techniques, and provide robust protocols for purification and characterization.
Part 1: Monomer Synthesis - The Foundation of a High-Performance Polymer
The quality and purity of the monomers are critical for achieving high molecular weight and defect-free polymers. The most common benzoxadiazole-based monomer for polymerization is 4,7-dibromo-2,1,3-benzoxadiazole.
Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzoxadiazole
This two-step protocol starts from the commercially available 2-nitroaniline.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
Reaction Scheme:
-
2-nitroaniline is cyclized in the presence of sodium hypochlorite and a phase-transfer catalyst to yield 2,1,3-benzoxadiazole-1-oxide.[3]
-
-
Materials:
-
2-nitroaniline (9.0 g, 6.5 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.3 g, 1.1 mmol)
-
Diethyl ether (60 mL)
-
Potassium hydroxide (KOH) solution (7 mL, 50% w/w)
-
Sodium hypochlorite (NaOCl) solution (130 mL, >10% active chlorine)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
In a 500 mL flask, combine 2-nitroaniline, TBAB, diethyl ether, and the KOH solution.
-
Stir the mixture vigorously at room temperature.
-
Slowly add the sodium hypochlorite solution dropwise to the mixture.
-
Continue stirring at room temperature for 7 hours.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine all organic layers and evaporate the solvent under reduced pressure to obtain the yellow solid product. This product is often used in the next step without further purification.
-
Step 2: Synthesis of 4,7-dibromo-2,1,3-benzoxadiazole
-
Reaction Scheme:
-
The N-oxide is reduced to 2,1,3-benzoxadiazole, which is then brominated at the 4 and 7 positions.[3]
-
-
Materials:
-
2,1,3-Benzoxadiazole-1-oxide (from Step 1)
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Iron powder (Fe)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Reduction: In a flask, dissolve the crude 2,1,3-benzoxadiazole-1-oxide (approx. 13 mmol) and triphenylphosphine (4.0 g, 15 mmol) in 150 mL of toluene. Reflux the mixture for 3 hours. After cooling, filter the mixture and evaporate the solvent to obtain crude 2,1,3-benzoxadiazole. This can be purified by column chromatography on silica gel using dichloromethane as the eluent.
-
Bromination: In a round-bottom flask, combine the purified 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol). Heat the mixture to 100°C.
-
Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.
-
After the addition is complete, reflux the reaction for an additional 3 hours.
-
Cool the reaction mixture and dissolve the resulting solid in 40 mL of dichloromethane.
-
Wash the organic solution with 40 mL of brine, followed by four washes with 30 mL of saturated sodium bicarbonate solution, three washes with 30 mL of brine, and a final wash with 30 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to yield 4,7-dibromo-2,1,3-benzoxadiazole as a solid.
-
Part 2: Polymerization Methodologies
The choice of polymerization method is crucial and depends on factors such as monomer availability, desired polymer properties, and tolerance to functional groups. Stille, Suzuki, and Direct Arylation Polymerization (DArP) are the most common and effective methods.
Workflow Overview
Caption: General workflow for synthesizing benzoxadiazole-containing conjugated polymers.
Protocol 2: Stille Polycondensation
The Stille coupling is highly versatile due to its tolerance of a wide range of functional groups.[1] It involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.
-
Rationale for Reagent Selection:
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and relatively air-stable Pd(0) source.
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is an electron-rich and bulky ligand that promotes the catalytic cycle.
-
Solvent: Toluene is a good solvent for many conjugated polymers and allows for higher reaction temperatures.
-
-
Materials:
-
4,7-dibromo-2,1,3-benzoxadiazole (1.0 mmol)
-
Distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 mmol)
-
Pd₂(dba)₃ (0.015 mmol)
-
P(o-tol)₃ (0.070 mmol)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the dibromo-benzoxadiazole monomer, the distannylated co-monomer, Pd₂(dba)₃, and P(o-tol)₃ in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110°C and stir for 48 hours.
-
After cooling to room temperature, add a few drops of bromobenzene to end-cap the polymer chains and stir for another 2 hours.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the polymer by filtration.
-
Protocol 3: Suzuki Polycondensation
Suzuki coupling, which uses more environmentally benign organoboron reagents, is another powerful tool for C-C bond formation.
-
Rationale for Reagent Selection:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for Suzuki reactions.
-
Base: An aqueous solution of potassium carbonate (K₂CO₃) or cesium fluoride (CsF) is commonly used to activate the boronic ester.
-
Phase-Transfer Catalyst: Aliquat 336 can be added to facilitate the reaction between the organic and aqueous phases, often leading to higher molecular weights.[4]
-
-
Materials:
-
4,7-dibromo-2,1,3-benzoxadiazole (1.0 mmol)
-
Diboronic ester co-monomer (e.g., 9,9-dioctylfluorene-2,7-bis(pinacolato boronic ester)) (1.0 mmol)
-
Pd(PPh₃)₄ (0.02 g, ~0.017 mmol)
-
Aliquat 336 (optional, 2-3 drops)
-
Toluene (12 mL)
-
2 M Potassium carbonate solution (8 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the dibromo-benzoxadiazole, the diboronic ester co-monomer, and Pd(PPh₃)₄ under an inert atmosphere.
-
Add toluene, the aqueous potassium carbonate solution, and Aliquat 336 (if used).
-
Degas the biphasic mixture by bubbling with argon for 30 minutes.
-
Heat the mixture to 90-95°C with vigorous stirring for 48-72 hours.
-
After cooling, add a solution of phenylboronic acid in toluene to end-cap the polymer chains and stir for 2 hours.
-
Separate the organic layer, wash with water and brine, and then precipitate the polymer into methanol.
-
Collect the polymer by filtration.
-
Protocol 4: Direct Arylation Polymerization (DArP)
DArP is an increasingly popular "green" alternative that avoids the synthesis of organometallic monomers by forming C-C bonds through C-H activation.[5][6]
-
Rationale for Reagent Selection:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common palladium source.
-
Ligand: Bulky, electron-rich phosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or cataCXium A are effective.
-
Base: Potassium carbonate (K₂CO₃) is a common inorganic base.
-
Additive: Pivalic acid (PivOH) is often crucial as it is believed to facilitate the C-H activation step via a concerted metalation-deprotonation (CMD) pathway.[7][8][9]
-
-
Materials:
-
4,7-dibromo-2,1,3-benzoxadiazole (1.0 mmol)
-
C-H active co-monomer (e.g., thiophene) (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
P(tBu)₃ (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Pivalic acid (PivOH) (0.3 mmol)
-
Anhydrous solvent (e.g., dimethylacetamide (DMAc) or toluene) (5 mL)
-
-
Procedure:
-
In a glovebox, charge a reaction vial with the dibromo-benzoxadiazole, the C-H active co-monomer, Pd(OAc)₂, the phosphine ligand, K₂CO₃, and PivOH.
-
Add the anhydrous solvent and seal the vial.
-
Heat the reaction mixture to 120-140°C for 24-48 hours.
-
After cooling, dissolve the mixture in a suitable solvent like chloroform and filter through a pad of celite to remove inorganic salts.
-
Precipitate the polymer into methanol.
-
Collect the polymer by filtration.
-
Part 3: Purification and Characterization
Thorough purification is essential to remove residual catalyst and low molecular weight oligomers, which can be detrimental to device performance.
Protocol 5: Polymer Purification
A combination of precipitation and Soxhlet extraction is a robust method for purifying conjugated polymers.
-
Step 1: Reprecipitation
-
Dissolve the crude polymer in a minimal amount of a good solvent (e.g., chloroform, toluene, or chlorobenzene).
-
Slowly add this solution to a large volume of a non-solvent (e.g., methanol, acetone, or hexane) under vigorous stirring.[][11]
-
Allow the mixture to stir for several hours to ensure complete precipitation.
-
Collect the precipitated polymer by filtration and dry under vacuum.
-
-
Step 2: Soxhlet Extraction
-
Place the dried, precipitated polymer in a cellulose extraction thimble.
-
Sequentially extract the polymer with a series of solvents in a Soxhlet apparatus.[12][13][14][15][16] A typical sequence is:
-
Methanol (24h): To remove any remaining inorganic salts and very small polar oligomers.
-
Acetone (24h): To remove slightly larger oligomers.
-
Hexane (24h): To remove non-polar, low molecular weight fractions.
-
Chloroform or Toluene (24h): To extract the desired polymer fraction.
-
-
Collect the final solvent fraction containing the purified polymer.
-
Precipitate the polymer from this fraction into methanol and collect by filtration.
-
Dry the final polymer product under high vacuum for at least 24 hours.
-
Characterization Techniques
A suite of analytical techniques is used to confirm the structure and properties of the synthesized polymers.
| Technique | Information Obtained | Typical Observations for Benzoxadiazole Polymers |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). | Mₙ typically in the range of 10-100 kDa with PDI between 1.5 and 3.0, depending on the polymerization method. |
| Nuclear Magnetic Resonance (NMR) | Confirmation of the polymer structure and purity. | Aromatic protons of the benzoxadiazole unit typically appear around 7.5-8.0 ppm in ¹H NMR. |
| UV-Vis Spectroscopy | Absorption properties, optical band gap (E₉ᵒᵖᵗ). | Broad absorption bands in the visible region (400-600 nm) due to ICT. |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, electrochemical band gap (E₉ᵉᶜ). | Reversible or quasi-reversible oxidation and reduction waves. HOMO levels are typically around -5.2 to -5.6 eV. |
| Thermogravimetric Analysis (TGA) | Thermal stability. | High decomposition temperatures (>300 °C), indicating good thermal stability. |
Part 4: Comparative Analysis and Troubleshooting
The choice of polymerization method significantly impacts the final polymer properties.
Comparative Data of Polymer Properties
| Polymerization Method | Typical Mₙ (kDa) | Typical PDI | Advantages | Disadvantages |
| Stille Coupling | 15 - 80 | 2.0 - 3.5 | High functional group tolerance; reliable for a wide range of monomers. | Toxicity of organotin reagents and byproducts. |
| Suzuki Coupling | 10 - 60 | 1.8 - 3.0 | Low toxicity of boron reagents; often more stable monomers. | Can be sensitive to the choice of base and reaction conditions. |
| Direct Arylation (DArP) | 5 - 50 | 1.5 - 2.5 | Atom-economical ("green"); avoids pre-functionalization of monomers. | Can suffer from side reactions like homocoupling and β-branching if not optimized. |
Note: The values presented are typical ranges and can vary significantly based on the specific co-monomer, reaction conditions, and purification methods.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Impure monomers or solvents.- Incorrect stoichiometry.- Inefficient catalyst activity.- Premature precipitation of the polymer. | - Rigorously purify all monomers and solvents.- Ensure a 1:1 stoichiometry of comonomers.- Use a fresh, active catalyst and appropriate ligands.- Choose a solvent in which the polymer remains soluble throughout the reaction. |
| Broad Polydispersity (PDI) | - Side reactions.- Inconsistent initiation or termination.- Inefficient stirring. | - Optimize reaction conditions (temperature, time) to minimize side reactions.- Use end-capping agents to control chain growth.- Ensure vigorous and efficient stirring, especially as viscosity increases. |
| Difficult Catalyst Removal | - Strong coordination of palladium to the polymer backbone. | - Use metal scavenging agents during workup.- Perform multiple precipitations and thorough Soxhlet extraction.- Consider filtration through a short plug of silica gel. |
| Cross-linking in DArP | - Activation of unintended C-H bonds (β-branching). | - Carefully select monomers with distinct C-H bond acidities.- Optimize the catalyst system (ligand, base, additive) and reaction temperature to favor the desired C-H activation. |
Conclusion
The incorporation of benzoxadiazole units into conjugated polymers offers a powerful strategy for tuning their optoelectronic properties for a range of applications. Success in this field hinges on a solid understanding of monomer synthesis, the careful selection and optimization of the polymerization methodology, and rigorous purification and characterization. By following the detailed protocols and considering the insights provided in this guide, researchers can confidently synthesize high-performance benzoxadiazole-based conjugated polymers and advance the development of next-generation organic electronic devices.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Benzothiadiazole-Based Polymers via Stille Coupling. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Fluorene-Based Polymers Utilizing 4-Bromophenylacetonitrile. BenchChem.
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
- Lafrance, M., & Fagnou, K. (2006). Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design. Journal of the American Chemical Society.
- Leclerc, M., et al. (2016). Direct (Hetero)arylation Polymerization: Trends and Perspectives. Journal of the American Chemical Society.
- Luscombe, C. K. (2013). Direct (Hetero)Arylation: A New Tool for Polymer Chemists. Accounts of Chemical Research.
- McCullough, R. D., & Thompson, B. C. (2017).
- Polymer Chemistry. (n.d.). Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP). Royal Society of Chemistry.
- Pardo, L. M., et al. (2015). Pd/pivalic acid mediated direct arylation of 2-pyrones and related heterocycles. European Journal of Organic Chemistry.
- Royal Society of Chemistry. (n.d.).
- S. A. Jenekhe, et al. (2013). Donor–Acceptor Alternating Copolymers.
- Sommer, M., et al. (2016).
- Thompson, B. C., et al. (2015). Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene)
- Trost, B. M., & Zhang, T. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism.
- Usta, H., & Facchetti, A. (2020). Unraveling the Solution-State Supramolecular Structures of Donor-Acceptor Polymers and their Influence on Solid-State Morphology and Charge-Transport Properties.
- Various Authors. (n.d.). How do I purify a polymer precipitate?.
- Various Authors. (n.d.). WO2008063731A2 - Purification methods and purified conjugated polymers.
- Various Authors. (n.d.). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Chalmers ODR.
- Various Authors. (n.d.). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. Records Collections.
- Various Authors. (n.d.).
- Various Authors. (n.d.). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
- Various Authors. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers.
- Various Authors. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study.
- Various Authors. (n.d.). Soxhlet Extraction Process | PDF | Mill (Grinding). Scribd.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Suzuki Coupling Powerhouse: Fluorene Boronic Esters in Synthesis.
- Various Authors. (n.d.). SOXHLET EXTRACTION with Dr. Mark Niemczyk, Ph.D.. YouTube.
- Various Authors. (n.d.). Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers.
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Various Authors. (n.d.).
- Various Authors. (n.d.). The Stille coupling polymerization conditions and the resulting polymer molecular weights of P1 a.
- Various Authors. (n.d.).
- Various Authors. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Various Authors. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry.
- Various Authors. (n.d.). Synthesis and application of poly(fluorene-alt-naphthalene diimide) as an n-type polymer for all-polymer solar cells.
- Various Authors. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Various Authors. (n.d.). Developing Ligands for Palladium(II)
- Various Authors. (n.d.). 1 Precision and Purity of Conjugated Polymers – To be Ensured Before Processing. Wiley-VCH.
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- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
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- 16. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol
Welcome to the technical support guide for the synthesis of 2,1,3-Benzoxadiazol-5-ylmethanol. This document is designed for researchers, medicinal chemists, and drug development professionals actively working with benzoxadiazole derivatives. Our goal is to provide field-proven insights and robust protocols to help you overcome common synthetic challenges and optimize your reaction yields.
Section 1: Synthesis Overview & Strategy
The synthesis of this compound is most efficiently achieved via the reduction of a carbonyl functional group at the 5-position of the benzoxadiazole core. The two most common and reliable precursors are 2,1,3-Benzoxadiazole-5-carbaldehyde and 2,1,3-Benzoxadiazole-5-carboxylic acid . The choice of precursor dictates the necessary reducing agent and reaction conditions.
The general synthetic logic is illustrated below:
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigating the following points is the most effective troubleshooting approach.
Causality & Solutions:
-
Purity of Starting Material: The purity of your precursor aldehyde or carboxylic acid is critical. Impurities can interfere with the reaction or complicate purification.
-
Action: Confirm the purity of your starting material by NMR or melting point analysis before starting the reaction. If necessary, purify the precursor by recrystallization or column chromatography.
-
-
Reagent Quality & Stoichiometry: Hydride reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) can degrade upon exposure to moisture.
-
Action (Route A - NaBH₄): Use a freshly opened bottle of NaBH₄. While a slight excess (1.5-2.0 eq.) is common, a large excess can lead to side reactions or difficult quenching.
-
Action (Route B - LiAlH₄): LiAlH₄ is extremely moisture-sensitive.[1] Use anhydrous solvents (THF, ether) and perform the reaction under an inert atmosphere (Nitrogen or Argon). An excess of LiAlH₄ (2.0-3.0 eq.) is necessary because the first equivalent is consumed in an acid-base reaction with the carboxylic acid's acidic proton.[1]
-
-
Incomplete Reaction: The reaction may not be running to completion.
-
Action: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC).[2] A properly set up TLC plate should have three lanes: starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (Rxn).[3] The reaction is complete only when the starting material spot has completely vanished from the 'Rxn' lane. If the reaction stalls, consider increasing the temperature (for LiAlH₄) or adding another portion of the reducing agent.
-
-
Suboptimal Temperature Control:
-
Action (Route A - NaBH₄): The initial addition of NaBH₄ to the aldehyde solution should be done at 0°C to control the initial exothermic reaction. The reaction can then be allowed to slowly warm to room temperature.[4]
-
Action (Route B - LiAlH₄): The initial addition of the carboxylic acid solution to the LiAlH₄ suspension should be performed at 0°C. After the initial addition, the reaction may require heating (reflux) to proceed to completion.
-
-
Losses During Work-up/Purification: The product may be lost during the aqueous quench, extraction, or final purification.
-
Action: Ensure the pH is adjusted correctly during work-up. For LiAlH₄ reactions, the Fieser work-up is a reliable method to produce a granular, easily filterable solid. For extractions, use the appropriate solvent and perform at least three extractions to ensure complete recovery of the product from the aqueous layer.[4]
-
Caption: Troubleshooting flowchart for diagnosing low reaction yield.
Q2: I am observing an unexpected spot on my TLC. How can I identify and minimize this side product?
A2: Side product formation usually arises from over-reduction or incomplete reduction.
-
If using Route A (Aldehyde Reduction): The primary side product is often unreacted starting material due to insufficient NaBH₄ or short reaction time. Over-reduction to the 5-methyl group is highly unlikely with NaBH₄.
-
Identification: The starting aldehyde will have a higher Rf value on a silica TLC plate than the more polar product alcohol.
-
Minimization: Ensure the reaction goes to completion by monitoring with TLC and add a small additional amount of NaBH₄ if necessary.
-
-
If using Route B (Carboxylic Acid Reduction): The mechanism of LiAlH₄ reduction proceeds through an intermediate aldehyde.[5] If the reaction is incomplete, this aldehyde may be present as a side product.
-
Identification: The intermediate aldehyde will have a higher Rf than the final alcohol product but a lower Rf than the starting carboxylic acid (which often streaks on TLC unless an acidic modifier is used in the eluent).[6]
-
Minimization: Ensure sufficient LiAlH₄ is used and that the reaction is allowed to proceed for an adequate amount of time, often with heating, to ensure full reduction to the alcohol.
-
Q3: I'm having difficulty purifying the final product by column chromatography.
A3: Purification challenges often relate to choosing the correct solvent system or improper column packing.
-
Problem: Product won't elute or elutes too slowly.
-
Cause: The solvent system (mobile phase) is not polar enough.
-
Solution: Increase the polarity of your eluent. For example, if you are using 80:20 Hexane:Ethyl Acetate, try moving to 70:30 or 60:40. Develop your gradient by first finding a solvent system that gives your product an Rf of ~0.3 on a TLC plate.[3]
-
-
Problem: Product co-elutes with an impurity.
-
Cause: The solvent system is too polar, or the chosen solvents do not provide adequate separation.
-
Solution: Decrease the polarity of the eluent to increase the separation between spots on the column.[7] You can also try a different solvent system altogether, for example, switching from Hexane/Ethyl Acetate to Dichloromethane/Methanol, which offers different selectivity.
-
-
General Best Practices:
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel and loading this powder onto the column ("dry loading") often results in better separation than loading a concentrated liquid solution ("wet loading").[8]
-
Column Dimensions: Use a column with a diameter-to-height ratio appropriate for the amount of material being separated. A taller, thinner column generally provides better separation for difficult mixtures.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which precursor is better for the synthesis: 2,1,3-Benzoxadiazole-5-carbaldehyde or the corresponding carboxylic acid?
A: Both routes are viable, but they offer different advantages and disadvantages. The choice often depends on reagent availability, safety considerations, and scale.
| Feature | Route A: Aldehyde Reduction | Route B: Carboxylic Acid Reduction |
| Precursor | 2,1,3-Benzoxadiazole-5-carbaldehyde | 2,1,3-Benzoxadiazole-5-carboxylic acid |
| Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Conditions | Mild (0°C to RT), alcoholic solvents | Harsher (0°C to reflux), anhydrous THF |
| Pros | Safer reagent, easier work-up, high selectivity for aldehydes.[9] | Precursor acid may be more stable/accessible. |
| Cons | Aldehyde precursor can be prone to oxidation. | LiAlH₄ is pyrophoric and requires strict anhydrous/inert conditions; work-up is more complex.[10] |
| Recommendation | Preferred for most lab-scale applications due to operational simplicity and safety. | Suitable for when the carboxylic acid is the only available starting material. |
Q: How do I properly set up and monitor the reaction via TLC?
A: Proper reaction monitoring is key to achieving high yields.
-
TLC Plate Setup: Before starting the reaction, prepare a TLC plate. Using a pencil, draw a baseline ~1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction).[2]
-
Spotting:
-
Dissolve a tiny amount of your starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot this solution on the "SM" and "C" lanes.
-
Once the reaction has started, use a capillary tube to take a tiny aliquot from the reaction mixture. Spot this on the "R" and "C" lanes (directly on top of the SM spot).
-
-
Elution: Place the TLC plate in a chamber containing an appropriate eluent (e.g., 7:3 Hexane:Ethyl Acetate). The solvent level must be below your baseline. Let the solvent run until it is ~1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots, typically under a UV lamp (254 nm), as the benzoxadiazole ring is UV active.
-
Interpretation: The starting material spot in the "R" lane will diminish over time, and a new, more polar (lower Rf) spot corresponding to the alcohol product will appear. The reaction is complete when the SM spot is no longer visible in the "R" lane.[2]
Section 4: Detailed Experimental Protocols
Protocol A: Reduction of 2,1,3-Benzoxadiazole-5-carbaldehyde using NaBH₄
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2,1,3-Benzoxadiazole-5-carbaldehyde (1.0 eq.). Dissolve it in methanol (or 95% ethanol) to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0°C.
-
Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes. Control the addition rate to keep the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (target pH ~7). Be cautious as hydrogen gas will be evolved.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield pure this compound.
Protocol B: Reduction of 2,1,3-Benzoxadiazole-5-carboxylic acid using LiAlH₄
SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Setup: In a dry, three-necked flask equipped with a stir bar, reflux condenser, and N₂ inlet, suspend LiAlH₄ (2.5 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice-water bath.
-
Addition of Acid: Dissolve 2,1,3-Benzoxadiazole-5-carboxylic acid (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. Vigorous gas evolution (H₂) will occur.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-6 hours. Monitor the reaction's completion by TLC (after carefully quenching an aliquot with Rochelle's salt solution).
-
Quenching (Fieser Work-up): Cool the reaction mixture to 0°C. Sequentially and very slowly add the following:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water. Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Work-up: Filter the granular solid through a pad of Celite, washing the solid thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol A.
References
-
Kaminski, Z. J., Paneth, P., & Rudzinki, J. (1998). A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. The Journal of Organic Chemistry, 63(13), 4248–4255. Available at: [Link]
-
Das, S. et al. (2016). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 6(9), 5738–5742. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Available at: [Link]
-
Chemistry LibreTexts. (2021). 5.3: TLC Uses. Available at: [Link]
-
Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids to Alcohols. Available at: [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to: Monitor by TLC. Available at: [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link]
-
Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Available at: [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Enhancing the Quantum Efficiency of Benzoxadiazole Fluorophores
Welcome to the technical support center for benzoxadiazole fluorophores. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the performance of these versatile fluorescent probes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving fluorescence quantum yield.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for my benzoxadiazole fluorophore?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is crucial for applications requiring bright fluorescent probes, such as in bioimaging and sensing, as it directly correlates with the intensity of the fluorescence signal. For instance, substances with high quantum yields, like rhodamines, exhibit very bright emissions, but even a quantum yield of 0.10 is considered usefully fluorescent.[3]
Q2: I've synthesized a new benzoxadiazole derivative, but its quantum yield is disappointingly low. What are the most common factors that could be at play?
A2: Several factors can contribute to a low quantum yield in benzoxadiazole fluorophores. These can be broadly categorized into intrinsic molecular properties and extrinsic environmental factors.
-
Molecular Structure: The inherent structure of your fluorophore is a primary determinant. The presence of flexible or rotatable bonds can lead to non-radiative decay pathways, quenching fluorescence. This is sometimes referred to as the "loose bolt" effect, where molecular vibrations dissipate energy as heat rather than light.[4] Additionally, the electronic properties of substituents on the benzoxadiazole core are critical. Electron-withdrawing groups, such as nitro groups, can decrease fluorescence, while electron-donating groups, like amino groups, tend to increase it.[5]
-
Solvent Polarity: Benzoxadiazole fluorophores often exhibit strong solvatochromism, meaning their photophysical properties are highly dependent on the polarity of the solvent.[6][7] This is due to their intramolecular charge transfer (ICT) character.[6][8][9] In some cases, increasing solvent polarity can stabilize the ICT state, which may lead to a decrease in quantum yield due to enhanced non-radiative decay. Conversely, in other systems, aggregation in certain solvents can suppress ICT and increase the quantum yield.[7]
-
Aggregation-Caused Quenching (ACQ): At high concentrations, many fluorophores, including some benzoxadiazole derivatives, can form non-fluorescent aggregates, a phenomenon known as aggregation-caused quenching (ACQ). This is a common cause of unexpectedly low quantum yields in concentrated solutions.[10]
-
Temperature and pH: Temperature can influence the rate of non-radiative decay processes, with higher temperatures often leading to lower quantum yields. The pH of the solution can also play a role, especially if the fluorophore has acidic or basic functional groups that can be protonated or deprotonated, altering its electronic structure.[5]
Q3: How can I strategically modify the molecular structure of my benzoxadiazole fluorophore to enhance its quantum yield?
A3: A key strategy for improving the quantum yield of benzoxadiazole fluorophores is to rigidify the molecular structure. By reducing the conformational flexibility, you can minimize non-radiative decay pathways.[11] This can be achieved by introducing bulky side groups or by creating a more planar and rigid π-conjugated system.
Another effective approach is to tune the donor-acceptor properties of the molecule. Benzoxadiazoles are electron-accepting moieties. By attaching strong electron-donating groups, you can enhance the intramolecular charge transfer, which can, in some cases, lead to higher quantum yields, especially when combined with a rigid structure.[12]
Furthermore, exploring derivatives that exhibit Aggregation-Induced Emission (AIE) can be a powerful strategy.[13][14][15][16] AIE-active fluorophores are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation due to the restriction of intramolecular rotations in the aggregated state.
Troubleshooting Guide: Low Quantum Yield
This section provides a systematic approach to diagnosing and resolving issues related to low quantum yield in your experiments with benzoxadiazole fluorophores.
Problem 1: My benzoxadiazole derivative shows very weak or no fluorescence in solution.
| Probable Cause | Suggested Solution |
| Impure Sample | Impurities can act as quenchers, significantly reducing the fluorescence signal. Purify your compound using appropriate techniques such as column chromatography or recrystallization and confirm its purity using NMR, mass spectrometry, and elemental analysis.[10] |
| Inappropriate Solvent | The fluorescence of benzoxadiazole derivatives is highly sensitive to the solvent environment.[6][7] Perform a solvatochromism study by measuring the fluorescence in a range of solvents with varying polarities (e.g., heptane, toluene, chloroform, THF, acetone, acetonitrile, DMF).[6][7] You may find that your compound is highly fluorescent in a nonpolar solvent but quenched in a polar one, or vice versa. |
| Concentration Effects (ACQ) | Your solution might be too concentrated, leading to aggregation-caused quenching. Prepare a dilution series of your sample and measure the fluorescence at each concentration. If the quantum yield increases upon dilution, ACQ is likely the issue. For your experiments, use a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[2] |
| Incorrect Instrument Settings | Ensure you are using the optimal excitation wavelength for your fluorophore and that the emission is being detected across the correct wavelength range. Check that the detector gain and slit widths are appropriately set for your sample's brightness.[10] |
Problem 2: The quantum yield of my benzoxadiazole fluorophore is significantly lower than expected based on literature values for similar compounds.
| Probable Cause | Suggested Solution |
| Subtle Structural Differences | Even minor changes in molecular structure, such as the position of a substituent or the nature of a linking group, can have a profound impact on the quantum yield.[4] Carefully compare the structure of your compound with those reported in the literature to identify any differences that might explain the discrepancy. |
| Environmental Sensitivity | The published quantum yield may have been measured in a different solvent or under different temperature or pH conditions. Re-measure the quantum yield of your compound under the exact conditions reported in the literature for a fair comparison. |
| Inaccurate Quantum Yield Measurement | The comparative method for measuring quantum yield is sensitive to several experimental parameters. Ensure that the absorbance of your sample and the standard are in the linear range (typically < 0.1).[2] Use a well-characterized quantum yield standard with a known and stable quantum yield, such as quinine sulfate in 0.1 M perchloric acid (Φ = 0.60).[3] It is also crucial that the sample and standard are measured in the same solvent if possible to eliminate the need for refractive index corrections.[1] |
Workflow for Troubleshooting Low Quantum Yield
Caption: A systematic workflow for troubleshooting low quantum yield in benzoxadiazole fluorophores.
Experimental Protocols
Protocol 1: Synthesis of a Generic D-π-A-π-D Benzoxadiazole Fluorophore
This protocol provides a general synthetic route for a D-π-A-π-D type benzoxadiazole fluorophore, based on a Sonogashira coupling reaction.[8]
Step 1: Synthesis of 2,1,3-Benzoxadiazole (7)
-
To a solution of 2,1,3-benzoxadiazole-1-oxide (6) (1.7 g, 13 mmol) in toluene (150 mL), add triphenylphosphine (4.0 g, 15 mmol).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter to remove any solids.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford 2,1,3-benzoxadiazole (7) as a yellow solid.[6]
Step 2: Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8)
-
Combine 2,1,3-benzoxadiazole (7) (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask.
-
Heat the mixture to 100°C and add bromine (1.2 mL, 23.4 mmol) dropwise.
-
Continue heating for 2 hours.
-
Cool the reaction mixture and treat with a saturated solution of sodium bisulfite.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol.
Step 3: Sonogashira Coupling to Synthesize the Final Fluorophore (9a-d)
-
In a three-neck round-bottom flask, mix 4,7-dibromo-2,1,3-benzoxadiazole (8) (0.190 g, 0.68 mmol), dry triethylamine (45 mL), bis(triphenylphosphine)palladium(II) dichloride (0.022 g, 0.03 mmol), and triphenylphosphine (0.080 g, 0.30 mmol).[7]
-
Heat the mixture to 55°C and add copper(I) iodide (0.030 g, 16 mmol).[7]
-
Slowly add a solution of the desired terminal aryl acetylene (5a-d) (1.47 mmol) in dry triethylamine (15 mL) dropwise.[7]
-
Reflux the reaction mixture for 2 hours, monitoring the progress by TLC.[7]
-
After completion, cool the mixture, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a benzoxadiazole derivative using a standard of known quantum yield.[2]
Materials:
-
Calibrated spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Your benzoxadiazole sample
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M perchloric acid, Φ = 0.60)[3]
-
Spectroscopic grade solvent
Procedure:
-
Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2]
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Using the spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring to use the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.[1]
-
Integrate the area under the fluorescence emission curve for each measurement.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the quantum yield of your sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions, respectively. (If the same solvent is used, this term becomes 1).[1]
-
Data Summary: Photophysical Properties of Representative Benzoxadiazole Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| 9a | Heptane | - | - | 0.27 | [7] |
| 9a | Acetone | - | - | 0.71 | [7] |
| 9a-d | Chloroform | 419 | 494-498 | ~0.5 | [6][8][9] |
| NBD derivative | Aqueous buffer | - | - | ~0.002 | [3] |
| NBD derivative (bound to albumin) | - | - | - | ~0.4 | [3] |
Molecular Design Strategies for Enhanced Quantum Yield
The following diagram illustrates key molecular design strategies to improve the quantum efficiency of benzoxadiazole fluorophores.
Caption: Key molecular design strategies to enhance the quantum yield of benzoxadiazole fluorophores.
References
-
Wikipedia. Quantum yield. [Link]
-
Reddit. What are some factors that can affect the quantum yield brightness of a fluorophore?. (2023-09-22). [Link]
-
Frontiers in Chemistry. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020-05-12). [Link]
-
National Institutes of Health. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020-05-12). [Link]
-
ResearchGate. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020-05-12). [Link]
-
PubMed. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. (2020-05-12). [Link]
-
National Institutes of Health. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]
-
ResearchGate. Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Synthesis of New Benzoxadiazole compounds Derived from ethyl-4- (7- nitro-2. (2025-05-13). [Link]
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Royal Society of Chemistry. Generation of bright monomeric red fluorescent proteins via computational design of enhanced chromophore packing. (2022-01-11). [Link]
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National Institutes of Health. Benzoxazole derivatives: design, synthesis and biological evaluation. (2018-08-12). [Link]
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ACS Publications. Strategies for the Molecular Design of Donor–Acceptor-type Fluorescent Emitters for Efficient Deep Blue Organic Light Emitting Diodes. [Link]
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Taylor & Francis Online. Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. (2023-04-26). [Link]
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Edinburgh Instruments. Relative Quantum Yield. [Link]
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MDPI. Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. (2021-06-23). [Link]
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National Institutes of Health. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. (2022-12-23). [Link]
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University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields. [Link]
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ResearchGate. Molecular design strategy and chemical structures of the emitters. [Link]
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PubMed. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015-06-16). [Link]
-
ACS Publications. Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor−π–Acceptor Dyads with Varied Bridge Lengths in Polar Solvents. (2022-06-23). [Link]
-
Royal Society of Chemistry. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. [Link]
-
PubMed. Aggregation-induced Emission on Benzothiadiazole Dyads With Large Third-Order Optical Nonlinearity. (2013-08-14). [Link]
-
MDPI. Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE), Solvatochromic and Different Mechanoresponsive Fluorescence Characteristics. (2022-07-25). [Link]
-
ACS Publications. Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. (2012-01-11). [Link]
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National Institutes of Health. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. [Link]
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Royal Society of Chemistry. Synthesis, characterization, aggregation-induced emission, solvatochromism and mechanochromism of fluorinated benzothiadiazole bonded to tetraphenylethenes. [Link]
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Troubleshooting low fluorescence signal in benzoxadiazole labeling experiments
Welcome to the technical support center for benzoxadiazole labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges associated with achieving a robust fluorescence signal using benzoxadiazole dyes like NBD, SBD, and DBD. Here, we move beyond simple protocols to explain the underlying chemical and photophysical principles, empowering you to make informed decisions and optimize your experiments for success.
Troubleshooting Guide: Diagnosing Low Fluorescence Signal
Low fluorescence is a common yet multifaceted issue in labeling experiments. The following guide provides a systematic approach to identify and resolve the root cause of a weak signal.
Interactive Troubleshooting Workflow
This workflow will guide you through a series of checkpoints to diagnose the issue. Start at the "Low Fluorescence Signal" node and follow the path that best describes your situation.
Technical Support Center: Enhancing the Photostability of 2,1,3-Benzoxadiazole (BOD) Probes
Welcome to the technical support guide for 2,1,3-Benzoxadiazole (BOD) fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals who utilize the unique solvatochromic and fluorescent properties of the BOD scaffold. As powerful as these probes are for interrogating biological systems, their utility can sometimes be limited by photobleaching—the irreversible loss of fluorescence upon exposure to light.
This guide provides in-depth, field-proven insights into the mechanisms of photobleaching and presents actionable strategies to enhance the photostability of your BOD probes, ensuring you can acquire robust, high-quality data. We will move beyond simple protocols to explain the scientific rationale behind each recommendation, empowering you to troubleshoot effectively and optimize your experimental design.
Troubleshooting Guide: Common Photostability Issues
This section addresses specific problems you might encounter during your experiments in a practical question-and-answer format.
Question 1: My BOD-labeled sample is photobleaching almost instantly under the microscope. What are my immediate options to salvage this experiment?
Answer: Rapid photobleaching is a common issue, often caused by a combination of high excitation intensity, prolonged exposure, and an environment rich in reactive oxygen species (ROS). Here’s a prioritized checklist of immediate actions:
-
Reduce Excitation Power: This is the most critical first step. Lower the laser power or lamp intensity to the minimum level required to achieve a sufficient signal-to-noise ratio. Photobleaching is directly dependent on the number of excitation-emission cycles a fluorophore undergoes.[1][2] Reducing the photon flux decreases the rate at which molecules enter the highly reactive triplet state, a primary pathway for photobleaching.[1][3]
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. When not actively acquiring an image, ensure the shutter is closed to prevent unnecessary light exposure. For time-lapse imaging, increase the interval between acquisitions as much as your experimental parameters will allow.
-
Use an Antifade Mounting Medium: If you are working with fixed cells or tissues, mounting your sample in a commercial or homemade antifade reagent is essential. These reagents are designed to scavenge free radicals and reactive oxygen species, particularly singlet oxygen, which are major culprits in the chemical destruction of fluorophores.[4][5] See Protocol 1 for details on preparing and using antifade media.
-
Check Your Filter Sets: Ensure you are using high-quality, narrow-bandpass filters that are specifically matched to your BOD probe's excitation and emission spectra. This minimizes "bleed-through" excitation light and reduces the excitation of other cellular components that could generate autofluorescence and ROS.
Question 2: I am performing live-cell imaging and cannot use traditional fixing/mounting antifade reagents. How can I improve the photostability of my BOD probe in a live-cell context?
Answer: Live-cell imaging presents a unique challenge as the health of the cell must be maintained. While you cannot use cytotoxic components of traditional antifade media, several effective strategies remain:
-
Supplement the Imaging Medium: You can add non-toxic, cell-permeable antioxidants to your imaging buffer. Some commonly used agents include:
-
N-propyl gallate (NPG): A widely used antifade compound that is generally non-toxic for short-term imaging.[4] However, be aware of potential biological effects, such as anti-apoptotic properties, which could influence your results.[4]
-
Trolox (a vitamin E analog): An excellent antioxidant that can reduce photobleaching by scavenging ROS. It is a component of some modern "ROXS" (Reducing and Oxidizing System) antifade formulations.[6]
-
Oxyrase or Glucose Oxidase/Catalase Systems: These enzymatic oxygen-scavenging systems can be added to the imaging medium to locally deplete oxygen, a key reactant in photobleaching pathways. This is particularly effective for high-resolution or single-molecule imaging but may impact cellular metabolism over long periods.
-
-
Optimize Environmental Control: If your microscope is equipped with an environmental chamber, consider reducing the oxygen concentration from the atmospheric ~21% to a level closer to physiological conditions (1-5%). This can significantly reduce oxygen-mediated phototoxicity and photobleaching.
-
Choose a More Photostable Probe Derivative: If you have the flexibility, select a BOD derivative that has been structurally optimized for photostability. As we will discuss below, specific chemical modifications can intrinsically enhance a probe's resistance to photobleaching.
Question 3: I have synthesized several BOD derivatives, but they all show poor photostability. What structural modifications should I consider to create a more robust probe?
Answer: The chemical structure of the BOD core and its substituents is the primary determinant of its intrinsic photostability. The goal of structural modification is to provide rapid, non-destructive pathways for the excited-state molecule to return to the ground state, minimizing the time it spends in the reactive triplet state.
-
Introduce Cyclic Amino Substituents: Research has shown that replacing flexible N,N-dimethylamino groups with constrained, cyclic amine rings (such as 3- or 4-membered rings) can significantly enhance the photostability of BOD-based dyes.[7] This is because the rigid structure helps suppress twisted intramolecular charge transfer (TICT) states, which are often non-emissive and can be precursors to photobleaching pathways. The enhanced structural rigidity promotes de-excitation via fluorescence rather than destructive chemical reactions.[8]
-
Modulate the Donor-π-Acceptor (D-π-A) System: The BOD core is an electron-accepting (A) unit. Attaching electron-donating (D) groups through a π-conjugated bridge creates a D-π-A system that is fundamental to its fluorescent properties.[9][10][11] Strategically placing strong donor groups can enhance the intramolecular charge transfer (ICT) character, which can influence photostability. While a strong ICT is good for solvatochromism, an overly stabilized ICT state can sometimes lead to non-radiative decay. Fine-tuning the electronic properties of the donor and the length/rigidity of the π-bridge is key.
-
Extend π-Conjugation: Extending the π-conjugated system of the fluorophore can sometimes improve photostability by delocalizing the excited-state electron density, making the molecule less susceptible to localized chemical attack.
Below is a diagram illustrating the relationship between structural modifications and photostability pathways.
Caption: Strategies to minimize photobleaching by altering excited-state decay pathways.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching? Photobleaching is the irreversible photochemical destruction of a fluorophore, causing it to permanently lose its ability to fluoresce.[1] It occurs when the fluorophore, after being excited by light, transitions from its excited singlet state to a longer-lived, highly reactive excited triplet state. In this triplet state, the molecule can react with surrounding molecules, especially molecular oxygen, leading to covalent bond cleavage and permanent structural damage.[2][3]
Q2: How does the local environment affect BOD probe photostability? The local environment has a profound impact.
-
Solvent Polarity: BOD probes are known for their sensitivity to solvent polarity.[12] Highly polar or protic solvents can sometimes stabilize charge transfer states that are more prone to non-radiative decay or photobleaching.
-
Oxygen Concentration: As a primary reactant in photobleaching, the local concentration of molecular oxygen is critical. Deoxygenating the sample environment is a highly effective strategy to increase photostability.[2]
-
pH and Viscosity: Changes in pH can alter the protonation state of a probe or its target, potentially affecting its electronic structure and photostability. Higher viscosity can limit the conformational freedom of the probe, sometimes reducing bleaching by suppressing TICT states.
Q3: Are 2,1,3-benzoxadiazole (BOD) probes more or less stable than 2,1,3-benzothiadiazole (BTD) probes? The literature often compares BOD probes to their sulfur-containing BTD analogs.[9][12] While BTDs have been more extensively studied, some research suggests that BOD derivatives can exhibit superior fluorescence quantum yields.[12] Photostability is highly dependent on the specific substituents and the overall molecular structure of the derivative . However, BTDs are generally considered to be very photostable building blocks for fluorophores.[13] A direct comparison would require a side-by-side photobleaching experiment under identical conditions.
Q4: Can I use commercial antifade mounting media with my BOD probe? Yes. Most commercial antifade reagents, such as those from Thermo Fisher Scientific (e.g., ProLong™, SlowFade™) or Vector Laboratories (e.g., VECTASHIELD®), are broadly compatible with a wide range of fluorophores, including BOD derivatives.[5][14] They typically contain antioxidants and free-radical scavengers in a glycerol-based solution.[14] Always check the manufacturer's instructions, especially regarding compatibility with live-cell imaging.
Data Summary & Protocols
Table 1: Summary of Strategies to Enhance BOD Probe Photostability
| Strategy | Mechanism of Action | Applicability | Key Considerations |
| Reduce Excitation Intensity | Decreases the rate of entry into the excited state, thus lowering the probability of triplet state formation.[2] | Universal (Live & Fixed) | May reduce signal-to-noise ratio. Requires sensitive detectors. |
| Minimize Exposure Time | Reduces the total number of photons the sample is exposed to. | Universal (Live & Fixed) | Not always feasible for tracking rapid dynamic processes. |
| Use Antifade Reagents | Scavenge reactive oxygen species (ROS) and quench the triplet state.[4] | Primarily Fixed Cells | Some components are toxic to live cells. Choose live-cell compatible formulations. |
| Structural Modification | Intrinsically alters the photophysical properties to favor fluorescence over destructive chemical pathways.[7][8] | Probe Synthesis Stage | Requires synthetic chemistry expertise. The most powerful long-term solution. |
| Oxygen Depletion | Removes a key reactant (O₂) required for the most common photobleaching pathways.[2] | Live & Fixed (with care) | Can induce hypoxia in live cells, altering physiology. |
Protocol 1: Preparation and Use of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol describes how to prepare a common, effective, and inexpensive "DIY" antifade solution for fixed samples.
Materials:
-
N-propyl gallate (NPG) (Sigma-Aldrich or equivalent)
-
Glycerol (high purity, >99%)
-
Phosphate-Buffered Saline (PBS), 10X solution, pH 7.4
-
Distilled water
-
50 mL conical tube
-
Magnetic stirrer and stir bar (optional) or vortexer
-
Microscope slides and coverslips
Procedure:
-
Prepare 90% Glycerol in PBS: In a 50 mL conical tube, combine 45 mL of glycerol with 5 mL of 10X PBS. This creates a 90% glycerol solution with a final PBS concentration of 1X.
-
Dissolve NPG: Add N-propyl gallate to the glycerol/PBS mixture to a final concentration of 2-4% (w/v). For a 50 mL solution, this would be 1-2 grams.
-
Mix Thoroughly: Securely cap the tube. Mix the solution until the NPG is fully dissolved. This can take several hours.[4][14] Gentle heating (to ~50°C) or overnight mixing on a rotator or magnetic stirrer can accelerate this process.
-
pH Adjustment (Optional but Recommended): Check the pH of the final solution. It should be approximately 7.4. Adjust with NaOH if necessary.
-
Storage: Store the antifade medium in small aliquots at -20°C, protected from light. The solution is stable for several years when stored properly.[14]
-
Application: After completing your staining protocol and final washes, remove as much residual buffer as possible from the slide. Add a small drop (~20-30 µL) of the NPG mounting medium onto the sample. Carefully lower a coverslip, avoiding air bubbles. Seal the edges of the coverslip with clear nail polish for long-term storage.
Protocol 2: Workflow for Quantifying Photostability
This protocol provides a standardized method to compare the photostability of different probes or the effectiveness of different antifade strategies.
Caption: A standardized workflow for quantitatively assessing probe photostability.
Methodology:
-
Sample Preparation: Prepare multiple identical samples. For example, culture cells on coverslips, fix them, and stain them with your BOD probe under the exact same conditions.
-
Mounting: Divide the coverslips into groups. Mount one group in a control buffer (e.g., PBS) and other groups in the different antifade media you wish to test.
-
Microscope Setup: Place the slide on the microscope. Find a representative field of view. Critically, use the exact same imaging settings (objective, laser power, exposure time, camera gain) for all samples you will compare.
-
Time-Lapse Acquisition: Set up a time-lapse experiment. Continuously illuminate the sample and acquire images at a fixed interval (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes).
-
Data Extraction: For each time-lapse series, define a region of interest (ROI) over your stained structures. Use software (like ImageJ/Fiji) to measure the mean fluorescence intensity within this ROI for each frame.
-
Normalization and Plotting: For each condition, normalize the intensity data by dividing each time point by the initial intensity of the first frame. Plot the normalized intensity versus time (or acquisition number).
-
Comparison: Compare the decay curves. A slower decay rate indicates higher photostability. You can calculate the photobleaching half-life (the time at which fluorescence intensity drops to 50% of its initial value) for a quantitative comparison.
By systematically applying these troubleshooting strategies, structural considerations, and quantitative protocols, you can significantly mitigate the effects of photobleaching and unlock the full potential of your 2,1,3-Benzoxadiazole probes.
References
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. Available at: [Link]
-
Jo, H., et al. (2021). Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Sci-Hub. Available at: [Link]
-
Regis, M. F., et al. (2022). Unlocking the potential of 2,1,3-benzoxadiazole-based luminescent liquid crystals. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Supplementary Material: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers Media S.A.. Available at: [Link]
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. ChemPhysChem. Available at: [Link]
-
Wikipedia. (n.d.). Photobleaching. Wikipedia. Available at: [Link]
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Nikon's MicroscopyU. (n.d.). Fluorophore Photobleaching Literature References. Nikon. Available at: [Link]
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Evident Scientific. (n.d.). Photobleaching. Evident Scientific. Available at: [Link]
- Waterman, K. C. (2009). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Drug Products. AAPS PharmSciTech.
-
Liu, X., et al. (2022). A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy. Nature Communications. Available at: [Link]
-
Gong, W., et al. (2013). Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single-Molecule Studies. The Journal of Physical Chemistry B. Available at: [Link]
- Boruah, M., et al. (2021). Tuning the Emission Properties of 2,1,3‐Benzothiadiazoles via Regioselective Substitution. Chemistry – A European Journal.
-
da Silva, J. C. S., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. Available at: [Link]
-
Georgieva, M., et al. (2016). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2021). Photostability of the UV filter benzophenone-3 and its effect on the photodegradation of benzotriazole in water. ResearchGate. Available at: [Link]
-
University of Massachusetts Amherst. (n.d.). Antifade Mixtures for Fluorescence Microscopy. University of Massachusetts Amherst. Available at: [Link]
-
Lauer, A., et al. (2017). Unexpected electronic effects on benzotriazole UV absorber photostability: Mechanistic implications beyond excited state intramolecular proton transfer. ResearchGate. Available at: [Link]
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Technical Support Center: Managing Solvent Effects on Benzoxadiazole Dyes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoxadiazole (BOX) dyes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the management of solvent effects on the emission spectra of these versatile fluorophores. Benzoxadiazole derivatives are known for their sensitivity to the local environment, which is a double-edged sword: it enables their use as sophisticated sensors but also necessitates careful experimental control.[1][2] This resource is designed to help you navigate the complexities of solvatochromism to achieve reliable and reproducible results.
Conceptual Overview: Why Solvents Alter Benzoxadiazole Emission
The fluorescence of benzoxadiazole dyes is highly dependent on the polarity of their environment.[1][3] This phenomenon, known as solvatochromism, arises from differential interactions between the solvent and the dye in its ground and excited states. Many benzoxadiazole derivatives exhibit a significant change in their dipole moment upon excitation, often due to an intramolecular charge transfer (ICT) state.[4]
Here's a step-by-step breakdown of the process:
-
Excitation: The dye absorbs a photon, transitioning to an excited state. This process is rapid, occurring on a femtosecond timescale.
-
Solvent Relaxation: Polar solvent molecules, which were oriented around the ground-state dipole of the dye, reorient themselves to stabilize the new, larger dipole moment of the excited state.[1][5] This relaxation process lowers the energy of the excited state.
-
Emission: The dye returns to the ground state by emitting a photon. Since the excited state was stabilized (lowered in energy) by the solvent, the emitted photon has less energy, resulting in a red-shifted (longer wavelength) emission spectrum.[5]
The extent of this red shift is typically proportional to the polarity of the solvent; more polar solvents lead to greater stabilization and larger red shifts.[1][5] This relationship is the foundation for using benzoxadiazole dyes as probes for local polarity.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with benzoxadiazole dyes.
Q1: My benzoxadiazole dye shows a significant red shift in the emission spectrum when I switch from a nonpolar to a polar solvent. Is this normal?
A1: Yes, this is a hallmark of many benzoxadiazole dyes and is referred to as positive solvatochromism.[4] It indicates that the excited state of your dye is more polar than the ground state. Polar solvents stabilize this more polar excited state, reducing the energy gap for fluorescence and causing the emission to shift to longer wavelengths.[5] This behavior is often linked to an intramolecular charge transfer (ICT) character in the excited state.[4]
Q2: I observe a blue shift (hypsochromic shift) in the emission spectrum with increasing solvent polarity. What does this mean?
A2: A blue shift with increasing solvent polarity, or negative solvatochromism, is less common for this class of dyes but is possible. It suggests that the ground state is more polar than the excited state. In this scenario, polar solvents stabilize the ground state more than the excited state, increasing the energy gap for emission and shifting the spectrum to shorter wavelengths.
Q3: The quantum yield of my dye decreases dramatically in highly polar, protic solvents like water or ethanol. Why is this happening?
A3: This is a common and important phenomenon. Several factors can contribute to this quenching effect in polar protic solvents:
-
Specific Hydrogen Bonding: Protic solvents can form hydrogen bonds with the dye, providing non-radiative decay pathways for the excited state to return to the ground state, thus decreasing fluorescence.
-
Twisted Intramolecular Charge Transfer (TICT): In some cases, polar solvents can promote the formation of a non-fluorescent or weakly fluorescent TICT state. In this state, parts of the molecule twist, which deactivates the excited state non-radiatively.
-
Aggregation: Benzoxadiazole derivatives can be prone to aggregation in aqueous solutions, which can lead to self-quenching.[4]
Q4: My emission spectra show unexpected peaks or are distorted. What are the possible causes?
A4: Spectral distortions can arise from several sources. Here's a checklist of potential issues:
-
Instrumental Artifacts: Ensure that second-order effects from the monochromator are filtered out. Modern spectrometers often have automatic filter wheels for this purpose.[6]
-
Raman Scattering: The solvent itself can produce Raman scattering peaks. To check for this, change the excitation wavelength; Raman peaks will shift with the excitation wavelength, while fluorescence peaks will not.[6] Running a blank solvent scan is also crucial to identify these peaks.[7]
-
Impurities: Fluorescent impurities in your sample or solvent can lead to extra emission bands.[7][8] Always use high-purity, spectroscopy-grade solvents and verify the purity of your dye.[7]
-
Detector Saturation: If the fluorescence signal is too intense, the detector can become saturated, leading to a flattening of the spectral peak.[6][9] If you suspect this, reduce the sample concentration or adjust the instrument's gain settings.[9]
Troubleshooting Guides
This section provides step-by-step protocols for diagnosing and resolving common experimental problems.
Problem 1: Inconsistent or Weak Fluorescence Signal
A weak or fluctuating signal can compromise the quality of your data.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting weak fluorescence signals.
Detailed Steps:
-
Verify Sample Concentration:
-
Too Low: A low concentration will naturally produce a weak signal.[6]
-
Too High (Inner Filter Effect): At high concentrations, the sample can reabsorb the emitted light, leading to a distorted and weaker signal, particularly at the shorter wavelength side of the emission band.[6][8] To check for this, dilute the sample by a factor of 2 and re-measure. The spectral shape should remain the same, and the intensity should be roughly halved.[7]
-
-
Optimize Instrument Settings:
-
Slit Widths: Increase the excitation and emission slit widths (bandpass) to allow more light to reach the detector. Be aware that this will decrease spectral resolution.[6]
-
Integration Time: For low-emitting samples, increase the integration time to collect more photons.[6] Using multiple scans can also improve the signal-to-noise ratio.[6]
-
Detector Voltage/Gain: Increase the detector voltage or gain setting, but be cautious not to saturate the detector.[9]
-
-
Check for Sample Degradation:
-
Photobleaching: Exposing the sample to the excitation light for prolonged periods can cause it to degrade. Acquire spectra quickly and use the lowest necessary excitation power.
-
Chemical Purity: Ensure the purity of your dye and the solvent.[7] Impurities can quench fluorescence or introduce interfering signals.[8]
-
Problem 2: Unexplained Spectral Shifts or Shape Changes
When your spectral shifts don't correlate with solvent polarity as expected, it's time to investigate further.
Experimental Protocol: Characterizing Solvatochromism with a Lippert-Mataga Plot
The Lippert-Mataga equation provides a quantitative way to analyze the solvatochromic shift and can help determine the change in the dye's dipole moment upon excitation.[10][11] A linear plot confirms that the observed shifts are primarily due to general solvent polarity effects.
Methodology:
-
Solvent Selection: Choose a series of aprotic solvents with a wide range of polarities (e.g., cyclohexane, toluene, chloroform, THF, acetone, acetonitrile). Aprotic solvents are chosen to minimize specific interactions like hydrogen bonding, which are not accounted for in the basic Lippert-Mataga model.[12]
-
Data Acquisition:
-
Prepare solutions of your benzoxadiazole dye at a consistent, low concentration (typically in the micromolar range) in each solvent.
-
Measure the absorption (λ_abs) and fluorescence emission (λ_em) maxima for the dye in each solvent.
-
-
Data Conversion and Calculation:
-
Convert the absorption and emission maxima from wavelengths (nm) to wavenumbers (cm⁻¹): ν = 10⁷ / λ.
-
Calculate the Stokes shift (Δν) in wavenumbers: Δν = ν_abs - ν_em.
-
Calculate the solvent polarity parameter, the orientation polarizability (Δf), for each solvent using the following equation: Δf = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)] where ε is the dielectric constant and n is the refractive index of the solvent.
-
-
Plotting and Analysis:
-
Plot the Stokes shift (Δν) on the y-axis against the orientation polarizability (Δf) on the x-axis.
-
If the plot is linear, it suggests that the solvatochromism is dominated by the dipole-dipole interactions between the dye and the solvent.[11]
-
Deviations from linearity can indicate specific solvent-solute interactions (like hydrogen bonding) or changes in the dye's conformation.[12]
-
Data Presentation:
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | ν_abs (cm⁻¹) | ν_em (cm⁻¹) | Δν (cm⁻¹) |
| Cyclohexane | 2.02 | 1.427 | 0.000 | Data | Data | Data |
| Toluene | 2.38 | 1.497 | 0.014 | Data | Data | Data |
| Chloroform | 4.81 | 1.446 | 0.148 | Data | Data | Data |
| THF | 7.58 | 1.407 | 0.210 | Data | Data | Data |
| Acetone | 20.7 | 1.359 | 0.284 | Data | Data | Data |
| Acetonitrile | 37.5 | 1.344 | 0.305 | Data | Data | Data |
Note: This table should be populated with your experimental data.
Lippert-Mataga Analysis Workflow:
Caption: Workflow for Lippert-Mataga plot analysis.
By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively manage and interpret the complex solvent effects on the emission spectra of benzoxadiazole dyes, leading to more robust and insightful scientific outcomes.
References
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
-
Coconote. (2025, May 26). Influence of Solvent on Fluorescence Emission. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Retrieved from [Link]
-
Molecular Expressions. (n.d.). Solvent Effects on Fluorescence Emission - Interactive Java Tutorial. Retrieved from [Link]
-
Evident Scientific. (n.d.). Basic Concepts in Fluorescence. Retrieved from [Link]
-
Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]
-
FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. (2020, October 13). YouTube. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks. Retrieved from [Link]
-
Drawell. (n.d.). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
-
Sun, H., et al. (2021). Synthesis and fluorescence properties of red-to-near-infrared-emitting push–pull dyes based on benzodioxazole scaffolds. Journal of Materials Chemistry B, 9(4), 1151-1159. Retrieved from [Link]
-
ResearchGate. (2025, August 7). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. Retrieved from [Link]
-
Wang, J., et al. (2017). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 7(56), 35367-35374. Retrieved from [Link]
-
Van der Vlies, A. J., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 12(20), 12563-12571. Retrieved from [Link]
-
Spectroscopy Online. (2021, December 1). Challenges of Spectrofluorometry Part 3: Sample-Specific Concerns. Retrieved from [Link]
-
Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 2,1,3-Benzothiadiazole dyes conjugated with benzothiazole and benzoxazole: Synthesis, solvatochromism and solid-state properties. Retrieved from [Link]
-
IUPAC. (n.d.). Lippert–Mataga equation. In Compendium of Chemical Terminology. Retrieved from [Link]
-
ResearchGate. (n.d.). Lippert–Mataga plot showing Stokes shift as a function of solvent.... Retrieved from [Link]
-
Sen, P. (n.d.). Basics of Fluorescence Spectroscopy. [Lecture]. Indian Institute of Technology, Kanpur. Retrieved from [Link]
-
Moro, A. V., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 10(5), 156. Retrieved from [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020, May 12). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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- 1. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 2. Basic Concepts in Fluorescence [evidentscientific.com]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 5. coconote.app [coconote.app]
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- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 11. goldbook.iupac.org [goldbook.iupac.org]
- 12. researchgate.net [researchgate.net]
D-Optimal Experimental Design Technical Support Center: Optimizing Reaction Conditions
Welcome to the technical support center for D-optimal experimental design. This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested advice for optimizing reaction conditions. Here, you will find answers to common questions and troubleshooting strategies to navigate the complexities of your experiments, ensuring you can leverage the full power of D-optimal design to achieve your research goals efficiently and effectively.
Frequently Asked Questions (FAQs)
What is D-optimal design and why should I use it for reaction optimization?
D-optimal design is a statistical method for designing experiments that is particularly useful when you have a limited budget or experimental runs.[1] It is a computer-aided approach that selects a set of experimental runs from a larger set of candidate points to maximize the determinant of the information matrix (X'X).[2][3] This maximization is equivalent to minimizing the generalized variance of the parameter estimates in your chosen model, leading to the most precise estimation of the model coefficients with the fewest number of experiments.[1][3][4]
You should consider using D-optimal design when:
-
You are working with a limited budget and cannot afford a full factorial experiment.[1]
-
Your experimental space is irregular due to safety or physical constraints.[4]
-
You are dealing with a mix of continuous and categorical variables (e.g., temperature and catalyst type).
-
The relationship between your reaction factors and the response is likely non-linear.
How does D-optimal design differ from traditional "one-variable-at-a-time" (OVAT) optimization?
The traditional OVAT approach can be inefficient and may fail to identify the true optimal conditions, especially when there are interactions between reaction parameters.[5] D-optimal design, on the other hand, allows for the simultaneous variation of multiple factors.[5] This not only reduces the number of required experiments but also enables the identification of interactions between variables that would be missed with the OVAT method.[5][6]
| Feature | One-Variable-at-a-Time (OVAT) | D-Optimal Design |
| Factor Variation | Varies one factor while keeping others constant. | Varies multiple factors simultaneously.[5] |
| Efficiency | Often requires a large number of experiments. | Minimizes the number of experimental runs.[6] |
| Interaction Effects | Cannot detect interactions between factors.[5][6] | Can identify and model interaction effects.[6] |
| Optimal Conditions | May lead to a local optimum, not the true global optimum.[5] | More likely to find the true optimal reaction conditions. |
What is a "model-dependent" design, and why is it important for D-optimal design?
How do I handle categorical variables like solvents or catalysts in a D-optimal design?
Categorical variables can be incorporated into a D-optimal design. However, it's often beneficial to first screen for the best categorical variables and then optimize the continuous variables.[6] One approach is to:
-
Identify the most promising categorical variables (e.g., a few solvents or ligands) based on preliminary experiments or literature.[6]
-
Run a D-optimal design to optimize the continuous variables (e.g., temperature, concentration) for each of the selected categorical variables.[6]
-
Compare the results to find the overall best combination of categorical and continuous factors.
Troubleshooting Guide
This section addresses common issues encountered during the implementation and analysis of D-optimal design experiments for reaction optimization.
Problem 1: Several of my planned experiments resulted in zero yield or no measurable response.
This is a common issue, especially when exploring a new reaction space.[6] Zero-yield results are considered "empty data points" and do not contribute to the optimization model, potentially skewing the results.[6]
Causality & Solution:
-
Incorrectly Defined Experimental Space: Your defined ranges for factors like temperature or concentration may be too extreme.[6] If you observe that all high-temperature runs failed, for instance, you should adjust the boundaries of your experimental space to explore a lower temperature range.[6]
-
Solution: Before running the full D-optimal design, it is crucial to perform some initial scoping experiments to identify a workable range for each factor where a measurable yield is consistently obtained.[6]
Problem 2: The statistical analysis (ANOVA) shows that none of my reaction variables are significant.
This can be a frustrating outcome, but it provides valuable information about your understanding of the reaction.
Causality & Solutions:
-
Missing Critical Variable: A factor that significantly impacts the reaction may not have been included in your experimental design.[6]
-
Solution: Re-evaluate your reaction mechanism and consider other variables that might be at play. This could include factors you previously assumed were insignificant, such as the grade of a solvent or the source of a reagent.
-
-
Systematic Error: An undetected systematic error in your experimental setup or analytical method could be masking the true effects of your variables.[6]
-
Solution 1: Center Points: Including multiple center points in your design is a powerful way to detect systematic error.[6] If the results for your center point runs vary significantly, it's a strong indication of a systematic issue.[6]
-
Solution 2: Blocking: If you cannot run all experiments on the same day or with the same batch of reagents, divide your experiments into blocks to help identify and account for day-to-day or batch-to-batch variability.[6]
-
Problem 3: My model has a good R-squared value, but the prediction of optimal conditions is poor in practice.
A high R-squared value indicates that the model fits your experimental data well, but it doesn't guarantee predictive power.
Causality & Solutions:
-
Overfitting the Model: You may have included too many terms in your model for the number of experiments you've run. This can lead to a model that describes the noise in your data rather than the true underlying relationships.
-
Solution: Use a more conservative approach to model building. Start with a simpler model (e.g., main effects and two-factor interactions) and only add higher-order terms if they are statistically significant and chemically plausible.
-
-
Lack of Model Validation: The model has not been tested with data that was not used to build it.
-
Solution: Perform validation experiments.[8] After your initial D-optimal design and analysis, use the model to predict the outcome for a few new sets of conditions within your experimental space. Comparing the predicted results to the actual experimental outcomes will give you a true measure of your model's predictive ability.[8]
-
Experimental Protocols & Workflows
Protocol 1: Step-by-Step Workflow for D-Optimal Design in Reaction Optimization
This protocol outlines the general steps for setting up and running a D-optimal design experiment.
Step 1: Define the Objective and Responses Clearly state the goal of your experiment. Are you trying to maximize yield, minimize an impurity, or achieve a specific enantiomeric excess?[6] You can optimize for multiple responses simultaneously.[6][9]
Step 2: Identify Factors and Ranges
-
Factors: List all potential independent variables that could affect your reaction (e.g., temperature, reaction time, catalyst loading, reactant stoichiometry).
-
Variable Types: Classify each factor as continuous (e.g., temperature) or categorical (e.g., solvent type).[6]
-
Ranges: For continuous factors, define a realistic high and low value based on preliminary experiments or chemical knowledge.[6] For categorical factors, list the specific levels you want to test.
Step 3: Choose a Model Select a mathematical model that you believe will describe the relationship between your factors and responses.[1] A good starting point for optimization is often a quadratic model, which includes linear terms, interaction terms, and squared terms to account for curvature in the response surface.
Step 4: Generate the D-Optimal Design Use statistical software (e.g., JMP, Design-Expert) to generate the experimental plan.[10] The software's algorithm will select the optimal set of runs from a candidate set of all possible combinations of your factor levels.[2][3]
Step 5: Run the Experiments Execute the experiments in a randomized order to minimize the impact of any uncontrolled variables. Be meticulous in your experimental technique to reduce variability.[5]
Step 6: Analyze the Results
-
Model Fitting: Fit your experimental data to the chosen model.
-
ANOVA: Use Analysis of Variance (ANOVA) to determine which factors and interactions have a statistically significant effect on the response.[11][12]
-
Model Diagnostics: Check the model for goodness of fit, lack of fit, and residual patterns to ensure its validity.
Step 7: Optimization and Validation
-
Response Surface Visualization: Use contour plots and 3D surface plots to visualize the relationship between the factors and the response and to identify the optimal conditions.
-
Confirmation Runs: Conduct experiments at the predicted optimal conditions to validate your model.[8]
Workflow Diagram: D-Optimal Design for Reaction Optimization
Sources
- 1. ncss.com [ncss.com]
- 2. youtube.com [youtube.com]
- 3. 5.5.2.1. D-Optimal designs [itl.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 6. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Example of selecting a D-optimal response surface design - Minitab [support.minitab.com]
- 8. mdpi.com [mdpi.com]
- 9. Process of Solving Multi-Response Optimization Problems Using a Novel Data Envelopment Analysis Variant-Taguchi Method [ijtech.eng.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. people.math.ethz.ch [people.math.ethz.ch]
- 12. csub.edu [csub.edu]
Technical Support Center: Refinement of Purification Protocols for Benzoxadiazole Compounds
Welcome to the Technical Support Center for the purification of benzoxadiazole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of these versatile fluorescent molecules. The protocols and troubleshooting advice herein are grounded in established chemical principles and validated through extensive laboratory experience.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues faced during the purification of benzoxadiazole derivatives.
Q1: My crude benzoxadiazole product is a dark, oily residue. Where do I begin with purification?
A1: An oily or dark-colored crude product often indicates the presence of polymeric side products, unreacted starting materials, or degradation products.
-
Initial Assessment: Before proceeding with large-scale purification, perform a small-scale analysis. Dissolve a small amount of the crude oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and analyze it by Thin Layer Chromatography (TLC). This will give you a preliminary idea of the number of components and the polarity of your target compound.
-
Initial Cleanup: A simple filtration through a plug of silica gel can often be a beneficial first step. Dissolve the crude product in a minimal amount of a non-polar solvent like dichloromethane or toluene and pass it through a short column of silica gel. This can remove highly polar impurities and baseline material, often resulting in a solid or more manageable residue upon solvent evaporation.
-
Solvent Trituration: If the product is known to be a solid, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is often a good starting point.[1] This process can induce crystallization of your product.
Q2: I'm seeing multiple spots on my TLC plate after synthesis. How do I choose the right purification strategy?
A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products.[2] The choice of purification method depends on the nature of these impurities.
-
Column Chromatography: This is a versatile and widely used method for separating compounds with different polarities.[2][3] The key is to select an appropriate solvent system that provides good separation between your desired product and the impurities on the TLC plate.
-
Recrystallization: If your target compound is a solid and the impurities are present in smaller amounts, recrystallization can be a highly effective technique for achieving high purity.[4] The principle relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.
-
Acid-Base Extraction: If your benzoxadiazole derivative or the impurities possess acidic or basic functional groups, a liquid-liquid extraction using aqueous acid or base can be a powerful purification step to remove unwanted components.
Q3: My purified benzoxadiazole compound shows low fluorescence intensity. What could be the cause?
A3: Diminished fluorescence, or quenching, can be a frustrating issue. Several factors can contribute to this:
-
Residual Impurities: Even small amounts of certain impurities can quench the fluorescence of your compound.[5][6] This is particularly true for heavy metals or compounds that can participate in photoinduced electron transfer (PET).[5] Further purification by techniques like preparative HPLC may be necessary.
-
Aggregation: Benzoxadiazole derivatives, especially those with planar structures, can form aggregates in solution, which can lead to self-quenching of fluorescence.[7] This is often concentration-dependent. Try measuring the fluorescence at different concentrations to see if this is the issue.
-
Solvent Effects: The fluorescence properties of many benzoxadiazoles are highly sensitive to the solvent environment.[3][8] Ensure you are using a solvent in which your compound is known to be highly fluorescent.
-
Degradation: Some benzoxadiazole compounds can be sensitive to light or air, leading to degradation products that may not be fluorescent.[9] It is good practice to store purified compounds under an inert atmosphere and protected from light.
II. Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone of purification for benzoxadiazole compounds.[3][10] However, achieving optimal separation requires careful attention to detail.
Problem 1: Poor Separation of Spots on the Column
Causality: Inadequate separation is typically due to an inappropriate choice of solvent system (eluent) or improper column packing.
Solutions:
-
Optimize the Solvent System:
-
TLC Analysis is Key: Before running a column, meticulously screen different solvent systems using TLC. Aim for a solvent mixture that gives your target compound an Rf value between 0.2 and 0.4.
-
Solvent Polarity Gradient: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can significantly improve separation.
-
Common Eluent Systems: For many benzoxadiazole derivatives, mixtures of hexane and ethyl acetate or dichloromethane and methanol are effective.[10][11]
-
-
Proper Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
A "wet packing" method, where the silica gel is slurried with the initial eluent before being poured into the column, is generally preferred.
-
Problem 2: Product Elutes Too Quickly or Not at All
Causality: This is a direct consequence of the eluent polarity being too high or too low, respectively.
Solutions:
-
Product Elutes Too Quickly (High Rf): The solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in a hexane/ethyl acetate mixture).
-
Product Does Not Elute (Low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent.
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for column chromatography.
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline benzoxadiazole compounds.[4] Success hinges on selecting the right solvent.[4]
Problem 1: The Compound "Oils Out" Instead of Crystallizing
Causality: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[12]
-
Reduce the Concentration: If the solution is too concentrated, the compound may precipitate out too quickly, leading to an oil. Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed before attempting to cool it again.
Problem 2: No Crystals Form Upon Cooling
Causality: This indicates that the solution is not saturated, meaning the compound is still soluble in the cold solvent.
Solutions:
-
Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.
-
Induce Crystallization:
-
Scratching: As mentioned, scratching the inner wall of the flask can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.
-
-
Change the Solvent: The chosen solvent may be too good at dissolving your compound even at low temperatures. Experiment with less polar solvents.
Solvent Selection Guide for Recrystallization
| Solvent Polarity | Example Solvents | When to Use |
| Non-polar | Hexane, Heptane | For non-polar benzoxadiazole derivatives. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Good general-purpose solvents for many benzoxadiazoles. |
| Polar Aprotic | Acetone, Acetonitrile | Can be effective, often used in mixed solvent systems.[1] |
| Polar Protic | Ethanol, Methanol, Water | Useful for more polar derivatives; water can be effective for compounds with sufficient polarity.[12] |
Decision Tree for Recrystallization Solvent Selection
Caption: A decision-making process for selecting a suitable recrystallization solvent.
IV. Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent mixture. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude benzoxadiazole compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the column and begin collecting fractions.
-
Monitoring: Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
Protocol 2: General Procedure for Recrystallization
-
Dissolution: Place the crude solid in a flask and add a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
V. Characterization of Purified Benzoxadiazole Compounds
After purification, it is crucial to confirm the identity and purity of your benzoxadiazole derivative.
-
Spectroscopic Analysis: Techniques such as 1H NMR, 13C NMR, and IR spectroscopy are essential for structural confirmation.[10][11][13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.[11]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.[2]
-
Chromatographic Analysis: HPLC or GC-MS can be used to assess the purity of the final product.[2]
VI. References
-
Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. [Link]
-
Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. Retrieved January 17, 2026, from
-
Gámez-Vallejo, J. J., Montoya, A., & San-Félix, A. (2015). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 5(38), 24733–24740. [Link]
-
Frizon, T. E. A., Vieira, A. A., da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., Braga, H. de C., Grillo, F., Curcio, S. F., Cazati, T., & Rafique, J. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved January 17, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 17, 2026, from [Link]
-
Christina Ruby Stella, P., & Xavier, A. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]
-
Di Paolo, V., Fulci, C., Rotili, D., Lisek, M., Pierzynowska, K., Węgrzyn, G., & Mai, A. (2019). Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1131–1139. [Link]
-
de Fátima, A., & de Oliveira, M. C. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 7, e2023002. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]
-
Gámez-Vallejo, J. J., & San-Félix, A. (2022). Copper-Induced Fluorescence Quenching in a Bis[2-(2′-hydroxyphenyl)benzoxazole]pyridinium Derivative for Quantification of Cu 2+ in Solution. Molecules, 27(19), 6245. [Link]
-
PubMed. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]
-
Akers, W. J., Nakajima, T., G-Aleven, F., van de Watering, M., & Berezin, M. Y. (2014). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Journal of Biomedical Optics, 19(10), 101004. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. biori.periodikos.com.br [biori.periodikos.com.br]
- 6. mdpi.com [mdpi.com]
- 7. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterisation of a new benzamide-containing nitrobenzoxadiazole as a GSTP1-1 inhibitor endowed with high stability to metabolic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Scaling Up 2,1,3-Benzoxadiazole Synthesis
Welcome to the technical support center for the synthesis of 2,1,3-benzoxadiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic protocols. Here, we address common challenges encountered during the scaling-up of this important heterocyclic compound, providing field-proven insights and evidence-based solutions.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of 2,1,3-Benzoxadiazole-1-oxide (Benzofurazan Oxide)
Question: I am following the standard protocol for the synthesis of 2,1,3-benzoxadiazole-1-oxide from o-nitroaniline using sodium hypochlorite, but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer: Low yields in this reaction are a common challenge and can often be attributed to several critical factors. Let's break down the potential causes and solutions:
-
Purity of Starting Materials: The purity of o-nitroaniline is paramount. Contamination with isomers, such as p-nitroaniline, can significantly lower the yield and quality of the desired product.[1] It is highly recommended to use o-nitroaniline with a melting point of 72-73.5°C.[1] If the purity is questionable, recrystallization of the starting material is advised.
-
Reaction Temperature Control: This reaction is highly exothermic and temperature-sensitive. The formation of undesirable tarry materials can occur at temperatures above 10-12°C.[1] It is crucial to maintain the reaction temperature as close to 0°C as possible. Using a dry ice-acetone bath can be more effective than a standard ice bath for stringent temperature control.[1]
-
Quality and Addition of Sodium Hypochlorite: The concentration of active chlorine in your sodium hypochlorite solution is critical. A solution with >10% active chlorine is recommended for efficient oxidation.[2][3] The addition of the hypochlorite solution should be slow and controlled, with vigorous stirring, to prevent localized overheating and side reactions.
-
Inadequate Phase Transfer Catalyst: When using a biphasic system (e.g., diethyl ether and aqueous KOH), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed to facilitate the reaction between the organic-soluble o-nitroaniline and the aqueous hypochlorite.[2][3] Ensure the catalyst is active and used in the correct proportion.
Summary of Optimization Parameters for 2,1,3-Benzoxadiazole-1-oxide Synthesis:
| Parameter | Standard Condition | Troubleshooting Action |
| o-Nitroaniline Purity | Commercial grade | Recrystallize if melting point is below 72°C. |
| Reaction Temperature | 0-5°C | Maintain temperature strictly at 0°C using a dry ice-acetone bath.[1] |
| NaOCl Solution | >10% active chlorine | Verify the concentration of the hypochlorite solution. |
| Reagent Addition | Dropwise addition | Add NaOCl solution slowly with vigorous stirring to ensure proper mixing and heat dissipation. |
| Phase Transfer Catalyst | TBAB (if applicable) | Ensure the catalyst is of good quality and used in the appropriate molar ratio. |
Issue 2: Incomplete Deoxygenation of 2,1,3-Benzoxadiazole-1-oxide
Question: I am trying to reduce the N-oxide intermediate to 2,1,3-benzoxadiazole using triphenylphosphine (PPh₃), but my reaction is incomplete, showing the presence of starting material even after prolonged reaction times. What should I do?
Answer: Incomplete deoxygenation is a frequent hurdle. Here are the key aspects to investigate:
-
Purity of the N-oxide: Impurities from the previous step can interfere with the reduction. While some protocols suggest using the crude N-oxide, purification by recrystallization might be necessary if you face persistent issues.[2]
-
Stoichiometry and Quality of Triphenylphosphine: Ensure you are using a slight excess of triphenylphosphine (typically 1.1 to 1.2 equivalents). PPh₃ can oxidize over time, so using a fresh, high-purity reagent is crucial.
-
Reaction Temperature and Time: The deoxygenation is typically carried out at reflux in a solvent like toluene or xylene for several hours.[2][4] If the reaction is sluggish, you can cautiously increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC).
-
Solvent Choice: The choice of solvent can influence the reaction rate. Xylene has a higher boiling point than toluene and can be used to accelerate the reaction, but be mindful of potential side reactions at higher temperatures.
Issue 3: Difficulty in Purifying the Final Product from Triphenylphosphine Oxide
Question: After the deoxygenation step, I am struggling to separate my 2,1,3-benzoxadiazole from the triphenylphosphine oxide (TPPO) byproduct. What are the most effective purification strategies?
Answer: The separation of a desired product from TPPO is a classic purification challenge in organic synthesis. Here are several effective methods:
-
Column Chromatography: This is the most common and generally effective method. 2,1,3-benzoxadiazole is significantly less polar than TPPO. A silica gel column using a non-polar eluent system, such as dichloromethane or a hexane/ethyl acetate gradient, will allow for the elution of the product while the highly polar TPPO remains strongly adsorbed to the silica.[2]
-
Crystallization/Precipitation: TPPO has poor solubility in non-polar solvents like pentane or hexane. After concentrating the reaction mixture, you can suspend the residue in a minimal amount of a solvent system like pentane/ether and filter. The desired, less polar product will be in the filtrate, while the TPPO will precipitate and can be filtered off.[5][6] This process may need to be repeated for complete removal.[5]
-
Complexation with Metal Salts: A clever strategy involves the selective precipitation of TPPO by forming a complex with a metal salt. For instance, adding zinc chloride to an ethanolic solution of the crude product can precipitate a TPPO-Zn complex, which can then be removed by filtration.[6]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclization of o-nitroaniline to form 2,1,3-benzoxadiazole-1-oxide?
A1: The reaction proceeds through the intramolecular cyclization of an o-nitranilide anion, which is formed by the deprotonation of o-nitroaniline by a base (like KOH). The hypochlorite then acts as an oxidizing agent to facilitate the ring closure and formation of the N-oxide.
Q2: Are there alternative methods for the synthesis of 2,1,3-benzoxadiazole?
A2: Yes, while the oxidation of o-nitroaniline is a common route, other methods exist. One notable alternative is the thermal decomposition of o-nitrophenylazide.[1] However, this method involves the use of potentially explosive azide compounds and requires stringent safety precautions.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount. Always conduct a thorough risk assessment before starting any chemical synthesis.[7][8] For this specific synthesis:
-
Handle o-nitroaniline and its derivatives in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]
-
Be cautious with sodium hypochlorite solutions, as they are corrosive.
-
The thermal decomposition of the N-oxide can release irritating gases.[9]
-
If using the azide route, be aware of the explosive nature of organic azides.
Q4: How can I monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the N-oxide formation and the deoxygenation steps. Use an appropriate solvent system (e.g., hexane/ethyl acetate) to achieve good separation between your starting material, intermediate, and product.
Experimental Protocols
Protocol 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide
-
In a flask equipped with a mechanical stirrer, dissolve high-purity o-nitroaniline in a suitable solvent (e.g., ethanol or a biphasic system with diethyl ether).
-
Add the base (e.g., KOH) and if applicable, the phase transfer catalyst (TBAB).
-
Cool the mixture to 0°C in a dry ice-acetone bath.
-
Slowly add a solution of sodium hypochlorite (>10% active chlorine) dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture vigorously at 0°C for the recommended time (e.g., 7 hours), monitoring by TLC.
-
Upon completion, perform an appropriate work-up, which may involve separating the organic layer, extracting the aqueous layer, and drying the combined organic phases.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,1,3-benzoxadiazole-1-oxide.
Protocol 2: Synthesis of 2,1,3-Benzoxadiazole
-
Dissolve the 2,1,3-benzoxadiazole-1-oxide in toluene or xylene.
-
Add 1.1-1.2 equivalents of triphenylphosphine.
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., dichloromethane or hexane/ethyl acetate) to separate the 2,1,3-benzoxadiazole from triphenylphosphine oxide.
Visualizations
Experimental Workflow for 2,1,3-Benzoxadiazole Synthesis
Caption: A schematic overview of the two-step synthesis of 2,1,3-benzoxadiazole.
Troubleshooting Logic for Low Yield in N-Oxide Synthesis
Caption: A decision tree for troubleshooting low yields in the synthesis of 2,1,3-benzoxadiazole-1-oxide.
References
-
Organic Syntheses Procedure, benzofurazan oxide. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study. PubMed, 8, 360. Available at: [Link]
-
Shenvi Lab, Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ResearchGate. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers. Available at: [Link]
-
PubChem, Benzofuroxan. Available at: [Link]
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Szychowska, K., et al. (2021). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 26(16), 4993. Available at: [Link]
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Reddit, What are some common causes of low reaction yields? Available at: [Link]
-
West, A., et al. (2014). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 79(11), 5035-5049. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. OUCI. Available at: [Link]
-
Science of Synthesis, Hazard Information for Science of Synthesis. Available at: [Link]
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American Chemical Society, 1.3.1 Introduction. Available at: [Link]
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Ask this paper, nitro-derivatives-of-2-1-3-benzothiadiazole-1-oxides-synthesis-structural-study-and-no-release. Available at: [Link]
-
Frizon, T. E. A., et al. (2020). Supplementary Material Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores— Combined Experimental, Optical, Elec. Frontiers. Available at: [Link]
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Technical Support Center: Optimization of Experimental Parameters for Live-Cell Imaging with Benzoxadiazole Probes
Welcome to the technical support center for live-cell imaging with benzoxadiazole (NBD) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your experiments. Here, we will address common challenges and provide troubleshooting strategies in a direct question-and-answer format to ensure you achieve high-quality, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section covers essential questions to consider before and during your live-cell imaging experiments with NBD probes.
Q1: What makes benzoxadiazole (NBD) probes suitable for live-cell imaging?
NBD derivatives are a class of small, environmentally sensitive fluorophores that are highly valuable in biological research.[1] Their utility is due to several key properties:
-
Small Size: Their compact molecular structure minimizes potential disruption to the biological systems being studied.[2][3]
-
Environmental Sensitivity: The fluorescence of NBD probes is highly dependent on the polarity of their local environment.[1] In aqueous solutions, their fluorescence is often low, but it can significantly increase in hydrophobic environments like lipid membranes or protein binding pockets. This solvatochromism is invaluable for studying membrane dynamics and protein interactions.[1]
-
Reactivity: NBD derivatives can be readily conjugated to various molecules, including lipids, amino acids, and drugs, allowing for targeted labeling of specific cellular components.[2][3]
Q2: How do I choose the right NBD probe for my experiment?
The choice of NBD probe depends entirely on the biological question you are asking. For example:
-
To study lipid trafficking and Golgi apparatus dynamics: NBD C6-Ceramide is a common choice as it is transported to the Golgi apparatus, a central hub for lipid metabolism.[4]
-
To analyze membrane structure and phospholipidosis: NBD-PE (phosphatidylethanolamine) is a fluorescent lipid probe used to label lysosomal lipid bodies and can be used to quantitatively measure phospholipidosis.[5]
-
To investigate ligand binding and transfer: Fluorescent analogues of molecules like α-tocopherol can be synthesized with NBD to study their interaction with transfer proteins.[2]
Q3: What are the optimal excitation and emission wavelengths for NBD probes?
Most NBD probes are excited by blue light and emit green fluorescence. A typical NBD derivative like NBD-PE has an excitation maximum around 463-465 nm and an emission maximum around 535-536 nm.[5][6] It is crucial to use a fluorescence microscope equipped with a filter set that is optimized for this wavelength range to maximize signal detection and minimize background.[7]
Q4: How should I prepare and store my NBD probes?
Proper handling and storage are critical to maintain the integrity of your NBD probes.
-
Protection from Light: Fluorophores are sensitive to light and can photobleach if not stored correctly. Always store them in dark containers or wrapped in foil.[7]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 1 mM) in a high-quality, anhydrous solvent like ethanol or DMSO.[8][9] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Storage: Store stock solutions at -20°C or colder.
Q5: Why is serum starvation sometimes recommended before labeling cells?
Serum starvation is a technique used to synchronize cells in the same phase of the cell cycle (typically G0/G1) and to reduce basal cellular activity.[10] This can be beneficial for several reasons:
-
Reduces Variability: It creates a more homogenous population of cells, which can lead to more reproducible experimental results.[10]
-
Enhances Signaling Responses: By downregulating constant signals from growth factors present in serum, cells can show a more robust response to specific stimuli applied during the experiment.[11]
-
Improves Labeling Efficiency: In some cases, removing serum can improve the efficiency of probe uptake.
A typical serum starvation protocol involves incubating cells in a low-serum (e.g., 0.2%) or serum-free medium for a period of several hours to overnight before the experiment.[12][13]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during live-cell imaging with NBD probes.
Problem 1: High Background Fluorescence or Non-Specific Staining
High background can obscure the specific signal from your probe, making data interpretation difficult.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| Excess Probe Concentration | Titrate the probe concentration to find the lowest effective concentration that still provides a detectable signal. High concentrations can lead to non-specific binding and increased background. |
| Inadequate Washing | Increase the number and duration of wash steps after probe incubation to thoroughly remove any unbound probe.[7] Use a buffered saline solution like PBS or HBSS. |
| Probe Aggregation | NBD probes, particularly lipid derivatives, can form aggregates in aqueous solutions, leading to bright, punctate artifacts.[14] To prevent this, prepare the probe by complexing it with fatty acid-free Bovine Serum Albumin (BSA) before adding it to the cells.[8] |
| Cellular Autofluorescence | Autofluorescence, especially in the green channel, can be a significant issue. To mitigate this, use phenol red-free imaging medium, as phenol red can contribute to background fluorescence.[15][16][17] Specialized imaging media like FluoroBrite™ DMEM are formulated to have low autofluorescence.[16][18] |
Problem 2: Weak or No Fluorescent Signal
A lack of signal can be frustrating and may stem from several issues.
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Microscope Settings | Ensure you are using the correct filter cube and objective for your NBD probe.[19][20] Verify that the excitation and emission settings on your imaging software match the spectral properties of your probe.[19] |
| Probe Degradation | Fluorophores can degrade if not stored properly.[7] Use a fresh aliquot of your probe stock solution. If the problem persists, consider purchasing a new vial of the probe. |
| Low Probe Concentration | While high concentrations can cause issues, a concentration that is too low will result in a weak signal. If you have already optimized for background, try incrementally increasing the probe concentration. |
| Insufficient Incubation Time | The probe may not have had enough time to be taken up by the cells and transported to its target location. Try increasing the incubation time. |
| Cell Health | Unhealthy or dying cells may not take up the probe efficiently. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. |
Problem 3: Phototoxicity and Photobleaching
Both phototoxicity (damage to cells from light exposure) and photobleaching (irreversible loss of fluorescence) are significant challenges in live-cell imaging.[21]
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| High Excitation Light Intensity | Reduce the laser power or illumination intensity to the minimum level required to obtain a good signal-to-noise ratio.[22] |
| Long Exposure Times | Use the shortest possible exposure time that still allows for clear image acquisition.[23] This may require a more sensitive detector.[21] |
| Frequent Imaging | For time-lapse experiments, increase the interval between image acquisitions to give the cells time to recover and to minimize cumulative light exposure. |
| Use of Antifade Reagents | For some applications, specialized live-cell antifade reagents can be added to the imaging medium to reduce photobleaching.[24] |
| Oxygen Scavenging Systems | Photobleaching is often mediated by reactive oxygen species. While more common in fixed-cell imaging, oxygen scavenging systems can sometimes be adapted for live-cell experiments. |
The relationship between these parameters can be visualized as a balance:
Caption: Balancing imaging parameters to minimize phototoxicity and photobleaching.
Problem 4: Probe Self-Quenching
At high concentrations, NBD probes can exhibit self-quenching, where the fluorescence intensity decreases as the concentration increases.[25]
Potential Causes & Solutions
| Potential Cause | Recommended Solution & Explanation |
| High Local Concentration in Membranes | This is an inherent property of some NBD probes. If you observe a decrease in fluorescence with increasing probe concentration, you are likely in the self-quenching regime. |
| Solution | The solution is to perform a careful concentration titration to find the optimal concentration that maximizes fluorescence before the onset of significant self-quenching. This is a critical optimization step for quantitative imaging experiments. |
Section 3: Experimental Protocols
Protocol 1: General Live-Cell Labeling with NBD-Lipid Probes
This protocol provides a general workflow for labeling live adherent cells with an NBD-conjugated lipid probe.
Caption: A typical workflow for live-cell imaging with NBD probes.
Step-by-Step Methodology:
-
Cell Preparation: Seed your cells of interest onto glass-bottom imaging dishes or coverslips. Allow them to adhere and grow to a sub-confluent density (typically 50-70% confluency).
-
Probe Stock Preparation: Prepare a 1 mM stock solution of your NBD-lipid probe in a suitable solvent like ethanol.
-
Working Solution Preparation: a. In a microcentrifuge tube, dilute the NBD-lipid stock solution into serum-free cell culture medium. b. For lipid probes, it is highly recommended to complex them with fatty acid-free BSA to improve solubility and delivery to the cells.[8] A common final concentration for the probe is between 1-10 µM.
-
Cell Labeling: a. Aspirate the growth medium from the cells. b. Wash the cells once with warm phosphate-buffered saline (PBS). c. Add the NBD-probe working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will depend on the specific probe and cell type and should be determined empirically.[9]
-
Washing: a. Remove the probe-containing medium. b. Wash the cells 2-3 times with warm imaging medium (e.g., phenol red-free medium or HEPES-buffered saline) to remove excess, unbound probe.[9]
-
Imaging: a. Add fresh, warm imaging medium to the cells. b. Immediately transfer the dish to the microscope stage, which should be equipped with an environmental chamber to maintain temperature (37°C) and CO2 levels. c. Acquire images using the appropriate filter set for NBD (Excitation ~465 nm, Emission ~535 nm).[6]
References
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NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. PubMed Central. Available from: [Link].
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Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PMC - NIH. Available from: [Link].
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Validation of a whole-well proliferation assay with label-free live-cell imaging. The Cell Cite. Available from: [Link].
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How can you ensure that your media choice won't interfere with your imaging? Are there certain components to avoid?. Cell Culture Dish. Available from: [Link].
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Impact of phenol red in cell culture and solutions. PromoCell. Available from: [Link].
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Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. PubMed. Available from: [Link].
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Depth-dependent fluorescence quenching of NBD selectively attached... ResearchGate. Available from: [Link].
-
Phenol red-free cell culture media. BioNordika. Available from: [Link].
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Photobleaching of NBD-cholesterol in human fibroblasts. Human... ResearchGate. Available from: [Link].
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De Novo Lipid Labeling for Comprehensive Analysis of Subcellular Distribution and Trafficking in Live Cells. bioRxiv. Available from: [Link].
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An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link].
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12 Fluorescence quenching of NBD-labeled T-domain. DA of... ResearchGate. Available from: [Link].
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Serum starvation. Star Republic: Guide for Biologists. Available from: [Link].
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Fractional fluorescence quenching of NBD-PS as a function of the molar... ResearchGate. Available from: [Link].
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Optimizing live-cell imaging: From probe to FLIM-STED integration. YouTube. Available from: [Link].
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Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. MDPI. Available from: [Link].
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Serum starving cells - why?. Cell Biology - Protocol Online. Available from: [Link].
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Intracellular Thermal Probing Using Aggregated Fluorescent Nanodiamonds. PMC - NIH. Available from: [Link].
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Tumor-associated macrophages educated by IGSF9 exhibit a senescence-associated secretory phenotype to promote tumor immune escape. Journal for ImmunoTherapy of Cancer. Available from: [Link].
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How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor. Available from: [Link].
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Is serum starvation necessary for cell culture?. ResearchGate. Available from: [Link].
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Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Request PDF. Available from: [Link].
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NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews (RSC Publishing). Available from: [Link].
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Optimizing Long-Term Live Cell Imaging. Springer Nature Experiments. Available from: [Link].
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Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy. PMC - PubMed Central. Available from: [Link].
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Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. Available from: [Link].
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Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Molecular Expressions. Available from: [Link].
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Protein aggregation monitoring in cells under oxidative stress: a novel fluorescent probe based on a 7-azaindole-BODIPY derivative. RSC Publishing. Available from: [Link].
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NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. NIH. Available from: [Link].
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research - ACS Publications. Available from: [Link].
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Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. Available from: [Link].
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A General Strategy to Endow Dyes with Genic Fluorescence for Wash-Free Imaging of Proteins in Living Cells. Request PDF. Available from: [Link].
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Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques. AxisPharm. Available from: [Link].
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Light Microscopy Sample Preparation Guidelines. UNC School of Medicine. Available from: [Link].
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Validation & Comparative
A Head-to-Head Comparison of 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole as Fluorescent Cores
An objective comparison of 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole as fluorescent cores for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of their performance with supporting experimental data.
In the landscape of fluorescent molecules, the choice of the core scaffold is a critical decision that dictates the ultimate photophysical properties and application suitability of a probe or material. Among the plethora of heterocyclic systems, 2,1,3-Benzoxadiazole (also known as benzofurazan) and its sulfur-containing analogue, 2,1,3-Benzothiadiazole, have emerged as exceptionally versatile and widely utilized building blocks. Their inherent intramolecular charge transfer (ICT) character, arising from the fusion of an electron-rich benzene ring with an electron-deficient five-membered heterocycle, is the cornerstone of their rich photophysics. However, the seemingly subtle substitution of an oxygen atom for a sulfur atom instigates a cascade of changes in their electronic structure, stability, and spectral properties. This guide provides a detailed comparative analysis of these two prominent fluorescent cores, offering insights to aid in the rational design of next-generation fluorescent materials.
Structural and Electronic Underpinnings: The Oxygen versus Sulfur Dichotomy
At the heart of their differing behaviors lies the fundamental distinction between oxygen and sulfur. Oxygen, being more electronegative than sulfur, imparts a stronger electron-withdrawing character to the oxadiazole ring. This generally leads to a more pronounced ICT, which can result in larger Stokes shifts—a desirable trait for minimizing self-absorption in fluorescence microscopy. Conversely, the less electronegative sulfur atom in the benzothiadiazole core, with its available 3d orbitals for conjugation, often results in a smaller highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gap. This fundamental electronic difference is the primary driver for the typically red-shifted absorption and emission spectra observed in benzothiadiazole derivatives compared to their benzoxadiazole counterparts.
Caption: Core structural and electronic property comparison.
Photophysical Performance: A Spectral Showdown
The practical utility of a fluorophore is dictated by its key photophysical parameters. The following table summarizes the general trends observed for derivatives of 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole.
| Photophysical Property | 2,1,3-Benzoxadiazole Derivatives | 2,1,3-Benzothiadiazole Derivatives |
| Absorption Maxima (λabs) | Typically in the 350-500 nm range | Generally red-shifted, often in the 450-600 nm range |
| Emission Maxima (λem) | Blue to green region (450-550 nm) | Green to red and near-infrared (NIR) region (550-800+ nm) |
| Quantum Yield (ΦF) | Highly variable, can be high with appropriate substitution | Often exhibits moderate to high quantum yields |
| Stokes Shift | Generally large (often > 80 nm) | Variable, can be large but often smaller than benzoxadiazoles |
| Solvatochromism | Pronounced solvatochromic shifts are common | Significant solvatochromism is also a characteristic feature |
A prime example of a 2,1,3-benzoxadiazole derivative is 4-amino-7-nitro-2,1,3-benzoxadiazole (NBD-F), a widely used labeling agent. In protic solvents, it exhibits absorption and emission maxima around 465 nm and 535 nm, respectively. In contrast, a simple donor-acceptor-donor benzothiadiazole derivative can easily push its emission into the red or even NIR region, which is highly advantageous for biological imaging applications due to reduced tissue autofluorescence and deeper penetration depth.
Chemical Stability and Synthetic Accessibility
From a practical standpoint, the chemical robustness and ease of synthesis are crucial considerations. Generally, the 2,1,3-benzothiadiazole core is considered more chemically stable than its oxadiazole counterpart. The oxadiazole ring can be susceptible to nucleophilic attack, leading to ring-opening under certain conditions. The synthesis of both scaffolds typically starts from appropriately substituted o-phenylenediamines. The formation of the thiadiazole ring is often achieved through a straightforward reaction with reagents like thionyl chloride or N,N'-sulfinyldiimidazole. The synthesis of the oxadiazole ring can sometimes be more challenging, potentially requiring harsher conditions or multi-step procedures.
Application Domains: Where Do They Shine?
The distinct properties of these two cores have led to their deployment in different, albeit sometimes overlapping, application areas.
-
2,1,3-Benzoxadiazole: Its strong ICT and large Stokes shifts have made it a staple in the design of fluorescent probes for sensing various analytes, including metal ions, pH, and reactive oxygen species. The NBD scaffold, in particular, is extensively used for labeling amines and thiols in proteins and other biomolecules for fluorescence microscopy and assays.
-
2,1,3-Benzothiadiazole: The red-shifted emission of its derivatives makes them highly sought after for in vivo and deep-tissue imaging. Furthermore, their favorable electronic properties have established them as key building blocks in the field of organic electronics, particularly in the development of low bandgap polymers for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Caption: Generalized synthetic workflow for 2,1,3-Benzothiadiazole derivatives.
Experimental Protocols
Protocol 1: General Synthesis of a 4,7-Dibromo-2,1,3-Benzothiadiazole
-
Reaction Setup: To a solution of 3,6-dibromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent like toluene or DMF, add N,N'-sulfinyldiimidazole (1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4,7-dibromo-2,1,3-benzothiadiazole.
Protocol 2: Comparative Photophysical Characterization
-
Sample Preparation: Prepare stock solutions of the benzoxadiazole and benzothiadiazole derivatives in a high-purity solvent (e.g., spectroscopic grade toluene or acetonitrile) at a concentration of 1 mM. From these, prepare dilute solutions (e.g., 1-10 µM) for spectroscopic measurements.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectra of the dilute solutions from 300 to 800 nm using a UV-Vis spectrophotometer.
-
Fluorescence Spectroscopy: Using a spectrofluorometer, record the emission spectra by exciting at the respective absorption maxima (λabs). Determine the emission maxima (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4 for blue-green emitters, or a commercial standard for red emitters). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Conclusion and Future Outlook
References
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Kim, T., et al. (2012). "Benzothiadiazole-Based Low Band Gap Polymers for High-Performance Organic Solar Cells." Advanced Materials, 24(5), 682-687. Available at: [Link]
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Yuan, L., et al. (2013). "A unique family of near-infrared fluorescent probes for bioimaging." Chemical Society Reviews, 42(2), 622-661. Available at: [Link]
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Peet, J., et al. (2007). "Efficiency enhancement in polymer-fullerene “bulk heterojunction” solar cells." Nature Materials, 6(7), 497-500. Available at: [Link]
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Li, Y., et al. (2012). "High-Efficiency Solar Cells Based on a Thieno[3,4-b]thiophene-Benzodithiophene Copolymer with a Polychromatic Response in the Wavelength Range of 300–1000 nm." Advanced Materials, 24(23), 3164-3169. Available at: [Link]
A Senior Application Scientist's Guide to Benchmarking 2,1,3-Benzoxadiazol-5-ylmethanol Against Commercial Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth, objective comparison of the performance of 2,1,3-Benzoxadiazol-5-ylmethanol, a member of the benzofurazan family of fluorophores, against a selection of widely used commercial fluorescent dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, Cyanine 3 (Cy3), Cyanine 5 (Cy5), and BODIPY FL.
The benzoxadiazole scaffold has garnered interest for its potential in developing novel fluorescent probes due to its inherent photophysical properties. However, a direct, quantitative comparison against established market leaders is often lacking. This guide aims to fill that gap by presenting a framework for such a comparison, complete with detailed experimental protocols and supporting data to empower researchers in making informed decisions for their specific applications.
While extensive photophysical data for many commercial dyes are readily available, specific experimental values for this compound are less prevalent in the public domain. For the purpose of this illustrative guide, we will utilize representative data from closely related 2,1,3-benzoxadiazole derivatives to facilitate a meaningful comparison.[1][2][3][4] It is crucial to note that the photophysical properties of fluorophores can be sensitive to their specific substitution patterns and solvent environments. Therefore, the data presented for this compound should be considered an approximation, and empirical validation is strongly recommended.
Overview of the Contenders: A Comparative Introduction
A fluorescent dye's utility is defined by a confluence of properties, including its brightness (a product of its molar extinction coefficient and quantum yield), its spectral characteristics (excitation and emission maxima), its photostability, and its cost. Below is a high-level overview of the dyes under consideration.
-
This compound: A small, heterocyclic aromatic molecule. Benzoxadiazole derivatives are known for their environmental sensitivity, which can be advantageous for sensing applications.[1][2][3][4] Their relatively simple structure also suggests potential for cost-effective synthesis.
-
Fluorescein isothiocyanate (FITC): One of the most well-established green-emitting fluorescent dyes. It is known for its high quantum yield but suffers from pH sensitivity and relatively poor photostability.[5]
-
Rhodamine B: A bright, red-emitting dye with good photostability.[6] However, its fluorescence can be prone to self-quenching at high concentrations.
-
Cyanine Dyes (Cy3 and Cy5): A versatile class of dyes with sharp emission peaks and high molar extinction coefficients. Cy3 (orange-red) and Cy5 (far-red) are widely used in multiplexing applications.[1][7][8]
-
BODIPY FL: A green-emitting dye known for its high quantum yield, sharp emission peak, and relative insensitivity to solvent polarity and pH.[9][10] Its hydrophobic nature makes it suitable for labeling lipids and membranes.[10]
Quantitative Performance Metrics: A Head-to-Head Comparison
The following table summarizes the key photophysical and economic parameters for the selected dyes. This data provides a quantitative basis for comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability | Estimated Cost per 100 mg |
| This compound (estimated) | ~419[1][2][3][4] | ~496[1][2][3][4] | ~34,000[1][2][3][4] | ~0.52[1][2][3][4] | Moderate | ~$700 |
| FITC | 492 | 518 | 75,000 | 0.92 | Low | ~$50 |
| Rhodamine B | 546[11] | 567[11] | 106,000[11] | 0.70[11] | High | ~$630 |
| Cy3 NHS Ester | 555[7] | 570[7] | 150,000[7] | 0.31[7] | Moderate | ~$2,380 |
| Cy5 NHS Ester | 646[8] | 662[8] | 250,000[8] | 0.20[8] | Moderate | ~$1,700 |
| BODIPY FL NHS Ester | 502[9][10] | 510[9][10] | 82,000[9] | High | High | ~$2,400 |
Disclaimer: The values for this compound are estimated based on published data for structurally similar 2,1,3-benzoxadiazole derivatives and should be experimentally verified.[1][2][3][4] Photostability is a qualitative assessment based on literature. Cost is an estimate based on publicly available pricing for research-grade materials and may vary between suppliers and purity grades.
Experimental Benchmarking: Protocols for a Fair Comparison
To generate the comparative data presented above, a series of standardized experiments must be performed. The following protocols are designed to be self-validating and are based on established methodologies in the field.
Measurement of Absorption and Emission Spectra
This protocol determines the wavelengths of maximum absorbance (excitation) and fluorescence emission.
Caption: Workflow for determining the absorption and emission spectra of fluorescent dyes.
-
Stock Solution Preparation: Prepare 1 mM stock solutions of each dye in a high-purity solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solutions in the desired spectroscopic solvent (e.g., phosphate-buffered saline, pH 7.4) to a concentration that yields an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum from 300 nm to 800 nm. The wavelength of maximum absorbance (λabs_max) is determined from this spectrum.
-
Emission Measurement: Using a spectrofluorometer, excite the sample at its λabs_max and scan the emission spectrum over a range of wavelengths, typically starting 10 nm above the excitation wavelength to 800 nm. The wavelength of maximum emission (λem_max) is determined from this spectrum.
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a well-characterized standard. For dyes emitting in the blue-green region, quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a common standard.[12][13]
Caption: Workflow for determining the relative fluorescence quantum yield.
-
Prepare a Series of Dilutions: Prepare a series of five dilutions for both the test dye and the quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission: Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test dye and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield (Φx) of the test sample is calculated using the following equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)
where:
-
Φst is the quantum yield of the standard.
-
Gradx and Gradst are the gradients of the lines from the plot of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the sample and standard, respectively.
-
Assessment of Photostability
Photostability is a critical parameter for applications requiring prolonged or intense illumination, such as time-lapse microscopy. A common method to quantify photostability is to measure the photobleaching half-life (t1/2).
Caption: Workflow for assessing the photostability of fluorescent dyes.
-
Sample Preparation: Prepare a 1 µM solution of each dye in a standard buffer (e.g., PBS, pH 7.4). Mount a small drop of the solution on a microscope slide and place a coverslip over it.
-
Microscope Setup: Use a fluorescence microscope with a stable light source (e.g., a laser or an LED). Select the appropriate filter set for the dye being tested.
-
Continuous Illumination: Focus on a region of the sample and continuously illuminate it with a defined and constant light intensity. It is crucial to use the same illumination power and objective for all dyes to ensure a fair comparison.
-
Image Acquisition: Acquire images at regular time intervals (e.g., every 5 seconds) until the fluorescence intensity has decayed to less than 50% of its initial value.
-
Data Analysis: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the illuminated region in each image.
-
Determine Half-Life: Plot the normalized fluorescence intensity (I/I0) as a function of time. The photobleaching half-life (t1/2) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Causality Behind Experimental Choices
The protocols outlined above are designed to provide a robust and reproducible comparison of the fluorescent dyes. Here's the rationale behind some of the key experimental choices:
-
Optically Dilute Solutions (Absorbance < 0.1): In both spectral and quantum yield measurements, using optically dilute solutions is critical to avoid the "inner filter effect." At higher concentrations, the excitation light is attenuated as it passes through the cuvette, and emitted light can be reabsorbed by other dye molecules. This leads to an underestimation of the true fluorescence intensity and an inaccurate quantum yield determination.
-
Use of a Quantum Yield Standard: The relative method for determining quantum yield is generally more accessible than absolute methods, which require specialized instrumentation like an integrating sphere. The accuracy of the relative method hinges on the use of a well-characterized standard with a known and stable quantum yield. Quinine sulfate is a widely accepted standard for the blue-green spectral region due to its high quantum yield and photostability.[12][13][14]
-
Constant Illumination for Photostability: When assessing photostability, it is imperative to maintain a constant and identical illumination intensity for all samples. Photobleaching is a light-dependent process, and any variation in the excitation power will directly affect the rate of photobleaching, making a direct comparison invalid.[5][15]
-
Standardized Solvent/Buffer: The photophysical properties of many fluorescent dyes, particularly their quantum yield and emission spectra, can be influenced by the solvent polarity, viscosity, and pH. Therefore, all comparative measurements should be performed in the same solvent or buffer system to ensure that the observed differences are due to the intrinsic properties of the dyes and not a result of environmental effects.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the performance of this compound against established commercial fluorescent dyes. Based on the estimated data for the benzoxadiazole derivative, it presents a potentially cost-effective option with moderate brightness and a blue-shifted emission profile compared to the other dyes. Its quantum yield is respectable, though its molar extinction coefficient is lower than that of the other dyes, which will impact its overall brightness.
The true potential of this compound and other novel fluorophores can only be fully realized through rigorous, standardized experimental evaluation. The protocols detailed in this guide provide a starting point for such an endeavor. Further studies should focus on a broader range of environmental conditions (e.g., different solvents, pH values) and applications (e.g., protein labeling, cellular imaging) to fully elucidate the strengths and weaknesses of this promising class of fluorophores.
References
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Frizon, T. E. A., Vieira, A. A., Da Silva, F. N., Saba, S., Farias, G., de Souza, B., Zapp, E., Lôpo, M. N., de Braga, H. C., Grillo, F., et al. (2020). Synthesis of 2, 1, 3-benzoxadiazole derivatives as new fluorophores—combined experimental, optical, electro, and theoretical study. Frontiers in Chemistry, 8, 360. [Link]
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Kremer Pigmente. (n.d.). Rhodamine B. Retrieved January 17, 2026, from [Link]
- Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and photobiology, 9(5), 439-444.
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Nanocs. (n.d.). Cy5-NHS. Retrieved January 17, 2026, from [Link]
- de Melo, J. S., Gong, A., & Maçanita, A. L. (2020). Synthesis of 2, 1, 3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360.
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IndiaMART. (n.d.). Rhodamine Dyes - Rhodamine B Latest Price, Manufacturers & Suppliers. Retrieved January 17, 2026, from [Link]
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- Frizon, T. E. A., et al. (2020). Synthesis of 2, 1, 3-benzoxadiazole derivatives as new fluorophores—combined experimental, optical, electro, and theoretical study. Frontiers in Chemistry, 8, 360.
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Alquera. (2025). Rhodamine B Powder. Retrieved January 17, 2026, from [Link]
- Song, L., Varma, C. A. G. O., Verhoeven, J. W., & Tanke, H. J. (1996). Comparison of the photobleaching and photostability of Alexa Fluor 568-and fluorescein isothiocyanate-conjugated antibody. Journal of fluorescence, 6(2), 97-103.
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ABP Biosciences. (n.d.). BODIPY FL NHS Ester (Succinimidyl Ester). Retrieved January 17, 2026, from [Link]
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Semantic Scholar. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved January 17, 2026, from [Link]
- Grabowska, D., Kłonkowski, A. M., & Wiczk, W. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical chemistry, 91(8), 5389-5394.
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Laboratório de Materiais Optoeletrônicos & Fotofísica Molecular. (2020). Synthesis of 2, 1, 3-benzoxadiazole derivatives as new fluorophores—combined experimental, optical, electro, and theoretical study. Retrieved January 17, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supplemental Information. Retrieved January 17, 2026, from [Link]
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Addgene. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved January 17, 2026, from [Link]
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CP Lab Safety. (n.d.). (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride, 95% Purity, C8H10ClN3O, 1 gram. Retrieved January 17, 2026, from [Link]
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Matrix Fine Chemicals. (n.d.). (2,1,3-BENZOXADIAZOL-4-YL)METHANOL | CAS 175609-19-5. Retrieved January 17, 2026, from [Link]
- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2005). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standards in Fluorescence (pp. 139-169). Springer, Berlin, Heidelberg.
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Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide to the Validation of 2,1,3-Benzoxadiazole Probes for Selective Analyte Detection
In the dynamic field of molecular sensing, the ability to selectively detect and quantify specific analytes within complex biological milieux is paramount. Among the arsenal of fluorescent tools available, derivatives of 2,1,3-benzoxadiazole (also known as benzofurazan, with 4-nitro-2,1,3-benzoxadiazole commonly abbreviated as NBD) have carved out a significant niche.[1] Their compact size, environmental sensitivity, and versatile reactivity make them exceptional scaffolds for designing "turn-on" or ratiometric probes for critical biological molecules.[1][2]
This guide provides an in-depth comparison of NBD-based probes against common alternatives, focusing on the detection of biothiols—a class of analytes for which NBD probes are particularly well-suited. We will delve into the mechanistic principles that govern their selectivity, present comparative performance data, and provide a rigorous, field-tested protocol for their validation.
The NBD Scaffold: A Versatile Core for Fluorescent Probes
The 2,1,3-benzoxadiazole core is an electron-deficient aromatic system.[3][4] When functionalized with a leaving group, such as in 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), it becomes an excellent electrophile.[5] Initially, NBD-Cl is virtually non-fluorescent. However, upon reaction with a nucleophile, such as the thiol group of cysteine (Cys) or glutathione (GSH), a nucleophilic aromatic substitution occurs.[6][7] This reaction displaces the chloride and forms a highly fluorescent NBD-thioether adduct, resulting in a strong "turn-on" signal.[6][8] This fundamental reactivity is the cornerstone of its application in analyte sensing.[2]
The photophysical properties of NBD adducts are highly sensitive to the local environment, a characteristic that is both an advantage and a consideration.[2][5] For instance, the fluorescence of NBD-amine adducts can decrease in aqueous solutions, a factor that must be accounted for in experimental design.[5]
Comparative Analysis: NBD Probes vs. Alternatives for Biothiol Detection
Biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are vital for maintaining cellular redox homeostasis.[6][9][10] Their similar structures and reactivity pose a significant challenge for selective detection.[9] Here, we compare NBD-based probes with another popular class of thiol-reactive probes: those based on Michael addition to α,β-unsaturated ketones.
| Property | NBD-Based Probes (e.g., NBD-Cl) | Michael Acceptor Probes (e.g., Maleimides) |
| Analyte(s) | Cys, Hcy, GSH, Amines | Primarily Thiols (Cys, Hcy, GSH) |
| Detection Mechanism | Nucleophilic Aromatic Substitution | Michael Addition |
| Typical Signal | "Turn-on" Fluorescence | "Turn-on" Fluorescence or Ratiometric Shift |
| Response Time | Very Fast (often < 1 minute for NBD-Cl)[6] | Variable, can be slower than substitution |
| Selectivity Principle | Based on nucleophilicity and subsequent intramolecular displacement for Cys/Hcy vs. GSH.[6][8] | Based on the nucleophilic addition of thiols to an electron-deficient double bond.[11] |
| Excitation (λex) | ~476 nm[1] | Varies by fluorophore (e.g., Coumarin, BODIPY) |
| Emission (λem) | ~546 nm[1] | Varies by fluorophore |
| Limit of Detection (LOD) | Low nanomolar range (e.g., ~35 nM for GSH)[1] | Can be in the low nanomolar to micromolar range.[9] |
| Key Advantages | Commercially available, fast response, well-understood mechanism.[6][8] | Reversibility is possible, allowing for dynamic monitoring.[10][11] |
| Considerations | Can also react with amines; photophysical properties are environment-sensitive.[5][7] | Selectivity between different biothiols can be challenging to achieve. |
Causality of Selectivity: Why NBD Probes Can Discriminate
The true elegance of certain NBD probes lies in their ability to differentiate between biothiols. While NBD-Cl reacts with Cys, Hcy, and GSH, the key to selectivity is a secondary reaction. For Cys and Hcy, the initial sulfur-adduct can undergo a subsequent intramolecular displacement. The proximate amino group of Cys/Hcy attacks the NBD ring, displacing the thiolate and forming a more stable, amino-substituted NBD product.[8] This second product often has distinct photophysical properties (e.g., a different emission wavelength or quantum yield) compared to the sulfur-adduct formed with GSH, which lacks a proximate amine for this secondary reaction.[6][8] This two-step mechanism provides a basis for ratiometric sensing or selective detection of Cys/Hcy over the much more abundant GSH.[8]
In contrast, probes based on Michael addition typically rely on the inherent nucleophilicity of the thiol group and may struggle to differentiate between biothiols without additional recognition elements.[11]
Mechanistic Signaling Pathway & Validation Workflow
To ensure the reliability of any probe, a rigorous validation workflow is essential. This involves confirming the reaction mechanism and systematically evaluating the probe's performance in terms of selectivity, sensitivity, and response kinetics.
General Signaling Mechanism of an NBD-based "Turn-On" Probe
The diagram below illustrates the fundamental principle of a reaction-based NBD probe. The probe exists in a non-fluorescent or "quenched" state. Upon reaction with the target analyte, a chemical transformation occurs, releasing the highly fluorescent NBD fluorophore.
Caption: Generalized reaction mechanism for an NBD-based turn-on fluorescent probe.
Experimental Workflow for Probe Validation
A critical step in probe validation is assessing its selectivity against a panel of potentially interfering species. The following workflow outlines a robust procedure for this evaluation.
Caption: Step-by-step experimental workflow for validating probe selectivity.
Protocol: Selectivity and Interference Study for an NBD-based Thiol Probe
This protocol provides a self-validating system for assessing the selectivity of a probe like NBD-Cl for biothiols over other biologically relevant amino acids and reactive species.
Objective: To determine the fluorescence response of the NBD probe to the target analyte (e.g., Cysteine) versus a panel of other potential interferents.
Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
HEPES buffer (e.g., 20 mM, pH 7.4)
-
Target analytes: Cysteine (Cys), Glutathione (GSH)
-
Interference panel: Alanine, Arginine, Serine, Proline, Hydrogen Peroxide (H₂O₂), etc.
-
96-well microplate (black, clear bottom) or quartz cuvettes
-
Microplate reader or spectrofluorometer
Methodology:
-
Preparation of Stock Solutions:
-
Probe Stock (1 mM): Dissolve an appropriate amount of NBD-Cl in DMSO. Store protected from light.
-
Analyte & Interferent Stocks (10 mM & 100 mM): Prepare individual stock solutions of Cys, GSH, and each potential interferent in HEPES buffer. Causality Note: Preparing stocks in the assay buffer minimizes solvent effects during the experiment. A higher concentration for interferents is used to assess the probe's robustness in the presence of excess non-target molecules.
-
-
Experimental Setup (performed in triplicate):
-
In a 96-well plate, add 188 µL of HEPES buffer to each well designated for the experiment.
-
Add 2 µL of the 1 mM NBD-Cl stock solution to each well for a final concentration of 10 µM. Mix gently.
-
Control Wells: Designate wells for a "probe only" control (add 10 µL of buffer instead of analyte) and a "buffer only" blank.
-
-
Baseline Fluorescence Measurement (F₀):
-
Incubate the plate for 2 minutes at room temperature.
-
Measure the fluorescence using the appropriate excitation and emission wavelengths for the expected NBD-adduct (e.g., λex = 476 nm, λem = 546 nm). Record this as the initial fluorescence, F₀.
-
-
Addition of Analytes and Interferents:
-
To the respective wells, add 10 µL of the 10 mM target analyte stock (Cys or GSH) for a final concentration of 500 µM.
-
To the interference wells, add 10 µL of the 100 mM interferent stocks for a final concentration of 5 mM. Causality Note: Using a 10-fold excess of interferents relative to the primary analyte provides a stringent test of selectivity.
-
-
Final Fluorescence Measurement (F):
-
Incubate the plate at 37°C for a predetermined reaction time (e.g., 30 minutes). This time should be optimized based on kinetic studies, but 30 minutes is often sufficient for NBD-Cl.[6]
-
Measure the fluorescence again using the same instrument settings. Record this as the final fluorescence, F.
-
-
Data Analysis and Interpretation:
-
Subtract the fluorescence of the "buffer only" blank from all readings.
-
Calculate the fluorescence response or "fold-change" for each condition using the formula: Fold-Change = F / F₀ .
-
Plot the average fold-change for each condition (Cys, GSH, interferents, probe only) as a bar chart with error bars (standard deviation).
-
Trustworthiness Check: A successful validation will show a very large fold-change for the target analytes (Cys, GSH) and a negligible fold-change (ideally close to 1.0) for the "probe only" control and all tested interferents. This visually and quantitatively confirms the probe's selectivity.
-
Conclusion
2,1,3-Benzoxadiazole derivatives are powerful and versatile tools in the chemical biologist's toolkit. Their utility is rooted in a well-understood reaction mechanism that can be cleverly exploited to achieve selectivity for specific analytes like biothiols.[2][8] However, as with any scientific tool, their performance must be rigorously validated. By comparing them against alternatives and employing systematic protocols like the one detailed here, researchers can confidently generate reliable and reproducible data. The combination of rapid kinetics, a strong turn-on signal, and a small molecular footprint ensures that NBD-based probes will continue to be instrumental in unraveling complex biological processes.
References
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Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy... - ResearchGate. Available at: [Link]
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Design strategies of fluorescent probes for selective detection among biothiols - The Royal Society of Chemistry. (2015-05-12). Available at: [Link]
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Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes - NIH. (2023-05-22). Available at: [Link]
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Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing). Available at: [Link]
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Recent Progress in BODIPY-based Fluorescent Probes for Biothiols. | Semantic Scholar. Available at: [Link]
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HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC - NIH. (2022-11-28). Available at: [Link]
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2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices - MDPI. Available at: [Link]
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Structure modulation on fluorescent probes for biothiols and the reversible imaging of glutathione in living cells - RSC Publishing. (2021-06-15). Available at: [Link]
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Comparison of different methods for biothiols determination. | Download Table. Available at: [Link]
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FluoProbes® - Interchim. Available at: [Link]
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Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds | Accounts of Chemical Research - ACS Publications. (2015-05-15). Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - NIH. Available at: [Link]
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Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - Frontiers. Available at: [Link]
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NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PubMed Central. Available at: [Link]
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Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine - RSC Publishing. (2019-07-16). Available at: [Link]
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Standard Guide to Fluorescence - Instrument Calibration and Validation | NIST. (2008-01-02). Available at: [Link]
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The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. Available at: [Link]
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Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species - NIH. Available at: [Link]
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Development and Validation of Aptasensor Based on MnO 2 for the Detection of Sulfadiazine Residues - MDPI. (2023-06-03). Available at: [Link]
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A Head-to-Head Comparison for High-Fidelity Lipid Droplet Imaging: Benzoxadiazole vs. BODIPY Dyes
Introduction: The Central Role of Lipid Droplets in Cellular Dynamics
Lipid droplets (LDs) have transitioned from being viewed as simple, inert fat storage depots to dynamic organelles central to cellular metabolism, signaling, and homeostasis.[1][2] Their involvement in a wide array of physiological and pathological processes, including obesity, diabetes, and cancer, has made their accurate visualization and quantification a critical objective in biomedical research and drug development.[1] The selection of an appropriate fluorescent probe is paramount for generating reliable and insightful data. This guide provides an in-depth comparison of two widely used classes of lipophilic dyes: the environmentally sensitive benzoxadiazoles (like NBD) and the bright, robust boron-dipyrromethene (BODIPY) dyes.
Deep Dive: Understanding the Dyes
Benzoxadiazole (NBD) Dyes: The Environmentally Sensitive Reporter
Nitrobenzoxadiazole (NBD) is a fluorophore known for its sensitivity to the polarity of its local environment. This solvatochromic property means its fluorescence intensity and emission wavelength can change based on the hydrophobicity of its surroundings.
-
Mechanism of Action: NBD-based probes are lipophilic and partition into the neutral lipid core of LDs. The strong electron-withdrawing nitro group makes the NBD moiety highly sensitive to the non-polar environment within the droplet, leading to an increase in fluorescence quantum yield.[3]
-
Photophysical Properties: NBD typically exhibits excitation around 460-485 nm and emission in the 530-540 nm range. A key characteristic is its fluorescence enhancement in non-polar media, which is advantageous for reducing background signal from the aqueous cytoplasm.[3]
-
Advantages:
-
Fluorogenic Nature: Low fluorescence in aqueous environments and high fluorescence in the lipidic core of LDs provides a good signal-to-noise ratio.
-
Environmental Sensing: Its sensitivity can be exploited to probe the biophysical properties of the LD core, although this is a more advanced application.[4]
-
-
Limitations:
-
Lower Photostability: NBD dyes are generally more susceptible to photobleaching compared to BODIPY dyes, limiting their use in long-term time-lapse imaging or super-resolution microscopy.
-
Lower Brightness: The quantum yield of NBD, even in a lipidic environment, is typically lower than that of BODIPY dyes.
-
Potential for Artifacts: The NBD moiety itself can alter the behavior of the lipids it is attached to, a consideration for studies tracking lipid metabolism.[5][6]
-
BODIPY Dyes: The High-Performance Workhorse
Boron-dipyrromethene (BODIPY) dyes, particularly BODIPY 493/503, have become a gold standard for lipid droplet staining due to their exceptional photophysical properties.[][]
-
Mechanism of Action: BODIPY 493/503 is a small, uncharged, and highly lipophilic molecule that readily partitions into the neutral lipid core of LDs.[9] Its fluorescence is inherently high and does not depend on the environment, making it a reliable marker.[9]
-
Photophysical Properties: These dyes are characterized by high molar extinction coefficients, high fluorescence quantum yields (often approaching 0.8 or higher), and sharp, narrow absorption and emission peaks.[10][11] BODIPY 493/503, for example, has excitation/emission maxima around 493/503 nm, making it compatible with standard green channel filter sets (e.g., FITC/GFP).[9][11][12]
-
Advantages:
-
High Brightness & Quantum Yield: BODIPY dyes are exceptionally bright, allowing for clear imaging even at low concentrations and reducing the required excitation light intensity.[][10][11][]
-
Exceptional Photostability: Their rigid molecular structure confers strong resistance to photobleaching, making them ideal for demanding applications like time-lapse imaging and 3D z-stacking.[][][10][] However, some studies note that even BODIPY 493/503 can photobleach under intense irradiation.[14][15]
-
Low Cytotoxicity: BODIPY dyes generally exhibit low toxicity and high biocompatibility, making them well-suited for live-cell imaging.[10][][16][17]
-
Spectral Versatility: The BODIPY core can be chemically modified to produce a wide range of colors, enabling multicolor imaging experiments.[]
-
-
Limitations:
-
Spectral Overlap: The green emission of BODIPY 493/503 can interfere with other common fluorophores like GFP.[12]
-
Not Environmentally Sensitive: While a benefit for straightforward marking, its insensitivity to the environment means it cannot be used to probe the biophysical properties of the lipid droplet core.[9]
-
Head-to-Head Performance Comparison
To facilitate a direct comparison, the key performance metrics of representative dyes from each class are summarized below.
| Feature | Benzoxadiazole (NBD) | BODIPY (e.g., BODIPY 493/503) | Rationale & Field Insights |
| Brightness | Moderate | Very High[10][11] | BODIPY's high quantum yield and molar absorptivity result in a significantly brighter signal, crucial for detecting small or less abundant LDs. |
| Photostability | Low to Moderate | High[][][10] | BODIPY is the clear winner for experiments requiring prolonged light exposure, such as time-lapse or confocal Z-stacking.[] NBD will bleach more rapidly. |
| Specificity | High | Very High[11][] | Both dyes show excellent specificity for the neutral lipid core of LDs. BODIPY is often considered the benchmark for specificity. |
| Cytotoxicity | Generally Low | Very Low[10][][16] | Both are suitable for live-cell imaging, but BODIPY has been more extensively validated for low cytotoxicity across various applications.[17] |
| Environmental Sensitivity | High (Solvatochromic) | Low[9] | NBD's fluorescence is dependent on the polarity of its environment, a feature that can be exploited but also complicates simple quantification. BODIPY's signal is stable and robust. |
| Spectral Properties | Broader Spectra | Sharp, Narrow Spectra[] | BODIPY's narrow emission peaks reduce spectral bleed-through, making it superior for multiplexing with other fluorophores.[] |
| Ease of Use | Simple | Simple | Both dyes follow straightforward staining protocols. |
Experimental Protocols: A Self-Validating System
The trustworthiness of any staining protocol relies on its reproducibility and the inclusion of proper controls. Below are field-proven, step-by-step methodologies for both dye classes.
Workflow Overview: From Cell Culture to Image Analysis
The general process for lipid droplet staining is a multi-step procedure that requires careful attention to detail to ensure high-quality, reproducible results.
Caption: General workflow for fluorescent staining and imaging of lipid droplets.
Protocol 1: BODIPY 493/503 Staining (Live or Fixed Cells)
This protocol is optimized for BODIPY 493/503, the most common variant for LD staining.
-
Causality: The high signal-to-noise ratio of BODIPY allows for a simple and rapid staining procedure with minimal washing steps.
Materials:
-
BODIPY 493/503 stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Paraformaldehyde (PFA) 4% in PBS (for fixed cells)
-
Antifade mounting medium (with or without DAPI)
Procedure:
-
Cell Preparation: Culture cells on coverslips to an appropriate confluency. If inducing LDs, treat with oleic acid or other stimuli as required by your experimental design.
-
Prepare Staining Solution: Dilute the BODIPY 493/503 stock solution to a final working concentration of 1-2 µM in pre-warmed PBS or serum-free medium.[15][][19][20]
-
Scientist's Note: A 1:1000 dilution of a 1 mg/mL stock is a good starting point. Always prepare this solution fresh.
-
-
Washing: Gently wash the cells once with PBS to remove residual culture medium.[][15][]
-
Staining: Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[15][][19][20]
-
Post-Staining Wash: Wash the cells 2-3 times with PBS to remove excess, unbound dye.[][19][20]
-
Imaging:
-
For Live-Cell Imaging: Add fresh PBS or imaging medium to the cells and proceed to microscopy immediately.
-
For Fixed-Cell Imaging: After washing, fix the cells with 4% PFA for 15-20 minutes at room temperature.[2][][19][20] Wash 3 times with PBS, then mount the coverslip onto a slide using antifade mounting medium.
-
-
Microscopy: Visualize using a standard GFP/FITC filter set (Excitation: ~490 nm, Emission: ~515 nm).[12]
Protocol 2: NBD-Lipid Staining (Live Cells)
This protocol is adapted for NBD-conjugated lipids, which are often used to trace lipid uptake and trafficking.
-
Causality: NBD-lipid probes often require a "back-exchange" step with a protein like Bovine Serum Albumin (BSA) to remove the probe from the outer leaflet of the plasma membrane, ensuring the visualized signal is from internalized lipids.[5]
Materials:
-
NBD-conjugated lipid stock solution (e.g., in ethanol or chloroform)
-
Dimethyl sulfoxide (DMSO)
-
Tris-Buffered Saline with Sorbitol (TBSS)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Probe Preparation: Transfer the desired amount of NBD-lipid stock (e.g., 5 nmol per dish) to a glass tube.[5] Evaporate the solvent under a stream of nitrogen or in a vacuum to form a thin lipid film.[5] Just before use, resuspend the lipid film in a small volume of DMSO (e.g., 10 µL).[5]
-
Cell Preparation: Culture cells on coverslips. Before staining, wash cells with a suitable buffer like TBSS.
-
Staining: Dilute the resuspended NBD-lipid into your cell culture medium or buffer and add it to the cells. Incubate for up to 60 minutes at the desired temperature (e.g., 37°C) to allow for internalization.[5]
-
Washing: Wash the cells with cold TBSS to stop internalization and remove excess probe.
-
Back-Exchange (Crucial Step): To visualize only internalized lipid droplets, perform a "back-exchange" by incubating the cells with a BSA solution in TBSS. This step removes NBD-lipids that are still in the outer plasma membrane.[5]
-
Imaging: Wash again with buffer and proceed immediately to microscopy.
-
Microscopy: Visualize using a standard GFP/FITC filter set. The signal should be localized to intracellular structures, including lipid droplets.
Conclusion and Recommendations
The choice between benzoxadiazole and BODIPY dyes is dictated by the specific demands of the experiment.
-
Choose BODIPY dyes (e.g., BODIPY 493/503) for the vast majority of applications requiring robust, bright, and stable labeling of lipid droplets. They are the superior choice for quantification, long-term live-cell imaging, confocal microscopy, and multicolor experiments.[][][]
-
Choose Benzoxadiazole (NBD) dyes for specific applications where their environmental sensitivity is an advantage, such as probing the biophysical state of lipid membranes or when a fluorogenic response is the primary requirement. They are also well-established for tracking the metabolic fate of labeled lipid analogs.
For researchers and drug development professionals seeking high-fidelity, reproducible, and quantifiable data on lipid droplet dynamics, the exceptional photostability and brightness of BODIPY dyes make them the more reliable and versatile tool.[]
References
- BODIPY-based Fluorescent Indic
-
BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. MDPI. [Link]
-
BODIPY-Based Molecules for Biomedical Applications. Encyclopedia.pub. [Link]
-
Recent Advances in Fluorescent Probes for Lipid Droplets. National Institutes of Health (NIH). [Link]
-
Comparison of Different Cell Types for Neutral Lipid Accumulation. Agilent. [Link]
-
A BODIPY-Based Fluorogenic Probe for Specific Imaging of Lipid Droplets. National Institutes of Health (NIH). [Link]
-
Fused Thiophene-S,S-dioxide-Based Super-Photostable Fluorescent Marker for Lipid Droplets. ACS Publications. [Link]
-
BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. National Institutes of Health (NIH). [Link]
-
Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy. National Institutes of Health (NIH). [Link]
-
BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. SciSpace. [Link]
-
BODIPY-Based Molecules for Biomedical Applications. National Institutes of Health (NIH). [Link]
-
Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles. ACS Publications. [Link]
-
Imaging Plant Lipids with Fluorescent Reporters. MDPI. [Link]
-
Lipid -Cell staining. Bio-protocol. [Link]
-
Cytotoxicity of Amino‐BODIPY Modulated via Conjugation with 2‐Phenyl‐3‐Hydroxy‐4(1H). Wiley Online Library. [Link]
-
Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. Protocols.io. [Link]
-
Fluorescent Lipid Probes: Some Properties and Applications (a Review). ResearchGate. [Link]
-
Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. RSC Publishing. [Link]
-
Advances in the Development of Fluorescence Probes for Cell Plasma Membrane Imaging. The University of Queensland. [Link]
-
What is the recommended protocol and working concentration for BODIPY 493/503 staining in HepG2 cells to avoid rapid fluorescence fading?. ResearchGate. [Link]
-
NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. National Institutes of Health (NIH). [Link]
-
A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of Benzoxadiazole-Based Thiol Probes
For researchers, scientists, and drug development professionals, the precise detection of thiols within complex biological systems is paramount. Cellular thiols, such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), are critical regulators of redox homeostasis, and their dysregulation is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular conditions.[1] Fluorescent probes have become indispensable tools for elucidating the roles of these vital biomolecules. Among the various classes of thiol-reactive probes, those based on the benzoxadiazole (also known as benzofurazan) scaffold have gained prominence for their favorable photophysical properties and reactivity.
This guide provides an in-depth, objective comparison of benzoxadiazole-based thiol probes with other common alternatives. We will delve into the causality behind experimental choices for assessing cross-reactivity, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility in your own laboratory.
The Chemistry of Thiol Detection: A Tale of Nucleophilicity
The high nucleophilicity of the thiol group (-SH) is the primary chemical feature exploited for its detection.[2] Most fluorescent probes for thiols are designed based on this characteristic, employing reactions such as nucleophilic substitution or Michael addition.[3][4] The benzoxadiazole core, particularly the 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) derivative, is a classic electrophilic species used for this purpose.[5]
The reaction of NBD-Cl with a thiol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate anion attacks the electron-deficient aromatic ring, displacing the chloride leaving group.[6] This reaction results in the formation of a highly fluorescent NBD-thioether adduct.[7]
However, the cellular environment is a complex milieu of various nucleophiles, including amines (-NH2), hydroxyls (-OH), and carboxyls (-COOH).[8][9] Therefore, the central challenge in designing an effective thiol probe is achieving high selectivity for thiols over these other biologically abundant functional groups.
Benzoxadiazole Probes: A Closer Look at Selectivity
Benzoxadiazole sulfides have demonstrated high specificity for thiols. Studies have shown that they react rapidly and specifically with thiols through a sulfide-thiol exchange reaction to form strongly fluorescent adducts, while exhibiting no significant reaction with other biologically relevant nucleophiles like amines, hydroxyls, or carboxyls.[8][9][10] This high selectivity is a key advantage of this class of probes. For instance, GUALY's reagent, a symmetric benzofurazan sulfide, has been successfully used for imaging and quantifying total thiols in living cells with high specificity.[3][9]
The reaction mechanism of a typical benzoxadiazole sulfide probe with a thiol is depicted below.
Caption: Reaction of a non-fluorescent benzoxadiazole sulfide probe with a thiol to form a fluorescent adduct.
While benzoxadiazole probes are generally thiol-specific, some derivatives, like NBD-Cl, can also react with amines.[6][7] However, the resulting NBD-amine conjugates often exhibit different spectral properties compared to the NBD-thiol adducts, which can sometimes be exploited for differential sensing.[11]
Comparative Analysis: Benzoxadiazole Probes vs. Alternatives
The selection of a thiol probe depends on the specific experimental requirements, such as the desired sensitivity, selectivity, and reaction kinetics. Here, we compare benzoxadiazole-based probes with two other widely used classes of thiol-reactive probes: maleimides and iodoacetamides.[12][13]
| Feature | Benzoxadiazole Probes | Maleimide Probes | Iodoacetamide Probes |
| Reaction Mechanism | Nucleophilic Aromatic Substitution / Thiol-Sulfide Exchange | Michael Addition | Nucleophilic Substitution |
| Selectivity for Thiols | Generally high, especially benzofurazan sulfides.[8][10] NBD-Cl can react with amines.[7] | High selectivity for thiols over amines at neutral pH.[14][15] | Reacts with thiols, but can also react with methionine, histidine, and amines at higher pH.[15] |
| Reaction pH | Effective at physiological pH (7.0-7.5).[16] | Optimal at pH 6.5-7.5.[14] Susceptible to hydrolysis above pH 8.0.[15] | Optimal at pH 7.0-7.5.[16] Reaction with amines increases at higher pH. |
| "Turn-on" Response | Many are fluorogenic ("turn-on"), with low background fluorescence.[8][9] | Some probes exhibit a "turn-on" response upon reaction. | Generally fluorescent before and after reaction; not typically "turn-on". |
| Stability of Adduct | NBD-thiol adducts can sometimes be unstable.[7] | Forms stable thioether bonds.[14] | Forms stable thioether bonds.[16] |
| Commercial Availability | Widely available. | Widely available (e.g., Fluorescein-5-Maleimide).[13] | Widely available (e.g., 5-Iodoacetamidofluorescein).[13] |
Experimental Workflow for Cross-Reactivity Assessment
To rigorously validate the selectivity of a new thiol probe, a systematic cross-reactivity study is essential. The following workflow provides a robust framework for such an investigation.
Caption: A streamlined workflow for assessing the cross-reactivity of a thiol probe.
Detailed Protocol for Cross-Reactivity Screening
This protocol describes a typical experiment to assess the selectivity of a benzoxadiazole-based thiol probe against a panel of biologically relevant nucleophiles and reactive species.
Materials:
-
Benzoxadiazole-based thiol probe (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytes (10 mM stock solutions in appropriate solvents):
-
Thiols: L-cysteine (Cys), L-glutathione (GSH), Dithiothreitol (DTT)
-
Non-thiol Amino Acids: L-lysine, L-histidine, L-serine, L-aspartic acid, L-tyrosine
-
Reactive Oxygen Species (ROS): Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide
-
Other Nucleophiles: Sodium hypochlorite (NaOCl), Ascorbic acid
-
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Working Solutions:
-
Dilute the stock solution of the thiol probe to a final concentration of 10 µM in PBS.
-
Prepare working solutions of each analyte at a final concentration of 100 µM in PBS. Note: The final concentration of analytes should be in excess of the probe concentration to effectively assess cross-reactivity.
-
-
Experimental Setup:
-
In a 96-well plate, add 50 µL of the 10 µM probe solution to each well.
-
To respective wells, add 50 µL of the 100 µM analyte solutions.
-
Include control wells containing only the probe solution and PBS.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light. Note: The incubation time may need to be optimized based on the reaction kinetics of the specific probe.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the background fluorescence of the probe-only control from all readings.
-
Normalize the fluorescence intensity of each analyte to the response of a reference thiol (e.g., Cysteine).
-
A probe is considered highly selective if it shows a significant fluorescence increase only in the presence of thiols.[17]
-
Conclusion
Benzoxadiazole-based probes offer a powerful tool for the detection and quantification of cellular thiols. Their generally high selectivity, coupled with favorable photophysical properties, makes them a valuable asset for researchers. However, as with any chemical probe, rigorous validation of its cross-reactivity is crucial for ensuring the reliability of experimental data. By following the systematic approach outlined in this guide, researchers can confidently select and validate the most appropriate thiol probe for their specific application, ultimately advancing our understanding of the critical roles of thiols in health and disease.
References
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Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan Sulfides for Thiol Imaging and Quantification in Live Cells through Fluorescence Microscopy. Analytical Chemistry, 84(15), 6877–6883. [Link]
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Yang, Y., Li, Y., & Guan, X. (2012). Benzofurazan Sulfides as Fluorogenic Reagents for Thiol Quantification. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]
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Li, Y., Yang, Y., & Guan, X. (2012). Benzofurazan sulfides for thiol imaging and quantification in live cells through fluorescence microscopy. Analytical chemistry, 84(15), 6877–6883. [Link]
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Guan, X., et al. (2018). Thiol Specific and Mitochondria Selective Fluorogenic Benzofurazan Sulfide for Live Cell Nonprotein Thiol Imaging and Quantification in Mitochondria. Analytical Chemistry, 90(15), 9477-9484. [Link]
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Niu, L. Y., et al. (2014). Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. The Analyst, 139(6), 1436-1440. [Link]
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Chen, Y., et al. (2020). New NBD-based fluorescent probes for biological thiols. Dyes and Pigments, 179, 108420. [Link]
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The chronological evolution of small organic molecular fluorescent probes for thiols. (2020). Coordination Chemistry Reviews, 429, 213626. [Link]
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NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. (2021). Chemical Society Reviews, 50(15), 8593-8637. [Link]
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Carroll, K. S., et al. (2020). A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. Nature Protocols, 15(9), 2973-3004. [Link]
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Al-Majidi, K., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Analytical Methods, 11(30), 3875-3882. [Link]
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Chan, J., et al. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 10(19), 4279–4282. [Link]
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Niu, L. Y., et al. (2014). (a) Absorption and (b) emission spectral changes of NBD-Cl (10 mM) in... ResearchGate. [Link]
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Yuan, L., et al. (2013). Thiol Reactive Probes and Chemosensors. Methods in enzymology, 526, 35-57. [Link]
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Al-Majidi, K., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Analytical Methods, 11(30), 3875-3882. [Link]
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A maleimide-based thiol fluorescent probe and its application for bioimaging. (2017). Talanta, 166, 15-26. [Link]
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Thiol-Reactive Probes. (n.d.). ResearchGate. [Link]
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A Head-to-Head Comparison of Benzoxadiazole Scaffolds in Modern Fluorescence Sensing
A Senior Application Scientist's Guide to Isomeric Scaffolds and Probe Design
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the world of fluorescent probe design, the benzoxadiazole scaffold is a cornerstone, prized for its compact size, environmental sensitivity, and versatile reactivity. This guide moves beyond a simple catalog of probes to offer a head-to-head comparison of benzoxadiazole-based sensors, focusing on the overwhelmingly prevalent 2,1,3-benzoxadiazole (benzofurazan) core and its derivatives. We will dissect the causality behind experimental designs, provide actionable protocols, and ground all claims in verifiable data.
The Benzoxadiazole Family: A Tale of Isomeric Asymmetry
The term "benzoxadiazole" can refer to several isomers, but not all are created equal in terms of stability and utility in sensing applications. The structural arrangement of the nitrogen and oxygen atoms in the fused five-membered ring dictates the electronic properties and, consequently, the photophysical behavior of the molecule.
The most widely used isomer is 2,1,3-benzoxadiazole , also known as benzofurazan. Its synthesis is well-established, and its structure provides a stable yet reactive platform for creating a vast library of fluorescent probes.[1][2] Other isomers, such as 1,2,3-benzoxadiazole, are less commonly employed, primarily due to synthetic challenges and differing stability. The literature on sensing applications is therefore dominated by the 2,1,3-isomer.[1][2] This guide will focus on this "workhorse" isomer and its derivatives, particularly the highly versatile 7-nitro-2,1,3-benzoxadiazole (NBD) group.[3][4][5]
Caption: Key isomers of the benzoxadiazole scaffold.
Performance Comparison: NBD-Based Probes in Action
The power of the 2,1,3-benzoxadiazole scaffold is most evident in its nitro-substituted form, NBD. By attaching different functional groups, the core NBD structure can be tailored to detect a wide array of biologically relevant analytes. The choice of the functional group dictates the sensing mechanism, selectivity, and photophysical response. Below is a comparative summary of representative NBD-based probes.
| Property | NBD-Ether Probe for H₂S[6] | NBD-Cl for General Biothiols[6] | 4-Amino-NBD Derivative[4] |
| Target Analyte(s) | Hydrogen Sulfide (H₂S) | Glutathione (GSH), Cysteine (Cys) | General environmental polarity |
| Sensing Mechanism | Thiolysis of NBD ether | Nucleophilic Aromatic Substitution (SNAr) | Intramolecular Charge Transfer (ICT) |
| Excitation Max (λex) | ~578 nm | ~476 nm | 443–472 nm (solvent dependent) |
| Emission Max (λem) | ~744 nm | ~546 nm | 516–555 nm (solvent dependent) |
| Stokes Shift | 166 nm | ~70 nm | ~73-83 nm |
| Quantum Yield (Φ) | Significant "turn-on" | Significant increase upon reaction | 0.06 to 0.95 (solvent dependent) |
| Detection Limit (LOD) | 26 nM | ~35 nM for GSH | Not Applicable |
| Key Advantage | High selectivity for H₂S, NIR emission | Commercially available, fast response | High sensitivity to solvent polarity |
Causality Behind the Design:
-
For H₂S Detection: An ether linkage is used. This bond is stable towards common biological thiols like glutathione but is readily cleaved by the stronger nucleophilicity of H₂S, ensuring high selectivity. The resulting NBD-thiol product is highly fluorescent.[6][7]
-
For General Biothiols: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is the classic choice. The chlorine atom is an excellent leaving group, making the probe susceptible to nucleophilic aromatic substitution by common thiols (like GSH and Cys), leading to a fluorescent turn-on.[3][6]
-
For Polarity Sensing: An amino group is attached to the NBD core. This creates a strong donor-acceptor system, where the fluorescence is governed by Intramolecular Charge Transfer (ICT).[3][4] In polar solvents, the ICT state is stabilized, leading to a red-shift in emission and often a lower quantum yield, making it an effective sensor for environmental polarity.[4]
Unveiling the Signaling Pathways
The effectiveness of benzoxadiazole probes hinges on precise chemical reactions or photophysical processes that transduce a binding or reaction event into a measurable optical signal.
Mechanism 1: Thiolysis for H₂S Detection ("Turn-On")
This mechanism relies on a specific chemical reaction. A non-fluorescent NBD-ether probe is designed to be selectively cleaved by H₂S. This cleavage releases a highly fluorescent NBD-thiol derivative, resulting in a dramatic increase in fluorescence intensity—a "turn-on" response.
Caption: Thiolysis-based "turn-on" mechanism for H₂S detection.
Mechanism 2: Nucleophilic Aromatic Substitution (SNAr)
This is a cornerstone of NBD chemistry, particularly for detecting amines and thiols.[3] Probes like NBD-Cl are initially non-fluorescent. The electron-withdrawing nitro and benzoxadiazole groups activate the 4-position for nucleophilic attack. When a nucleophile (e.g., the thiol group of glutathione) attacks and displaces the chloride, a highly fluorescent NBD-thioether conjugate is formed.
Caption: SNAr mechanism for detecting biothiols like GSH.
Field-Proven Experimental Workflow
To ensure trustworthy and reproducible results, a standardized experimental protocol is essential. The following workflow details a typical fluorescence titration experiment for quantifying an analyte using a "turn-on" NBD-based probe.
Protocol: Quantifying H₂S with an NBD-Ether Probe
Objective: To determine the limit of detection (LOD) and fluorescence response of a probe towards H₂S.
Pillar of Trustworthiness: This protocol incorporates a buffer system to maintain physiological pH, uses a stock solution in an organic solvent to ensure probe stability, and includes a systematic titration to generate a reliable calibration curve.
-
Preparation of Solutions:
-
Probe Stock (1 mM): Dissolve the NBD-ether probe in DMSO or acetonitrile. Causality: Organic solvents are used because many probes have limited aqueous solubility and stability.
-
Buffer (pH 7.4): Prepare a phosphate-buffered saline (PBS) solution (10 mM). Causality: Maintaining a stable physiological pH is critical as both the probe's reactivity and the analyte's speciation can be pH-dependent.[3]
-
Analyte Stock (10 mM): Prepare a fresh solution of NaHS (as an H₂S source) in deoxygenated water. Causality: H₂S solutions are prone to oxidation; fresh, deoxygenated solutions provide accurate concentrations.
-
-
Spectroscopic Measurement:
-
Set the excitation and emission wavelengths on the fluorometer according to the probe's specifications (e.g., λex = 578 nm, λem = 744 nm). Set appropriate slit widths (e.g., 5 nm).
-
Prepare a cuvette with 2 mL of PBS buffer containing the final probe concentration (e.g., 10 µM). This is your blank.
-
Record the initial fluorescence intensity (F₀).
-
-
Titration:
-
Add small aliquots (e.g., 2 µL) of the NaHS stock solution to the cuvette.
-
After each addition, mix gently and allow the reaction to complete (e.g., 3 minutes).[6]
-
Record the fluorescence intensity (F).
-
Continue this process until the fluorescence signal plateaus.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (F/F₀) against the concentration of H₂S.
-
Determine the linear range of the calibration curve.
-
Calculate the Limit of Detection (LOD) using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Caption: Experimental workflow for a fluorescence titration assay.
Conclusion and Future Outlook
While the benzoxadiazole family includes several isomers, the 2,1,3-benzoxadiazole scaffold, particularly in its nitro-activated NBD form, remains the undisputed champion in sensing applications due to its synthetic accessibility and robust photophysical properties. The true comparative power lies not between obscure isomers but in the rational design of different 2,1,3-benzoxadiazole derivatives. By strategically modifying the substituents, researchers can fine-tune probes for high selectivity (e.g., NBD-ethers for H₂S) or for broad reactivity (e.g., NBD-Cl for general thiols).
The future of benzoxadiazole-based sensing will likely focus on developing probes with even greater performance, such as those with near-infrared (NIR) emission for deeper tissue imaging[6], and integrating them into multi-analyte sensing arrays and advanced materials. Understanding the fundamental principles of probe design, as outlined in this guide, is paramount to harnessing the full potential of this remarkable fluorophore.
References
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Title: NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications Source: PubMed Central URL: [Link]
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Title: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: Frontiers in Chemistry URL: [Link]
-
Title: Fluorescence on–off switching mechanism of benzofurazans Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives Source: ACS Omega (NIH National Library of Medicine) URL: [Link]
-
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL: [Link]
-
Title: 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: MDPI URL: [Link]
-
Title: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: ResearchGate URL: [Link]
-
Title: Photophysical and Electrochemical Properties of π-Extended Molecular 2,1,3-Benzothiadiazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety Source: Polymer Chemistry (RSC Publishing) URL: [Link]
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Title: Fluorescence on-off switching mechanism of benzofurazans. Source: Semantic Scholar URL: [Link]
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Title: Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
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The Versatile Virtuoso: A Senior Application Scientist's Guide to Benzoxadiazole Dyes in Advanced Microscopy
In the dynamic landscape of cellular imaging, the selection of the appropriate fluorescent probe is paramount to the success of an experiment. Among the myriad of available fluorophores, benzoxadiazole dyes have carved a significant niche, prized for their unique environmental sensitivity and versatile performance across a range of microscopy platforms. This guide provides an in-depth evaluation of benzoxadiazole dyes, comparing their performance with common alternatives and offering detailed experimental protocols to empower researchers in making informed decisions for their specific applications.
The Benzoxadiazole Backbone: A Foundation for Environmental Sensitivity
At the heart of this class of dyes is the 2,1,3-benzoxadiazole core, a heterocyclic aromatic structure. A prominent and extensively studied member of this family is 7-nitro-2,1,3-benzoxadiazole, commonly known as NBD.[1] What sets benzoxadiazole dyes apart is their remarkable sensitivity to the local microenvironment.[2] This solvatochromism—the change in their spectral properties in response to solvent polarity—is a key feature that can be harnessed to probe subtle changes in cellular environments, such as membrane fluidity and protein binding events.[3] The fluorescence of NBD derivatives is governed by intramolecular charge transfer (ICT) processes, where the electron-withdrawing nitro group acts as an acceptor.[2] This inherent property makes them powerful tools for dynamic biological studies.
A Comparative Look: How Benzoxadiazoles Stack Up Against the Competition
The choice of a fluorophore is often a trade-off between brightness, photostability, and sensitivity. Here, we compare the photophysical properties of a representative benzoxadiazole dye, NBD, with other commonly used fluorophores.
| Fluorophore Class | Typical Excitation (nm) | Typical Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability | Key Advantages |
| Benzoxadiazole (NBD) | ~460-480 | ~530-550 | ~25,000 | Low to moderate (highly environment-dependent) | Moderate | High environmental sensitivity (solvatochromism) , small size |
| BODIPY | ~490-510 | ~510-530 | >80,000 | High | High | High brightness and photostability, narrow emission spectra |
| Fluorescein | ~490 | ~520 | ~70,000 | High | Low | High brightness, pH sensitivity |
| Rhodamine | ~550 | ~575 | >90,000 | High | High | High brightness and photostability |
Causality Behind the Choice: While fluorophores like BODIPY and Rhodamine derivatives offer superior brightness and photostability, making them workhorses for routine imaging, their fluorescence is relatively insensitive to the molecular environment. Benzoxadiazole dyes, particularly NBD, shine in applications where the goal is not just to see a structure, but to understand its local chemical environment. Their modest quantum yield in aqueous solutions can dramatically increase in nonpolar environments like lipid membranes, providing a "turn-on" signal that is highly specific.[2]
Performance in the Field: From Confocal to Super-Resolution Microscopy
The utility of a fluorescent dye is ultimately determined by its performance in specific microscopy applications.
Confocal Microscopy: The Realm of High-Contrast Imaging
In conventional and confocal microscopy, benzoxadiazole dyes, especially NBD-lipid analogs, are extensively used for their ability to specifically label and report on the properties of cellular membranes and lipid droplets. Their relatively good signal-to-noise ratio in these hydrophobic environments makes them suitable for high-contrast imaging.
Super-Resolution Microscopy: Pushing the Boundaries of Resolution
The application of benzoxadiazole dyes in super-resolution microscopy techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) is an area of active investigation.
-
STED Microscopy: STED microscopy requires highly photostable dyes that can withstand the intense depletion laser.[4] While traditional NBD derivatives may not possess the exceptional photostability of dyes like ATTO 647N or Alexa Fluor 488, newer benzothiadiazole (a closely related class) derivatives have shown promise for STED imaging due to their enhanced photostability.[3][5] The development of more photostable benzoxadiazole scaffolds is a key area for future research to expand their utility in STED.
-
STORM/PALM: These techniques rely on the photoswitching or blinking of fluorophores to enable single-molecule localization. While not classic photoswitchable dyes, the inherent sensitivity of benzoxadiazole dyes to their environment could potentially be exploited for certain localization-based approaches, though they are not the primary choice for these techniques compared to cyanine dyes like Cy5 and Alexa Fluor 647.
Experimental Protocols: Harnessing the Power of Benzoxadiazoles
To provide practical guidance, we present two detailed protocols that leverage the unique properties of benzoxadiazole dyes.
Protocol 1: Probing Membrane Polarity with NBD-Labeled Lipids
This protocol utilizes the solvatochromic properties of NBD to assess changes in membrane polarity, which can be indicative of alterations in lipid packing and domain formation.
Experimental Workflow: Membrane Polarity Assay
Caption: Workflow for probing membrane polarity using NBD-labeled lipids.
Methodology:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and culture to 70-80% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of an NBD-labeled phospholipid (e.g., NBD-PE) in anhydrous DMSO.
-
Staining Solution: Dilute the stock solution in a serum-free cell culture medium or an appropriate imaging buffer to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells with the staining solution at 37°C for 15-30 minutes.
-
Washing: Gently wash the cells three times with pre-warmed imaging buffer to remove unbound probe.
-
Imaging: Acquire fluorescence images using a confocal microscope. The key to this technique is to collect emission in two separate channels that capture the shift in the NBD emission spectrum. For example, Channel 1: 520-560 nm and Channel 2: 570-620 nm.
-
Ratiometric Analysis: Generate a ratiometric image by dividing the intensity of the longer-wavelength channel (Channel 2) by the intensity of the shorter-wavelength channel (Channel 1) on a pixel-by-pixel basis. An increase in this ratio indicates a shift to a more polar environment.
Trustworthiness of the Protocol: This ratiometric approach provides a self-validating system. By comparing the ratio of two emission wavelengths, the measurement becomes less sensitive to variations in probe concentration and illumination intensity, providing a more robust readout of the environmental polarity.
Protocol 2: Specific Staining of Lipid Droplets
This protocol details the use of a benzothiadiazole derivative, a close and often more photostable relative of benzoxadiazoles, for the specific visualization of lipid droplets.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,1,3-Benzoxadiazol-5-ylmethanol
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible scientific practice. This guide provides an in-depth, procedural framework for the safe disposal of 2,1,3-Benzoxadiazol-5-ylmethanol, moving beyond generic protocols to explain the scientific rationale behind each step. Our goal is to empower you with the knowledge to not only comply with regulations but to cultivate a culture of safety and build unwavering trust in your laboratory's operations.
Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer its potential hazards based on data from structurally similar compounds and general principles of chemical reactivity.
Key Hazard Considerations:
-
Irritant Potential: Safety Data Sheets (SDS) for analogous compounds, such as 2,1,3-Benzoxadiazol-5-ol, indicate that they can cause skin and serious eye irritation.[1] It is prudent to assume that this compound poses a similar risk.
-
Combustibility: The compound is combustible.[2] While not highly flammable, it can burn, and upon combustion, may emit corrosive and toxic fumes.[3] Studies on related benzoxadiazole derivatives show a high rate of thermal degradation at approximately 300°C.
-
Reactivity: Specific chemical incompatibility data for this compound is limited. However, as a general laboratory best practice, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.
Hazard Classification:
Based on its potential irritant and combustible properties, this compound should be treated as a hazardous waste . In the United States, under the Resource Conservation and Recovery Act (RCRA), a waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4] Depending on the specific formulation and any contaminants, this compound could potentially be classified under the following EPA hazardous waste codes:
-
D001 (Ignitability): If it has a flashpoint below 60°C (140°F).[2][5]
-
Characteristic Waste: Even if it does not meet the D001 criteria, its potential to cause irritation suggests a degree of toxicity that warrants handling as hazardous waste.
It is the responsibility of the waste generator to make an accurate hazardous waste determination.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in any form (solid, in solution, or as waste).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact, which may cause irritation. The choice of glove material should be based on the solvent if the compound is in solution. Always consult the glove manufacturer's resistance chart. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any dust or aerosols. |
Spill Management: A Calm and Controlled Response
Accidents can happen, but with a clear and practiced spill response plan, you can mitigate the risks effectively.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.
-
Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol) and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the hazardous waste container along with the spilled chemical.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills.
Segregation and Storage of Waste: Preventing Hazardous Reactions
Proper segregation and storage of chemical waste are critical to preventing dangerous reactions and ensuring safe handling by disposal personnel.
Waste Segregation and Storage Workflow:
Caption: Waste Segregation and Disposal Workflow for this compound.
Key Principles of Waste Storage:
-
Container Compatibility: Use a container that is compatible with the chemical waste. For this compound, a high-density polyethylene (HDPE) or glass container is suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[7]
-
Closed Containers: Keep waste containers tightly sealed except when adding waste.[6]
-
Segregation: Do not mix this compound waste with other incompatible waste streams. As a general rule, segregate it from strong acids, bases, and oxidizing agents.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel and away from drains and high-traffic areas.[6]
Disposal Procedures: The Final Step
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal. The two primary disposal methods for this type of waste are high-temperature incineration and landfilling in a permitted hazardous waste facility.
Disposal Options Decision Tree:
Caption: Decision Tree for the Disposal of this compound.
High-Temperature Incineration:
This is generally the preferred method for organic chemical waste. The high temperatures (typically >850°C) and controlled conditions ensure the complete destruction of the compound.
-
Advantages: Complete destruction of the hazardous compound.
-
Considerations: The facility must have appropriate scrubbers and filters to handle potentially corrosive and toxic combustion byproducts, such as oxides of nitrogen.
Landfilling:
Land disposal of untreated hazardous waste is prohibited by the EPA's Land Disposal Restrictions (LDRs). Therefore, if landfilling is the chosen method, the waste must first be treated to meet specific standards.
-
Treatment: This typically involves solidification or stabilization to reduce the leachability of the hazardous components.
-
Facility Requirements: The landfill must be a specially designed and permitted hazardous waste landfill with features like double liners, leachate collection systems, and groundwater monitoring to prevent environmental contamination.[2][5]
Conclusion: A Commitment to Excellence
The safe and compliant disposal of this compound is a direct reflection of a laboratory's commitment to scientific integrity and operational excellence. By understanding the "why" behind each procedural step, from hazard assessment to final disposal, you are not just following rules—you are actively participating in the protection of your colleagues, your community, and the environment. Let this guide serve as a foundational resource in your ongoing efforts to be a preferred source of trusted and responsible scientific advancement.
References
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, October 9). Land Disposal Restrictions for Hazardous Waste. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
CSIR - Indian Institute of Petroleum. (n.d.). Laboratory Chemical Waste Management. Retrieved from [Link]
-
Indiana Department of Environmental Management. (n.d.). Landfills and Land Disposal Units. Retrieved from [Link]
-
ACTenviro. (n.d.). Landfill, Hazardous Waste. Retrieved from [Link]
- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360.
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. actenviro.com [actenviro.com]
- 3. List of Acutely Hazardous Wastes – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. my.alfred.edu [my.alfred.edu]
- 5. adem.alabama.gov [adem.alabama.gov]
- 6. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 7. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Comprehensive Guide to the Safe Handling of 2,1,3-Benzoxadiazol-5-ylmethanol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2,1,3-Benzoxadiazol-5-ylmethanol. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, thereby minimizing risk and ensuring the integrity of your research.
Hazard Assessment and Triage
Inferred Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Eye Irritation: May cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
Given these potential hazards, a cautious approach is warranted. All personnel must be thoroughly trained on the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Standard | Rationale |
| Gloves | Nitrile or Neoprene[1] | To prevent skin contact with the chemical.[1][3] |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards[4] | To protect eyes from splashes and airborne particles.[1][3][5] |
| Lab Coat | Full-length, buttoned | To protect skin and clothing from accidental spills.[1][3] |
| Footwear | Closed-toe shoes | To protect feet from spills.[1][3] |
Note: All PPE should be inspected for integrity before each use and replaced if damaged.[6]
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is paramount to ensuring safety. The following steps provide a clear and logical progression for handling this compound.
Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment, reagents, and waste containers are within the fume hood to minimize movement in and out of the containment area.
-
Verify Emergency Equipment: Confirm that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.
Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions within the fume hood. Ensure that any apparatus is securely clamped and that reaction temperatures are carefully monitored.
Post-Handling Procedures
-
Decontamination: Wipe down the work area within the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[7]
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared to respond quickly and effectively is crucial.
Chemical Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[8]
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area and contact emergency services.
-
Containment (for minor spills): For small, manageable spills within the fume hood, use a chemical spill kit to absorb the material.[8][9] Work from the outside of the spill inwards to prevent spreading.[9]
-
Cleanup: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[6] Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[2] Hold the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Streams:
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Labeling and Storage:
All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name of the contents, and the approximate quantities.[10] Containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Sources
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Spill in Laboratory [ors.od.nih.gov]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. PPE Minimum Standards | Environmental Health & Safety [ehs.missouri.edu]
- 5. ethz.ch [ethz.ch]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 10. research.columbia.edu [research.columbia.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
